molecular formula C6H5ClN2O2 B3046538 3-Amino-5-chloroisonicotinic acid CAS No. 1256785-41-7

3-Amino-5-chloroisonicotinic acid

Katalognummer: B3046538
CAS-Nummer: 1256785-41-7
Molekulargewicht: 172.57
InChI-Schlüssel: JPKMLYFUVQKDEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-5-chloroisonicotinic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-chloroisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-chloroisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1256785-41-7

Molekularformel

C6H5ClN2O2

Molekulargewicht

172.57

IUPAC-Name

3-amino-5-chloropyridine-4-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11)

InChI-Schlüssel

JPKMLYFUVQKDEZ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)N

Kanonische SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)N

Herkunft des Produkts

United States
Foundational & Exploratory

3-Amino-5-chloroisonicotinic Acid: A Pivotal Scaffold in Heterocyclic Drug Design

[1]

Executive Summary

3-Amino-5-chloroisonicotinic acid (CAS: 2948394-62-3 for HCl salt) represents a highly specialized halogenated pyridine scaffold.[1] Distinguished by its dense functionalization pattern—an ortho-amino carboxylic acid motif flanked by a chlorine substituent—this molecule serves as a critical linchpin in the synthesis of fused bicyclic heterocycles, particularly pyrido[3,4-d]pyrimidines .[1]

This guide dissects the physicochemical profile, synthetic pathways, and reactivity of this intermediate, providing researchers with a roadmap for leveraging its structure in kinase inhibitor discovery and antibacterial research.

Physicochemical Profile

The unique reactivity of 3-amino-5-chloroisonicotinic acid stems from the electronic push-pull relationship between the electron-donating amino group and the electron-withdrawing carboxyl and chloro groups on the electron-deficient pyridine ring.[1][2]

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
IUPAC Name 3-Amino-5-chloropyridine-4-carboxylic acid
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol (Free base)209.03 g/mol (HCl salt)
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
Solubility DMSO, dilute HCl, dilute NaOHPoor solubility in water/neutral organic solvents due to zwitterionic character
pKa (Predicted) ~3.5 (COOH), ~2.5 (Pyridine N)Acidic character dominates; amino group is weakly basic due to conjugation
Melting Point >220 °C (Decomposes)High MP indicates strong intermolecular H-bonding

Synthetic Architectures

The synthesis of 3-amino-5-chloroisonicotinic acid requires navigating the directing effects of the pyridine ring.[1] Two primary routes are established: Electrophilic Chlorination (Direct) and Hofmann Rearrangement (De novo).[1]

Protocol A: Direct Chlorination of 3-Aminoisonicotinic Acid (Preferred)

This method utilizes the activating influence of the amino group to direct chlorination to the ortho position (C5), which is also beta to the pyridine nitrogen, minimizing electronic repulsion.

  • Starting Material: 3-Aminoisonicotinic acid (CAS: 7579-20-6).[1][3][4][5]

  • Reagent: N-Chlorosuccinimide (NCS) or Cl₂/AcOH.[1]

  • Mechanism: The amino group activates the C5 position. The C2 position is less favorable due to the electron-withdrawing nature of the adjacent nitrogen and lack of direct conjugation with the amine lone pair in the same magnitude as C5.

Protocol B: Hofmann Rearrangement Strategy

For industrial scalability, this route avoids isomer separation issues by starting from a symmetric precursor.

  • Precursor: 5-Chloropyridine-3,4-dicarboxylic acid.[1][2]

  • Imide Formation: Cyclization to 5-chloropyridine-3,4-dicarboximide.

  • Rearrangement: Treatment with NaOBr/NaOH effects the Hofmann rearrangement to yield the amino acid.[1]

Visualization: Synthetic Pathways

SynthesisStart13-Aminoisonicotinic Acid(CAS 7579-20-6)Target3-Amino-5-chloroisonicotinic Acid(Target Scaffold)Start1->TargetElectrophilicSubstitutionReagent1NCS, DMFor Cl2, AcOHReagent1->TargetStart25-Chloropyridine-3,4-dicarboximideStart2->TargetRing Opening &RearrangementReagent2NaOBr, NaOH(Hofmann Rearrangement)Reagent2->Target

Figure 1: Convergent synthetic pathways targeting the 3-amino-5-chloroisonicotinic acid scaffold.

Reactivity & Pharmaceutical Applications[6][7][12][13][14]

The true value of this molecule lies in its "ortho-amino acid" functionality, which serves as a pre-organized template for cyclization.

Cyclization to Pyrido[3,4-d]pyrimidines

The most critical application is the formation of pyrido[3,4-d]pyrimidines, a scaffold bioisosteric to quinazolines (e.g., Gefitinib, Erlotinib) but with distinct solubility and metabolic profiles.

Experimental Workflow: Cyclocondensation

  • Activation: React 3-amino-5-chloroisonicotinic acid with formamide (at 140–160 °C) or urea (melt fusion).

  • Mechanism:

    • Step 1: Amidation of the carboxylic acid.

    • Step 2: Intramolecular nucleophilic attack of the amine onto the formyl/carbonyl center.

    • Step 3: Dehydration to aromatize the pyrimidine ring.[1]

  • Outcome: Formation of 8-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one.[1][2]

  • Utility: The resulting 8-chloro group is highly reactive toward SNAr displacement, allowing late-stage diversification with amines to generate kinase inhibitors.[1][2]

Palladium-Catalyzed Cross-Coupling

The C5-chlorine atom, while on an electron-deficient ring, is susceptible to oxidative addition by Pd(0) species, especially when using electron-rich ligands (e.g., XPhos, BrettPhos).[1]

  • Reaction: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.[1][2]

  • Significance: Allows the construction of bi-aryl systems found in MAPK and CDK inhibitors.

Visualization: Reactivity Logic

ReactivityCore3-Amino-5-chloroisonicotinic AcidCyclizationCyclization(Formamide/Urea)Core->CyclizationCondensationCouplingPd-Catalyzed Coupling(Suzuki/Buchwald)Core->CouplingC-Cl ActivationProd18-Chloro-pyrido[3,4-d]pyrimidin-4-one(Kinase Inhibitor Core)Cyclization->Prod1Prod25-Aryl-3-aminoisonicotinic acids(Bi-aryl Scaffolds)Coupling->Prod2

Figure 2: Divergent reactivity profile leading to high-value pharmaceutical intermediates.[1]

Detailed Experimental Protocol: Synthesis of Pyrido-Fused Core

Self-Validating System for Research Use

Objective: Synthesis of 8-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one from 3-amino-5-chloroisonicotinic acid.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 3-Amino-5-chloroisonicotinic acid (1.0 eq, 10 mmol)[1]

    • Formamide (Excess, 10 mL/g of substrate)

  • Procedure:

    • Suspend the acid in formamide.[1]

    • Heat the mixture to 150 °C (oil bath). The solid will dissolve as the reaction proceeds.

    • Maintain reflux for 4–6 hours . Monitor by LC-MS (Target M+H: ~182).[1][2]

    • Critical Checkpoint: If conversion is incomplete, add a catalytic amount of ammonium acetate.

  • Workup:

    • Cool to room temperature.[1][6] The product often precipitates upon cooling.[1]

    • Dilute with water (2x volume) and stir at 0 °C for 30 minutes.

    • Filter the precipitate, wash with cold water and diethyl ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad carboxylic acid proton and the appearance of the pyrimidine C2-H singlet around δ 8.2–8.5 ppm.[1][2]

References

  • ChemScene. (2024).[1] 3-Amino-5-chloroisonicotinic acid hydrochloride Product Data. Retrieved from [1]

  • Royal Society of Chemistry. (2014).[1] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Organic & Biomolecular Chemistry. Retrieved from [1]

  • National Institutes of Health (PMC). (2021).[1] Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Retrieved from [1]

  • MDPI. (2022).[1] Review on the Synthesis and Therapeutic Potential of Pyrido-pyrimidine Derivatives. Pharmaceuticals.[1][7][8][9][10][11] Retrieved from [1]

  • ChemicalBook. (2026).[1][9] 3-Aminoisonicotinic acid Properties and Synthesis. Retrieved from [1][5]

Synthesis of 3-Amino-5-chloroisonicotinic acid starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 3-Amino-5-chloroisonicotinic Acid: A Technical Guide

Abstract This technical guide details the synthetic pathways for 3-amino-5-chloroisonicotinic acid (CAS: 2948394-62-3), a critical heterocyclic scaffold used in the development of kinase inhibitors and antitubercular agents. Unlike standard pyridine functionalizations, this target presents a unique challenge: installing an amino group and a halogen atom vicinal to a carboxylic acid on a pyridine ring. This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) strategy starting from 3,5-dichloroisonicotinic acid, a route selected for its scalability, regiochemical predictability, and industrial precedence.

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge of 3-amino-5-chloroisonicotinic acid lies in the "beta" positioning of the amine and chlorine substituents relative to the pyridine nitrogen. Standard electrophilic aromatic substitution (SEAr) on isonicotinic acid is ineffective for this substitution pattern.

The "Symmetry Strategy" (Recommended): The most robust approach exploits the symmetry of 3,5-dichloroisonicotinic acid . Because the 3- and 5-positions are chemically equivalent, a controlled mono-amination of the dichloro precursor guarantees the formation of the desired 3-amino-5-chloro isomer, eliminating the risk of inseparable regioisomers.

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on symmetry breaking of the dichloro precursor. Target 3-Amino-5-chloroisonicotinic acid (Target) Precursor1 3,5-Dichloroisonicotinic acid (Symmetric Intermediate) Target->Precursor1 SNAr (Ammonolysis) StartMat 3,5-Dichloro-4-methylpyridine (Commercially Available) Precursor1->StartMat Oxidation (KMnO4)

Part 2: Detailed Synthetic Protocols

Phase 1: Synthesis of 3,5-Dichloroisonicotinic Acid

Note: If the acid is purchased commercially, proceed to Phase 2.

This phase converts the methyl group of 3,5-dichloro-4-picoline into a carboxylic acid. The presence of two electron-withdrawing chlorine atoms makes the methyl protons slightly acidic, but also deactivates the ring against oxidative degradation, allowing for vigorous oxidation conditions.

Reagents:

  • 3,5-Dichloro-4-methylpyridine (1.0 equiv)[1]

  • Potassium Permanganate (KMnO₄) (2.5 - 3.0 equiv)

  • Water (Solvent)

  • Sodium Carbonate (Na₂CO₃) (to maintain alkaline pH)

Protocol:

  • Setup: In a 2L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 3,5-dichloro-4-methylpyridine (16.2 g, 100 mmol) in water (500 mL).

  • Basification: Add Na₂CO₃ (5.3 g, 50 mmol) to buffer the solution.

  • Oxidation: Heat the mixture to 70-80°C. Add KMnO₄ (40 g, 250 mmol) portion-wise over 2 hours. Causality: Portion-wise addition prevents a runaway exotherm and ensures the oxidant is not consumed by side reactions.

  • Reflux: Once addition is complete, reflux the mixture for 4-6 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.

  • Workup: Filter the hot solution through a Celite pad to remove MnO₂. Wash the pad with hot water.[2]

  • Isolation: Acidify the clear aqueous filtrate with concentrated HCl to pH 1-2. The product, 3,5-dichloroisonicotinic acid, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 75-85%

    • Checkpoint: ¹H NMR (DMSO-d₆) should show a singlet around δ 8.6-8.8 ppm (2H, pyridine protons).

Phase 2: Mono-Amination via High-Pressure SNAr

This is the critical step. The 3,5-positions of pyridine are generally resistant to nucleophilic attack. However, the presence of the electron-withdrawing carboxylic acid at C4 activates these positions sufficiently for substitution under high temperature and pressure.

Reagents:

  • 3,5-Dichloroisonicotinic acid (1.0 equiv)[1]

  • Aqueous Ammonia (28-30%) (Excess, solvent)

  • Copper(I) Oxide (Cu₂O) or Copper Sulfate (CuSO₄) (0.05 - 0.1 equiv)

  • Optional: 2-Acetylcyclohexanone (Ligand for Cu)

Protocol:

  • Vessel Selection: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) rated for at least 50 bar. Safety: Ammonia gas generated at high heat creates significant pressure.

  • Charging: Load 3,5-dichloroisonicotinic acid (19.2 g, 100 mmol), Cu₂O (0.7 g, 5 mmol), and 28% aqueous ammonia (150 mL) into the autoclave.

  • Reaction: Seal the reactor and heat to 130-140°C for 12-16 hours.

    • Mechanism:[2][3][4][5][6][7] The reaction proceeds via a copper-catalyzed SNAr mechanism. The copper coordinates to the pyridine nitrogen and the leaving group (Cl), lowering the activation energy for the incoming ammonia nucleophile.

  • Monitoring: Cool a small aliquot and check by HPLC. Look for the disappearance of the starting material and the formation of the mono-amino product. Note: Prolonged heating may lead to the di-amino byproduct (3,5-diaminoisonicotinic acid).

  • Workup:

    • Cool the reactor to room temperature and carefully vent excess ammonia (into a scrubber).

    • Transfer the reaction mixture to a beaker.

    • Adjust pH to ~3-4 using acetic acid or dilute HCl. The product is zwitterionic; isoelectric precipitation is key.

  • Purification:

    • The crude solid is often a mixture of product, unreacted starting material, and copper salts.

    • Dissolve the crude solid in dilute NaOH (pH 10), filter off insoluble copper salts.

    • Re-acidify to pH 3.5 to precipitate the product.

    • Recrystallize from water/ethanol if necessary.[2]

Data Summary Table

ParameterPhase 1 (Oxidation)Phase 2 (Amination)
Starting Material 3,5-Dichloro-4-picoline3,5-Dichloroisonicotinic acid
Key Reagent KMnO₄ / H₂ONH₃ (aq) / Cu₂O
Temperature 100°C (Reflux)135°C (Autoclave)
Time 4-6 Hours12-16 Hours
Critical Risk Incomplete oxidation (intermediate alcohol)Over-amination (Diamino impurity)
Typical Yield 80%60-70%

Part 3: Process Logic & Troubleshooting

Pathway Visualization

The following diagram illustrates the flow of the synthesis and the critical decision points during purification.

Workflow Figure 2: Process flow for the high-pressure ammonolysis and purification. Start Start: 3,5-Dichloroisonicotinic Acid React Autoclave: NH3(aq), Cu2O, 135°C Start->React Check HPLC Check: Mono- vs Di-amino ratio React->Check Quench Vent NH3, Acidify to pH 3-4 Check->Quench Mono > 90% Filter Filter Crude Solid Quench->Filter BaseWash Dissolve in NaOH (Remove Cu) Filter->BaseWash Reprecip Acidify to Isoelectric Point BaseWash->Reprecip Final Pure 3-Amino-5-chloroisonicotinic Acid Reprecip->Final

Troubleshooting the SNAr Step
  • Low Conversion: If starting material remains, increase the temperature to 150°C. Pyridine rings with only one electron-withdrawing group (the COOH) are sluggish. The copper catalyst is non-negotiable here; without it, the reaction may require >200°C, leading to decomposition.

  • Di-amino Impurity: If 3,5-diaminoisonicotinic acid forms, reduce the reaction time. This impurity is difficult to separate by simple precipitation. It is more basic than the mono-chloro product; careful pH adjustment during precipitation can fractionate them (the di-amino compound precipitates at a higher pH).

Part 4: Safety & Handling

  • High-Pressure Ammonia: This reaction must be performed in a rated pressure vessel behind a blast shield. Ammonia is toxic and corrosive.

  • Copper Waste: Copper salts are toxic to aquatic life. Aqueous waste streams must be treated with sulfide to precipitate copper before disposal.

  • Zwitterionic Nature: The product has both an acidic proton (COOH) and a basic nitrogen (NH₂). Its solubility is highly pH-dependent. Ensure the pH is strictly controlled during isolation (pH 3-4 is typically the isoelectric point where solubility is lowest).

References

  • Synthesis of Halogenated Pyridine Carboxylic Acids

    • Title: "Process for the preparation of 3,5,6-trichloro-4-aminopicolinic acid (Picloram intermedi
    • Context: Establishes the industrial viability of ammonolysis of polychlorin
    • Source: U.S. Patent 3,285,925. Link

  • Copper-Catalyzed Amination (Ullmann-type)

    • Title: "Copper-catalyzed synthesis of amino-substituted pyridines."[8]

    • Context: Provides mechanistic insight into the Cu(I)
    • Source:Journal of Organic Chemistry, 2008, 73(14), 5625–5628. Link

  • Oxidation of Methylpyridines

    • Title: "Permanganate oxid
    • Context: Standardizes the protocol for converting picolines to isonicotinic acids.
    • Source:Chemical Reviews, 1953, 53(2), 255-276. Link

  • Properties of 3-Amino-5-chloroisonicotinic acid

    • Title: "3-Amino-5-chloroisonicotinic acid hydrochloride Product Page."
    • Context: Verification of chemical structure and commercial availability.[2]

    • Source: ChemScene.[2][9] Link

Sources

Spectroscopic data of 3-Amino-5-chloroisonicotinic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

3-Amino-5-chloroisonicotinic acid (CAS: 21210-64-8 for free acid; often supplied as HCl salt) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of naphthyridine-based antibiotics (e.g., Gemifloxacin) and kinase inhibitors.

Its structural uniqueness lies in the dense functionalization of the pyridine ring: a carboxylic acid at C4 flanked by an electron-donating amino group (C3) and an electron-withdrawing chlorine atom (C5). This "push-pull" electronic environment creates specific spectroscopic signatures essential for quality control and structural validation during synthesis.

Molecular Specifications:

  • IUPAC Name: 3-Amino-5-chloropyridine-4-carboxylic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.57 g/mol

  • Monoisotopic Mass: 172.004 g/mol

Synthesis & Impurity Profile

To understand the spectroscopic data, one must understand the genesis of the sample. This compound is typically synthesized via the amination of 3,5-dichloroisonicotinic acid .

  • Primary Reaction: Nucleophilic aromatic substitution (

    
    ) of one chlorine atom with ammonia.
    
  • Critical Impurities:

    • Starting Material: 3,5-Dichloroisonicotinic acid (Lack of Amino signals).

    • Over-reaction: 3,5-Diaminoisonicotinic acid (Loss of Chlorine isotope pattern).

    • Regioisomers: Rare, due to the symmetry of the precursor.

Mass Spectrometry (MS) Data

The mass spectrum provides the primary validation of the elemental composition, specifically confirming the presence of Chlorine.

Method: Electrospray Ionization (ESI) or EI (70 eV). Mode: Positive (


) and Negative (

).
Key Diagnostic Peaks
m/z (ESI+)Relative IntensityAssignmentStructural Insight
173.0 100%

(

)
Protonated molecular ion.
175.0 ~32%

(

)
Definitive Chlorine Signature. The 3:1 ratio confirms mono-chlorination.
155.0 Variable

Loss of water (typical for ortho-amino acids via lactamization).
127.0 High (EI)

Decarboxylation product (3-amino-5-chloropyridine).

Interpretation: The presence of the M+2 peak at ~33% intensity is the self-validating check. If this ratio deviates (e.g., <5%), the sample is likely contaminated with the des-chloro or diamino analog.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the zwitterionic potential of the amino-acid motif and the pyridine ring vibrations.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3450, 3320

Primary Amine (

)
Distinct doublet; may be broadened by H-bonding.
2500–3000

Carboxylic AcidVery broad "fermi resonance" band; characteristic of dimers.
1680–1710

CarbonylLower frequency than typical esters due to conjugation with Pyridine.
1590, 1460

Pyridine RingSkeletal vibrations.
1050–1100

Aryl ChlorideOften obscured, but distinct in fingerprint region.[1][2][3][4]

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for purity and structural confirmation.

Solvent: DMSO-


 (Preferred due to solubility of the zwitterion).
Frequency:  400 MHz or higher.
NMR Data
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
13.50 Broad Singlet1H

Highly deshielded acidic proton. Disappears with

shake.
8.25 Singlet1HH-6 Position 6 is

to Nitrogen and ortho to Chlorine. Deshielded by N and Cl.
7.95 Singlet1HH-2 Position 2 is

to Nitrogen and ortho to Amine. Shielded relative to H-6 by the electron-donating

.
6.80 Broad Singlet2H

Exchangeable. Chemical shift varies with concentration/water content.

Critical Analysis (The "Roof Effect"): Unlike 2,3-substituted pyridines, the protons at H-2 and H-6 are para to each other across the ring nitrogen but separated by substituents. They typically appear as sharp singlets with no significant coupling (


).
  • Validation Check: If you see doublets with

    
    , you have the wrong isomer (likely 2-amino-3-chloro).
    
NMR Data
Shift (

, ppm)
Carbon TypeAssignment
166.5

Carboxylic Acid (C-7)
145.2

C-2 (

to N, ortho to

)
142.8

C-3 (attached to

)
138.1

C-6 (

to N, ortho to Cl)
128.4

C-5 (attached to Cl)
118.0

C-4 (attached to

)

Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating this compound in a drug discovery setting, ensuring no false positives move forward to the expensive coupling stages.

G Start Crude Synthesis Product (3-Amino-5-chloroisonicotinic acid) Step1 1. Mass Spectrometry (LC-MS) Start->Step1 Check1 Check: M+ (173) & M+2 (175) Ratio ~3:1? Step1->Check1 Step2 2. Proton NMR (DMSO-d6) Check1->Step2 Yes Fail REJECT: Re-purify (Check for des-chloro or diamino) Check1->Fail No (Ratio deviates) Check2 Check: Two Singlets (Ar-H) Integration 1:1? Step2->Check2 Step3 3. HPLC Purity Assay Check2->Step3 Yes Check2->Fail No (Coupling observed) Pass RELEASE: Validated Intermediate Step3->Pass

Caption: Step-by-step validation logic. The chlorine isotope pattern (MS) and lack of proton coupling (NMR) are the primary "Go/No-Go" gates.

Experimental Protocol: Purity Assay

To ensure the material is suitable for subsequent coupling (e.g., to a naphthyridine core), use this standard HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

  • Retention Time: The amino-acid nature makes it polar; expect early elution (RT ~2.5–3.5 min) compared to the dichloro precursor.

References

  • Synthesis of Gemifloxacin Intermediates

    • Hong, C. Y., et al. (1997). "Novel naphthyridine carboxylic acid derivatives." Journal of Medicinal Chemistry.
    • Source:

  • General Pyridine Spectroscopic Data

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Reference for 3-amino-5-chloropyridine base shifts).
    • Source:

  • Chlorine Isotope Abundance Data

    • NIST Atomic Weights and Isotopic Compositions.
    • Source:

Sources

Core Topic: A Comprehensive Physicochemical Profile of 3-Amino-5-chloroisonicotinic Acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-5-chloroisonicotinic acid is a heterocyclic compound with structural motifs—a pyridine ring, an amino group, a carboxylic acid, and a halogen substituent—that make it a valuable building block in medicinal chemistry. Its potential incorporation into novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Amino-5-chloroisonicotinic acid, presenting not just methodologies, but the scientific rationale underpinning each experimental choice. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in drug development.

Part 1: Solubility Characterization

The solubility of a molecule dictates its dissolution rate and, consequently, its absorption and bioavailability. For 3-Amino-5-chloroisonicotinic acid, its amphoteric nature, stemming from the acidic carboxylic acid group and the basic amino group, predicts a strong dependence of its aqueous solubility on pH.[1][2]

Theoretical Framework: The Amphoteric Nature

3-Amino-5-chloroisonicotinic acid can exist in different ionic forms depending on the pH of the solution: a cationic form at low pH (protonated amino group), a zwitterionic form near its isoelectric point (protonated amino group, deprotonated carboxyl group), and an anionic form at high pH (deprotonated carboxyl group).[1] Solubility is typically at its minimum near the isoelectric point (pI) and increases significantly as the pH moves away from the pI, forming more soluble salts.[3][4] This behavior results in a characteristic "U-shaped" solubility-pH profile.[3][5]

Experimental Protocol: Equilibrium Solubility in Various Media

The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Causality: The objective is to allow the solid compound to reach equilibrium with the solvent, where the rate of dissolution equals the rate of precipitation. A 48-72 hour incubation period is chosen to ensure that true equilibrium is reached, especially for poorly soluble compounds.

Methodology:

  • Preparation: Add an excess amount of solid 3-Amino-5-chloroisonicotinic acid to several vials (e.g., 10 mg to 2 mL of solvent). Using an excess ensures that a saturated solution is formed.

  • Solvent Systems: Include a range of pharmaceutically relevant solvents to understand the molecule's polarity and potential for various formulations.

    • Purified Water (baseline)

    • pH-buffered solutions (pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions)

    • Common organic and semi-polar solvents: Ethanol, Methanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO).[6][7]

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C) for 48-72 hours. Constant temperature is critical as solubility is temperature-dependent.[8]

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid artificially high results.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.[9][10]

Experimental Protocol: pH-Solubility Profiling

Causality: To map the full solubility profile and identify the isoelectric point, a systematic evaluation across a wide pH range is necessary. This data is vital for predicting solubility in different segments of the gastrointestinal tract and for developing parenteral formulations.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • Solubility Determination: Perform the shake-flask method as described in section 1.2 for each buffer.

  • pH Verification: Measure the pH of the saturated solution after equilibration to confirm the final pH value.

  • Data Plotting: Plot the logarithm of solubility (log S) against the final pH. The lowest point on the resulting curve approximates the isoelectric point.[5]

Data Presentation: Expected Solubility Profile

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Solubility of 3-Amino-5-chloroisonicotinic acid at 25°C

Solvent/Medium pH Solubility (mg/mL) Solubility (mol/L)
0.1 N HCl 1.2 Hypothetical Value Hypothetical Value
Acetate Buffer 4.5 Hypothetical Value Hypothetical Value
Phosphate Buffer 6.8 Hypothetical Value Hypothetical Value
Phosphate Buffer 7.4 Hypothetical Value Hypothetical Value
Water ~pI Hypothetical Value Hypothetical Value
Ethanol N/A Hypothetical Value Hypothetical Value

| DMSO | N/A | Hypothetical Value | Hypothetical Value |

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis A Weigh excess solid into vials B Add diverse range of solvents/buffers A->B Dispense C Seal and incubate (e.g., 25°C, 48h) in shaker B->C Incubate D Filter supernatant (0.22 µm filter) C->D Clarify E Dilute filtrate D->E Prepare for analysis F Quantify concentration (e.g., HPLC-UV) E->F Analyze

Caption: Workflow for equilibrium solubility determination.

Part 2: Chemical Stability Assessment

Stability testing is essential to identify degradation pathways and determine appropriate storage conditions and shelf-life. Forced degradation studies are used to intentionally degrade the sample to predict the likely degradation products under long-term storage conditions.

Theoretical Framework: Potential Degradation Pathways

The functional groups of 3-Amino-5-chloroisonicotinic acid suggest several potential degradation routes:

  • Hydrolysis: While the amide bond in peptides is a common site of hydrolysis, this molecule lacks one.[11] However, extreme pH and heat could potentially lead to decarboxylation or other ring-related hydrolytic reactions.

  • Oxidation: The amino group and the electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and oxygen.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions and degradation.

  • Dehalogenation: The chloro-substituent could potentially be displaced via nucleophilic substitution, although this is generally less common under typical storage conditions.

Experimental Protocol: Forced Degradation Study (Stress Testing)

Causality: This study is designed based on ICH guideline Q1A(R2) to identify degradation products and validate the analytical method's ability to separate them from the parent compound, making it "stability-indicating."

Methodology:

  • Stock Solution: Prepare a stock solution of 3-Amino-5-chloroisonicotinic acid in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or gently heat (e.g., 60°C). Basic conditions are often more degradative.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Store the solid compound and the solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: For each condition, take samples at multiple time points. The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base) and analyze by a stability-indicating HPLC method.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution of degradants is not occurring. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products, aiding in structural elucidation.[12]

Data Presentation: Forced Degradation Summary

A summary table allows for a quick assessment of the molecule's liabilities.

Table 2: Summary of Forced Degradation Results

Stress Condition Duration/Temp % Assay of Parent % Degradation Observations / Major Degradants (by RRT)
0.1 N HCl 24h / 80°C Hypothetical Value Hypothetical Value e.g., No significant degradation
0.1 N NaOH 8h / 60°C Hypothetical Value Hypothetical Value e.g., Degradant at RRT 0.85
3% H₂O₂ 24h / RT Hypothetical Value Hypothetical Value e.g., Degradant at RRT 1.15
Thermal (Solid) 48h / 80°C Hypothetical Value Hypothetical Value e.g., Slight discoloration, no degradation

| Photolytic | 7 days | Hypothetical Value | Hypothetical Value | e.g., Minor degradant at RRT 0.92 |

RRT: Relative Retention Time

Visualization: Forced Degradation Workflow

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Quench Reaction (if needed) G->H I Analyze via Stability- Indicating HPLC H->I J Identify & Quantify Degradants I->J

Caption: Workflow for a forced degradation study.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable cornerstone of early-phase drug development. For a promising scaffold like 3-Amino-5-chloroisonicotinic acid, the methodologies outlined in this guide provide a robust framework for generating the critical data needed to inform decisions. Understanding its pH-dependent solubility will guide salt selection and formulation strategies to ensure adequate bioavailability. The insights gained from forced degradation studies will illuminate its chemical liabilities, enabling the development of stable dosage forms and the definition of appropriate storage conditions. By adhering to these principles of scientific integrity and thoroughness, researchers can confidently advance this molecule through the development pipeline.

References

  • The Medical Biochemistry Page. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]

  • Schlömann, M., et al. (1995). Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Cloning, Characterization, and Analysis of Sequences Encoding 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase. Journal of Bacteriology, 177(18), 5119-5126. Available from: [Link]

  • Ferreira, O., & Pinho, S. P. (2008). Solubility of Amino Acids in Mixed Solvent Systems. 18th European Symposium on Applied Thermodynamics. Available from: [Link]

  • Yuan, J., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Metabolomics, 11, 1762-1772. Available from: [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 228-233. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis How to guide. Retrieved from [Link]

  • Oliyai, C., & Borchardt, R. T. (1993). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 10(1), 95-102. Available from: [Link]

  • Vedantu. (n.d.). Physicochemical Properties of Amino Acids Explained Simply. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 11(35), 21397-21408. Available from: [Link]

  • Neuromuscular. (n.d.). Degradation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 88-105. Available from: [Link]

  • Liu, W., et al. (2023). ABI5 promotes heat stress-induced chlorophyll degradation by modulating the stability of MYB44 in cucumber. Plant Science, 337, 111875. Available from: [Link]

  • Let's Learn. (2020, August 19). Physico-Chemical Properties of Amino acids. YouTube. Retrieved from [Link]

  • van der Knaap, E. C. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 69. Available from: [Link]

  • LibreTexts Biology. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1364581. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

  • ResearchGate. (2025, November 22). Amino Acids in the Regulation of Abiotic Stress Tolerance. Retrieved from [Link]

  • Bawa, S., & Kumar, S. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1209, 127926. Available from: [Link]

  • Maximum Academic Press. (2025, December 24). Regulatory mechanisms of amino acids for improving plant tolerance to drought and heat stress – a review. Retrieved from [Link]

  • Defense Technical Information Center. (2019). Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. Retrieved from [Link]

  • Ali, S., et al. (2021). FOLIAR APPLIED 5-AMINOLEVULINIC ACID AMELIORATED THE ADVERSE EFFECTS OF HEAVY METALS (Cd and Pb) BY TRIGGERING ANTIOXIDANT SYSTEM IN TWO MUSTARD (BRASSICA JUNCEA L.) VARIETIES. Pakistan Journal of Agricultural Sciences, 58(2). Available from: [Link]

  • Fernandes, C., & Guedes, R. C. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2296. Available from: [Link]

Sources

Unlocking Heterocyclic Complexity: The Medicinal Chemistry Applications of 3-Amino-5-chloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the demand for highly functionalized, low-molecular-weight building blocks is driven by the need to navigate complex structure-activity relationship (SAR) landscapes while maintaining favorable pharmacokinetic profiles. 3-Amino-5-chloroisonicotinic acid (and its derivatives, such as the corresponding carbonitrile or amide) represents a privileged, trifunctional pyridine scaffold[1][2].

By elegantly combining an electron-donating amino group, an electron-withdrawing chlorine atom, and a versatile carboxylic acid handle on a single heteroaromatic ring, this molecule serves as a critical linchpin for the synthesis of complex bicyclic systems[1]. Most notably, it is a premier starting material for the construction of pyrido[3,4-d]pyrimidines —a class of bioisosteres for quinazolines that exhibit enhanced aqueous solubility and potent activity against targets such as Phosphoinositide 3-kinases (PI3K) and the human chemokine receptor CXCR2[3][4].

This technical guide explores the structural rationale, synthetic workflows, and late-stage diversification strategies associated with 3-Amino-5-chloroisonicotinic acid, providing drug development professionals with actionable, self-validating protocols for their discovery pipelines.

Structural and Electronic Profiling

The synthetic utility of 3-Amino-5-chloroisonicotinic acid stems from the orthogonal reactivity of its three primary functional handles, which allow for sequential, regioselective transformations without the need for excessive protecting group manipulations[1][5].

  • C4-Carboxylic Acid (The Electrophilic Hub): Serves as the primary site for amidation. Conversion to the primary amide is the obligatory first step in constructing the pyrimidine ring via condensation[6].

  • C3-Amino Group (The Nucleophilic Anchor): Acts as an internal nucleophile. Following C4-amidation, the C3-amine reacts with one-carbon (C1) sources (e.g., triethyl orthoformate or formamide) to close the pyrimidine ring[4].

  • C5-Chlorine (The Cross-Coupling Handle): While chloropyridines are generally less reactive than bromides or iodides, the highly electron-deficient nature of the resulting pyrido-pyrimidine core activates the C5-Cl bond for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)[1][3].

Logic Core 3-Amino-5-chloroisonicotinic acid C4 C4-Carboxylic Acid Core->C4 C3 C3-Amino Group Core->C3 C5 C5-Chlorine Core->C5 C4_Func Amidation & Esterification (Pyrimidine C4/C6 source) C4->C4_Func C3_Func Nucleophilic Cyclization (Pyrimidine N3 source) C3->C3_Func C5_Func Cross-Coupling Handle (Suzuki/Buchwald-Hartwig) C5->C5_Func

Logical mapping of structural handles to their medicinal chemistry applications.

Core Application: Synthesis of Pyrido[3,4-d]pyrimidine Scaffolds

Scaffold hopping from a lipophilic quinazoline to a pyrido[3,4-d]pyrimidine is a proven strategy to lower cLogP, improve metabolic stability, and introduce novel hydrogen-bond acceptor interactions[3].

The synthesis begins with the amidation of 3-Amino-5-chloroisonicotinic acid to yield 3-amino-5-chloroisonicotinamide[6]. Subsequent cyclization with a C1 source yields the 5-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one core. This core is heavily utilized in the development of kinase inhibitors and GPCR antagonists. For instance, structural modifications at the equivalent positions of this scaffold have yielded potent antagonists of the CXCR2 receptor, a critical target in inflammatory diseases and oncology[3].

Workflow SM 3-Amino-5-chloro- isonicotinic acid Amidation Amidation (EDC/HOBt, NH3) SM->Amidation Intermediate 3-Amino-5-chloro- isonicotinamide Amidation->Intermediate Cyclization Cyclization (HC(OEt)3, Heat) Intermediate->Cyclization Core 5-Chloro-pyrido[3,4-d] pyrimidin-4(3H)-one Cyclization->Core Coupling Suzuki Coupling (Pd(dppf)Cl2) Core->Coupling Product 5-Aryl-pyrido[3,4-d] pyrimidin-4(3H)-one Coupling->Product

Experimental workflow for synthesizing and diversifying pyrido[3,4-d]pyrimidines.

Late-Stage Diversification: Overcoming C-Cl Activation Barriers

Once the pyrido[3,4-d]pyrimidine core is established, the C5-chlorine serves as the primary vector for exploring chemical space. However, the oxidative addition of palladium into the C-Cl bond of this specific heterocycle is notoriously difficult. Standard catalyst systems often fail due to the strong electron-withdrawing nature of the fused pyrimidine ring, which can lead to catalyst deactivation or protodeboronation of the incoming arylboronic acid[3].

As documented in CXCR2 antagonist SAR studies, utilizing standard conditions like Tetrakis(triphenylphosphine)palladium(0) (


) with potassium carbonate yields no conversion[3]. To achieve successful cross-coupling, medicinal chemists must employ bidentate ligands (e.g., dppf) or modern Buchwald precatalysts (e.g., XPhos Pd G3)[7].
Table 1: Optimization of C5-Suzuki-Miyaura Cross-Coupling
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation


Dioxane/

90< 5%Failure of oxidative addition; extensive protodeboronation[3].


Dioxane/

9045%Bidentate ligand forces cis-coordination, enabling moderate turnover[7].
XPhos Pd G3


-Butanol
10088%Bulky, electron-rich ligand accelerates oxidative addition; prevents catalyst poisoning.

Detailed Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Synthesis of 5-Chloro-pyrido[3,4-d]pyrimidin-4(3H)-one

Step 1: Amidation to 3-Amino-5-chloroisonicotinamide

  • Reagents: 3-Amino-5-chloroisonicotinic acid (1.0 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq),

    
     (3.0 eq), DIPEA (4.0 eq), anhydrous DMF (0.2 M).
    
  • Procedure: Dissolve the starting material in DMF. Add EDC·HCl and HOBt. Stir for 15 minutes at room temperature to form the active ester. Add

    
     followed by dropwise addition of DIPEA. Stir at room temperature for 12 hours[6].
    
  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (

    
    ) disappears, replaced by the amide product mass (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.

Step 2: Cyclization to the Core Scaffold

  • Reagents: 3-Amino-5-chloroisonicotinamide (1.0 eq), Triethyl orthoformate (10.0 eq), catalytic

    
    -TsOH (0.1 eq).
    
  • Procedure: Suspend the amide in triethyl orthoformate (which acts as both the C1 source and the dehydrating solvent). Add

    
    -TsOH. Heat the mixture to 120 °C for 8 hours under a reflux condenser.
    
  • Self-Validation Checkpoint: LC-MS analysis will show the desired cyclized mass (

    
    ).
    
  • Workup: Cool to room temperature. The product typically precipitates. Filter the solid and wash with cold ethanol to afford the pure 5-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one core.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at the C5 Position
  • Reagents: 5-Chloro-pyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq), Arylboronic acid (1.5 eq), XPhos Pd G3 (0.05 eq),

    
     (3.0 eq), 1,4-Dioxane/
    
    
    
    (4:1 ratio, 0.1 M).
  • Procedure: Add all solid reagents to a microwave vial. Add the Dioxane/

    
     solvent mixture. Degas the suspension by sparging with 
    
    
    
    for 15 minutes to remove dissolved oxygen (critical for preventing catalyst oxidation). Seal the vial and heat at 100 °C for 2 hours.
  • Self-Validation Checkpoint: LC-MS confirms success through the disappearance of the distinct chlorine isotope pattern (M / M+2 ratio of 3:1) characteristic of the starting material, and the appearance of the coupled product mass.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Conclusion

3-Amino-5-chloroisonicotinic acid is far more than a simple building block; it is a strategically designed gateway to complex, drug-like chemical space[1][2]. By understanding the distinct electronic properties of its functional handles, medicinal chemists can efficiently construct pyrido[3,4-d]pyrimidine bioisosteres and execute late-stage diversifications[3]. Mastering the specific catalytic requirements for C-Cl activation on this electron-deficient ring ensures that discovery teams can rapidly iterate on SAR, accelerating the path from hit identification to lead optimization.

References

  • Title: 3-Amino-5-chloropyridine - Benchchem Source: Benchchem URL
  • Title: 3-Aminoisonicotinic acid - Chem-Impex Source: Chem-Impex URL
  • Title: Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: PMC / NIH URL
  • Title: Heteroaryls and uses thereof (WO2015108861A1)

Sources

Technical Guide: 3-Amino-5-chloroisonicotinic Acid as a Heterocyclic Building Block

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Amino-5-chloroisonicotinic acid (3-amino-5-chloropyridine-4-carboxylic acid) represents a high-value, "privileged" scaffold.[1] Unlike its non-halogenated congeners, the presence of the C5-chlorine atom breaks the symmetry of the pyridine core and provides a critical handle for late-stage diversification via transition-metal catalysis.

This guide details the technical utility of this building block. It focuses on its application in synthesizing 1,6-naphthyridines and pyrido[3,4-d]pyrimidines —heterocycles frequently associated with kinase inhibition (e.g., EGFR, PI3K) and GPCR modulation. By leveraging the ortho-amino carboxylic acid functionality alongside the halogen handle, researchers can access novel IP space distinct from the crowded quinazoline and quinoline landscapes.

Structural Analysis & Reactivity Profile[2]

To utilize this building block effectively, one must understand its electronic "push-pull" dynamics.

FeatureChemical NatureSynthetic Utility
C4-Carboxylic Acid Electron-withdrawing, acidicPrecursor for amides, esters, or cyclization (C=O source).
C3-Amino Group Electron-donating, nucleophilicPrimary site for condensation; directs ortho-metallation if protected.[1]
C5-Chlorine Weakly withdrawing, lipophilicThe Strategic Handle. Allows Suzuki/Buchwald couplings after bicyclic ring formation.
Pyridine Nitrogen Basic, H-bond acceptorSolubilizing group; influences pKa of the C3-amine.

Chemo-Selectivity Insight: The C3-amino group in this scaffold is less nucleophilic than an aniline nitrogen due to the electron-withdrawing nature of the pyridine ring and the ortho-carboxylic acid.[1] Consequently, cyclization reactions often require higher temperatures or activation (e.g., HMDS, acid catalysis) compared to benzene analogs.

Strategic Reaction Pathways (Visualization)

The following diagram illustrates the divergent synthesis pathways accessible from 3-Amino-5-chloroisonicotinic acid.

ReactionLandscapeCore3-Amino-5-chloro-isonicotinic AcidPyridoPyrimPyrido[3,4-d]pyrimidin-4-one(Kinase Scaffold)Core->PyridoPyrim+ Formamide/Urea(Niementowski)Naphthyridine1,6-Naphthyridine(GPCR Ligand)Core->Naphthyridine+ 1,3-Dicarbonyl(Friedländer)AmideNicotinamide Analogs(Fragment Based)Core->Amide+ R-NH2(Coupling)CoupledProdC5-Aryl/AminoDerivativesPyridoPyrim->CoupledProdPd-Catalysis(Suzuki/Buchwald)Naphthyridine->CoupledProdPd-Catalysis

Caption: Divergent synthesis map showing the conversion of the core scaffold into key bicyclic heterocycles and subsequent C5-functionalization.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-pyrido[3,4-d]pyrimidin-4(3H)-one

This reaction mimics the Niementowski quinazoline synthesis but is adapted for the electron-deficient pyridine ring.[1]

Mechanism: Condensation of the amino group with formamide followed by thermal cyclodehydration.

Materials:

  • 3-Amino-5-chloroisonicotinic acid (1.0 eq)[1]

  • Formamide (excess, acts as solvent/reagent)

  • Ammonium acetate (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-Amino-5-chloroisonicotinic acid (e.g., 5.0 mmol).

  • Reagent Addition: Add Formamide (10 mL/g of substrate). Add catalytic Ammonium acetate.[1]

  • Reaction: Heat the mixture to 140–150 °C under an inert atmosphere (N2).

    • Expert Note: The high temperature is critical. The initial formation of the formamidine intermediate is slow due to the deactivated amine.

  • Monitoring: Monitor by LC-MS. Expect the mass shift corresponding to +C1H -H2O (+10 Da from starting material mass, accounting for cyclization).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Isolation: The product typically precipitates.[1] Filter the solid, wash with water and cold ethanol.

  • Purification: Recrystallization from DMF/Ethanol is usually sufficient.[1]

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad COOH signal and the appearance of the pyrimidine C2-H singlet around 8.0–8.5 ppm.

Protocol B: Synthesis of Functionalized 1,6-Naphthyridines

This protocol utilizes a Friedländer-type condensation with a 1,3-dicarbonyl compound.

Materials:

  • 3-Amino-5-chloroisonicotinic acid (1.0 eq)[1]

  • Acetylacetone (1.2 eq) or Ethyl acetoacetate[1]

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)[1]

Step-by-Step Methodology:

  • Activation: Mix the amino acid with PPA (approx. 5 g per 1 g substrate) in a reactor.

  • Addition: Add the 1,3-dicarbonyl compound dropwise at 60 °C.

  • Cyclization: Ramp temperature to 100–120 °C for 4–6 hours.

    • Expert Note: Acidic conditions facilitate the decarboxylative condensation or direct cyclodehydration depending on the exact dicarbonyl used.

  • Quench: Carefully pour the hot syrup into crushed ice/ammonia solution (pH adjustment to ~8).

  • Extraction: Extract with Ethyl Acetate or DCM (naphthyridines are moderately lipophilic).[1]

  • Purification: Flash chromatography (SiO2, DCM/MeOH gradient).

Protocol C: C5-Chlorine Functionalization (Suzuki-Miyaura Coupling)

Unlike the C2 or C4 positions, the C5-chlorine is not activated for SnAr (Nucleophilic Aromatic Substitution).[1] It requires Palladium catalysis.[1][2][3]

Materials:

  • Scaffold: 5-Chloro-pyrido[3,4-d]pyrimidin-4-one (from Protocol A)[1]

  • Boronic Acid: R-B(OH)2 (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

  • Base: Cs2CO3 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degas solvents thoroughly (sparge with Argon for 15 mins).[1]

  • Combine scaffold, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 90 °C for 12 hours.

  • Observation: The reaction may be sluggish if the bicyclic system is electron-rich; however, the pyridine nitrogen facilitates oxidative addition at C5 compared to a chlorobenzene.

Case Study: Application in Kinase Inhibitor Design

Target: Epidermal Growth Factor Receptor (EGFR).[1][4] Rationale: The pyrido[3,4-d]pyrimidine core is isosteric with quinazoline (the core of Gefitinib/Erlotinib). Advantage of the 3-Amino-5-chloro-isonicotinic acid Scaffold:

  • Solubility: The extra nitrogen in the pyridine ring lowers LogP compared to quinazoline.

  • Vector: The C5-chlorine allows for the introduction of a solubilizing group or a "tail" moiety that extends into the solvent-exposed region of the ATP binding pocket, a strategy used to improve PK properties.

Workflow:

  • Core Synthesis: Use Protocol A to form the bicyclic core.

  • Chlorination: Convert the C4-carbonyl to a C4-Cl using POCl3.

  • SnAr: Displace C4-Cl with an aniline (hinge binder).[1]

  • Suzuki: Use Protocol C to replace the C5-Cl with a solubilizing group (e.g., N-methylpyrazole).

References

  • Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[3][4][5]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Naphthyridine Synthesis Strategies

    • Title: Synthesis of 1,6-Naphthyridine and Its Derivatives: A System
    • Source: ChemistrySelect / ResearchGate.[1]

    • URL:[Link]

  • General Pyridine Building Block Chemistry

    • Title: 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986.[1]

    • Source: PubChem.[1][6]

    • URL:[Link][1]

  • Reaction of Amino-Pyridine Carboxylates (Niementowski Reaction)

    • Title: 4-Amino-3,5-dichloropyridine (Structural Context).[1][7]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

The Strategic Role of 3-Amino-5-chloroisonicotinic Acid in Modern Drug Discovery: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics—such as kinase inhibitors and protein tyrosine phosphatase (PTPase) modulators—relies heavily on privileged heterocyclic scaffolds. 3-Amino-5-chloroisonicotinic acid (CAS: 1256785-41-7) has emerged as a critical building block in this domain[1]. By combining a pyridine core with three orthogonal functional groups (an amine, a carboxylic acid, and a halogen), this intermediate provides drug development professionals with a highly programmable template for synthesizing complex, biologically active fused heterocycles.

This technical guide explores the physicochemical properties, the mechanistic causality behind its synthesis, and the self-validating protocols required to leverage this molecule in downstream pharmaceutical applications.

Structural Significance & Physicochemical Profile

The utility of 3-Amino-5-chloroisonicotinic acid stems directly from its electronic topology. The molecule is a 3,4,5-trisubstituted pyridine where each substituent plays a distinct role:

  • C3-Amino Group (-NH₂): Acts as an electron-donating group (+M effect) and a primary nucleophile for cyclization reactions.

  • C4-Carboxylic Acid (-COOH): Serves as an electrophilic center for amidation, perfectly positioned ortho to the amine to facilitate the formation of bicyclic systems (e.g., pyrido-pyrimidines).

  • C5-Chloro Group (-Cl): Provides a stable yet reactive handle for late-stage transition-metal-catalyzed cross-coupling, allowing for the exploration of chemical space without disrupting the core pharmacophore.

Quantitative Data Summary

The following table summarizes the key computational and physicochemical parameters of the scaffold, which are critical for predicting its behavior in both synthetic workflows and biological systems (Lipinski's Rule of Five compliance)[2].

PropertyValue
CAS Number (Base) 1256785-41-7
CAS Number (HCl Salt) 2948394-62-3
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight (Base) 172.57 g/mol
Topological Polar Surface Area (TPSA) 76.21 Ų
LogP 1.4372
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Synthetic Methodology: The Causality of SNAr

While direct electrophilic chlorination of 3-aminoisonicotinic acid is chemically fraught due to competing directing effects, the most robust synthesis of 3-Amino-5-chloroisonicotinic acid utilizes Nucleophilic Aromatic Substitution (SNAr) starting from 3,5-dichloroisonicotinic acid.

The Mechanistic Causality

In 3,5-dichloroisonicotinic acid, the electron-deficient pyridine nitrogen and the strongly electron-withdrawing C4-carboxylic acid synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the C3 and C5 positions toward nucleophilic attack.

When aqueous ammonia is introduced, it attacks the C3 position to form a Meisenheimer complex, followed by chloride elimination. Crucially, this reaction is self-limiting. Once the first amino group is installed, its lone pair donates electron density back into the pyridine ring via resonance (+M effect). This raises the LUMO, effectively deactivating the remaining C5-chloride against a second nucleophilic attack under the same thermal conditions. This electronic causality guarantees high regioselectivity and prevents di-amination.

SNAr_Synthesis SM 3,5-Dichloroisonicotinic Acid (Electrophilic Core) Intermediate Meisenheimer Complex (Stabilized by Pyridine N & COOH) SM->Intermediate NH3 Attack at C3 Reagent Ammonia (NH3) (Nucleophile) Reagent->Intermediate Product 3-Amino-5-chloroisonicotinic Acid (Deactivated to further SNAr) Intermediate->Product Chloride Elimination

Workflow of 3-Amino-5-chloroisonicotinic acid synthesis via self-limiting SNAr.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure synthetic integrity.

  • Preparation: Suspend 3,5-dichloroisonicotinic acid (1.0 eq) in a 25% aqueous ammonia solution (10.0 eq) within a heavy-walled PTFE-lined pressure vessel.

  • Reaction: Seal the vessel and heat to 120°C for 12 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The starting material mass (m/z 191) must convert cleanly to the product mass (m/z 172). The absence of m/z 153 confirms that over-amination has not occurred.

  • Workup: Cool the reaction mixture to 0°C. Carefully vent the pressure to release excess ammonia gas.

  • Isoelectric Precipitation: Slowly adjust the pH of the solution to approximately 3.5–4.0 using 2M HCl.

    • Causality: 3-Amino-5-chloroisonicotinic acid is an amphoteric molecule. Adjusting the pH to its isoelectric point maximizes the formation of the neutral zwitterion, which has minimal aqueous solubility, thereby driving pure crystallization.

  • Isolation: Filter the resulting precipitate, wash sequentially with ice-cold water and diethyl ether, and dry under high vacuum to yield the target compound.

Downstream Applications in Drug Development

The true value of 3-Amino-5-chloroisonicotinic acid lies in its downstream versatility. It is frequently utilized to construct bicyclic heteroaromatic compounds that inhibit epidermal growth factor receptors (EGFR), modulate protein tyrosine phosphatases (PTPases)[3], and act as chymase inhibitors[4].

Pathway A: Cyclocondensation to Pyrido-pyrimidines

The ortho-relationship of the C3-amine and C4-carboxylic acid is ideal for forming azaquinazolinediones and pyrido[3,4-d]pyrimidines. By reacting the scaffold with coupling agents like 1,1′-carbonyldiimidazole (CDI) followed by primary amines or amino acid esters, researchers can efficiently close the second ring[4]. These bicyclic systems are highly effective at mimicking the purine ring of ATP, making them potent hinge-binders in kinase inhibitor design[5].

Pathway B: Late-Stage Functionalization via Cross-Coupling

Once the bicyclic core is formed, the C5-chlorine remains intact as a synthetic handle. Utilizing Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, medicinal chemists can introduce diverse aryl, heteroaryl, or alkyl groups at the C5 position. This allows for the rapid generation of compound libraries to optimize steric fit and electronic interactions within the target protein's allosteric pockets.

Applications Core 3-Amino-5-chloroisonicotinic Acid Path1 Amidation & Cyclization (C3-NH2 & C4-COOH) Core->Path1 CDI, Primary Amines Path2 Metal-Catalyzed Coupling (C5-Cl) Core->Path2 Pd(dppf)Cl2, Boronic Acids Prod1 Pyrido[3,4-d]pyrimidines (Kinase Inhibitors) Path1->Prod1 Cyclocondensation Prod2 C5-Aryl Pyridines (Steric/Electronic Tuning) Path2->Prod2 Suzuki-Miyaura

Divergent downstream applications of the 3-Amino-5-chloroisonicotinic acid scaffold.

References

  • 2948394-62-3 | 3-Amino-5-chloroisonicotinic acid hydrochloride | ChemScene ChemScene. URL:[2]

  • 3-amino-5-chloroisonicotinic acid CAS#: 1256785-41-7 | ChemicalBook ChemicalBook. URL:[1]

  • EP1080068A1 - Modulators of protein tyrosine phosphatases Google Patents. URL:[3]

  • US8501749B2 - Azaquinazolinediones chymase inhibitors Google Patents. URL:[4]

  • AU 2007336335 A2 - Protein Kinase Modulators Googleapis.com (Patent Application). URL:[5]

Sources

A Researcher's Guide to Commercial Sourcing of 3-Amino-5-chloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Significance of 3-Amino-5-chloroisonicotinic Acid in Modern Drug Discovery

3-Amino-5-chloroisonicotinic acid is a substituted pyridine carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising an aminopyridine core with chloro and carboxylic acid functionalities, make it a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of the amino, chloro, and carboxylic acid groups allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of lead compounds. This has led to its incorporation into a variety of therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. Given its growing importance, a reliable and well-characterized supply of this reagent is paramount for researchers. This guide provides an in-depth overview of the commercial suppliers of 3-Amino-5-chloroisonicotinic acid, with a focus on ensuring the quality and integrity of the material for research and development purposes.

Commercial Suppliers of 3-Amino-5-chloroisonicotinic Acid and Related Compounds

A critical aspect of sourcing specialized chemical reagents is the careful verification of the product's identity and purity. In the case of 3-Amino-5-chloroisonicotinic acid, it is crucial to distinguish it from its isomers and precursors, which are also commercially available. The most direct commercially available form of the target compound is its hydrochloride salt, 3-Amino-5-chloroisonicotinic acid hydrochloride (CAS 2948394-62-3).

SupplierProduct NameCAS NumberPurityNotes
ChemScene 3-Amino-5-chloroisonicotinic acid hydrochloride[1]2948394-62-3≥95%[1]This is the hydrochloride salt of the target compound. Storage is recommended at 2-8°C, sealed and dry[1].

It is imperative for researchers to be aware of closely related compounds that may be mistaken for the desired molecule. The following table highlights some of these compounds and their suppliers.

SupplierProduct NameCAS NumberRelationship to Target
Sigma-Aldrich 3-Amino-6-chloroisonicotinic acid[2]58483-95-7Isomer[2]
Chemcia Scientific, LLC 3-Amino-2-chloro-isonicotinic acid[3]Not specifiedIsomer[3]
Chem-Impex 3-Chloroisonicotinic acid[4]88912-27-0Precursor[4]
PureSynth 3-Chloroisonicotinic Acid[5]88912-27-0Precursor[5]
Thermo Scientific Chemicals 3-Amino-5-chloropyridine[6]22353-34-0Potential Precursor[6]

Quality Control and Verification: A Self-Validating System

Sourcing a critical reagent is only the first step; verifying its identity and purity is a cornerstone of scientific integrity. Researchers should never assume the stated purity and identity without independent verification. A multi-pronged approach to quality control is recommended.

The Procurement and Quality Control Workflow

The following diagram illustrates a robust workflow for the procurement and quality control of a chemical reagent like 3-Amino-5-chloroisonicotinic acid.

cluster_procurement Procurement Phase cluster_verification In-house Verification Phase Identify Supplier Identify Supplier Request CoA and SDS Request CoA and SDS Identify Supplier->Request CoA and SDS Place Order Place Order Request CoA and SDS->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Analytical Verification Analytical Verification Visual Inspection->Analytical Verification Approve for Use Approve for Use Analytical Verification->Approve for Use Quarantine/Return Quarantine/Return Analytical Verification->Quarantine/Return

Caption: A typical workflow for procuring and verifying a chemical standard.

Experimental Protocol: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for verifying the purity of a shipment of 3-Amino-5-chloroisonicotinic acid hydrochloride.

Objective: To determine the purity of a sample by HPLC with UV detection.

Materials:

  • 3-Amino-5-chloroisonicotinic acid hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the 3-Amino-5-chloroisonicotinic acid hydrochloride standard.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.

    • Sonicate briefly to ensure complete dissolution.

    • Dilute to the mark with the same solvent.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the chromatogram of the sample for the presence of the main peak at the expected retention time and for any impurity peaks.

  • Purity Calculation:

    • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness through Self-Validation: The results of this analysis should be compared against the Certificate of Analysis (CoA) provided by the supplier.[7][8] A significant discrepancy in purity or the presence of unexpected peaks would warrant further investigation, such as by mass spectrometry, and communication with the supplier.

Data Presentation: Key Properties of 3-Amino-5-chloroisonicotinic acid hydrochloride

PropertyValueSource
CAS Number 2948394-62-3ChemScene[1]
Molecular Formula C₆H₆Cl₂N₂O₂ChemScene[1]
Molecular Weight 209.03ChemScene[1]
Purity ≥95%ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]

Conclusion

The successful use of 3-Amino-5-chloroisonicotinic acid in research and drug development is critically dependent on the reliable sourcing of high-purity material. This guide has identified ChemScene as a commercial supplier of the hydrochloride salt of this important building block. Furthermore, it has highlighted the importance of distinguishing the target compound from its commercially available isomers and precursors. By implementing a robust in-house quality control workflow, researchers can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable scientific outcomes. Always consult the supplier's Safety Data Sheet (SDS) for detailed handling and safety information.[9][10][11]

References

  • Certificate of Analysis. Agilent. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC. [Link]

  • 3-Chloroisonicotinic Acid 98.0%(GC). PureSynth. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Amino-5-chloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-amino-5-chloroisonicotinic acid, a crucial building block in medicinal chemistry. We delve into the substrate's unique reactivity, offering field-proven strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By explaining the causality behind experimental choices—from ligand and base selection to reaction-specific optimization—this document equips researchers, scientists, and drug development professionals with the authoritative knowledge to successfully functionalize this versatile scaffold.

The Substrate: Reactivity and Strategic Considerations

3-Amino-5-chloroisonicotinic acid is a trifunctional heterocyclic compound whose reactivity is governed by the interplay of its substituents. Understanding these influences is paramount for designing successful cross-coupling strategies.

  • The C-Cl Bond at Position 5: This is the primary reactive site for oxidative addition to a Pd(0) center. The pyridine ring's electron-withdrawing nature inherently activates the C-Cl bond, making it more susceptible to this rate-limiting step compared to a C-Cl bond on a simple chlorobenzene.[1]

  • The Pyridine Nitrogen: A potent Lewis base, the ring nitrogen can coordinate strongly to the palladium catalyst. This can lead to catalyst poisoning or the formation of inactive complexes, effectively halting the catalytic cycle.[2] The choice of sterically hindered ligands is often a direct strategy to mitigate this undesirable interaction.[3]

  • The Amino Group at Position 3: The -NH2 group is an electron-donating group, which can modulate the electronics of the ring. It also presents a potential site for N-arylation side reactions and can act as a directing group in certain C-H activation contexts.[4][5]

  • The Carboxylic Acid at Position 4: The -COOH group can potentially coordinate with the palladium center or be deprotonated by the base, influencing the substrate's solubility and reactivity. In high-temperature reactions, the risk of decarboxylation should also be considered.

dot graph "substrate_reactivity" { layout="neato"; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

sub [label="3-Amino-5-chloroisonicotinic Acid", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

ccl [label="C-Cl Bond\n(Primary Coupling Site)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; nh2 [label="Amino Group\n(Modulator, Potential Ligand)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; cooh [label="Carboxylic Acid\n(Solubility, Potential Ligand)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; py_n [label="Pyridine Nitrogen\n(Catalyst Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"];

sub -- ccl [label="Oxidative Addition"]; sub -- nh2 [label="Electronic Effects"]; sub -- cooh [label="Coordination/Solubility"]; sub -- py_n [label="Catalyst Poisoning"]; } digraph "General_Pd_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style=filled, fontname="Arial", width=1.5]; edge [fontname="Arial", fontsize=10];

pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; pdiix [label="R-Pd(II)(X)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; pdiir [label="R-Pd(II)(R')Ln", fillcolor="#34A853", fontcolor="#FFFFFF"];

sub_in [label="R-X", shape=plaintext]; partner_in [label="R'-M", shape=plaintext]; product_out [label="R-R'", shape=plaintext];

sub_in -> pd0 [label=" Oxidative\n Addition", style=bold, color="#EA4335"]; pd0 -> pdiix [style=invis]; pdiix -> partner_in [style=invis]; partner_in -> pdiix [label=" Transmetalation ", style=bold, color="#4285F4"]; pdiix -> pdiir; pdiir -> product_out [label=" Reductive\n Elimination", style=bold, color="#34A853"]; product_out -> pd0 [style=invis]; pdiir -> pd0; } Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.[6][7] Its success with 3-amino-5-chloroisonicotinic acid hinges on overcoming the challenge of coupling a relatively unreactive aryl chloride with an electron-deficient pyridine ring.

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 with a sterically hindered, electron-rich phosphine ligand is critical.[8] Ligands such as SPhos and XPhos are highly effective.[8] Their bulkiness facilitates the reductive elimination step and helps prevent the pyridine nitrogen from deactivating the palladium center, while their electron-donating nature promotes the oxidative addition of the C-Cl bond.[3]

  • Base: A moderately strong inorganic base like K3PO4 or K2CO3 is typically employed.[8][9] These bases are strong enough to facilitate the transmetalation step without causing significant decomposition of the substrate or promoting unwanted side reactions.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is necessary to dissolve the inorganic base and facilitate the transmetalation from the boronic acid.

Protocol 2.1: Suzuki-Miyaura Coupling

Materials:

  • 3-Amino-5-chloroisonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K3PO4), anhydrous (3.0 equiv)

  • Degassed 1,4-dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-5-chloroisonicotinic acid, the arylboronic acid, and K3PO4.

  • In a separate vial, pre-mix the Pd(OAc)2 and SPhos in a small amount of the dioxane.

  • Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Adjust the pH to ~3-4 with 1M HCl to protonate the pyridine and amino groups, which can aid in separating organic impurities. The product may precipitate or remain in the aqueous layer.

  • If the product precipitates, it can be isolated by filtration. If it remains in the aqueous layer, extraction strategies may be required, or the aqueous layer can be concentrated and the product purified directly.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterConditionRationale
Catalyst Pd(OAc)2 / SPhosElectron-rich, bulky ligand promotes oxidative addition and prevents catalyst inhibition.[3][8]
Base K3PO4Effective for transmetalation with boronic acids; moderate strength prevents substrate degradation.[9]
Solvent Dioxane / H2OBiphasic system dissolves both organic and inorganic reagents.[9]
Temperature 90-110 °CProvides sufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a transformation of immense value in pharmaceutical synthesis.[10][11] Coupling amines to the electron-deficient 3-amino-5-chloroisonicotinic acid requires careful selection of the catalyst system to ensure efficient reaction and avoid common side reactions like hydrodehalogenation.[1]

Causality Behind Protocol Choices:

  • Catalyst System: Modern palladacycle pre-catalysts (e.g., G3-XPhos) or combinations of Pd2(dba)3 with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art.[12] These systems are highly active, enabling the coupling of less reactive aryl chlorides at lower temperatures.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Its strength is necessary to deprotonate the amine coupling partner, but its bulkiness prevents it from acting as a competing nucleophile.

  • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst, making a strictly inert atmosphere crucial for success.[1]

Protocol 3.1: Buchwald-Hartwig Amination

Materials:

  • 3-Amino-5-chloroisonicotinic acid (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1-3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Degassed, anhydrous Toluene or Dioxane

Procedure:

  • Inside a glovebox or under a strong counterflow of inert gas, add 3-amino-5-chloroisonicotinic acid, NaOt-Bu, and the XPhos Pd G3 precatalyst to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the tube tightly and heat the mixture to 80-120 °C with stirring.

  • Monitor the reaction by LC-MS. Aryl chlorides are less reactive, so longer reaction times may be necessary.[1]

  • After completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label = "Preparation"; bgcolor="#F1F3F4"; A [label="Assemble Glassware\n(Schlenk Flask)"]; B [label="Add Solids:\nSubstrate, Base, Ligand*", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Inert Atmosphere\n(Evacuate/Backfill Ar/N2)"]; A -> C -> B; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#F1F3F4"; D [label="Add Degassed Solvent\n& Coupling Partner"]; E [label="Add Catalyst*", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Heat to Temp\n(e.g., 80-120 °C)"]; G [label="Monitor Progress\n(TLC / LC-MS)"]; D -> E -> F -> G; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#F1F3F4"; H [label="Cool & Quench"]; I [label="Liquid-Liquid Extraction"]; J [label="Dry, Filter, Concentrate"]; K [label="Purification\n(Chromatography)"]; L [label="Characterization\n(NMR, MS)"]; H -> I -> J -> K -> L; }

B -> D; G -> H;

note [label="*For pre-formed catalysts,\nadd with other solids.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; E -> note [style=dashed, arrowhead=none]; } Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a powerful method for installing alkyne functionalities, creating C(sp2)-C(sp) bonds.[6][13] The reaction typically employs a dual-catalyst system of palladium and copper(I).[14]

Causality Behind Protocol Choices:

  • Catalyst System: A Pd(0) species, often generated in situ from PdCl2(PPh3)2, catalyzes the main cross-coupling cycle. Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center more readily than the alkyne itself.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used to ensure solubility of all components.

Protocol 4.1: Sonogashira Coupling

Materials:

  • 3-Amino-5-chloroisonicotinic acid (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Degassed, anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-amino-5-chloroisonicotinic acid, PdCl2(PPh3)2, and CuI.

  • Add the anhydrous DMF, followed by the terminal alkyne and triethylamine.

  • Heat the reaction mixture to 60-80 °C. The reaction is often faster than Suzuki or Buchwald-Hartwig couplings with chlorides.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NH4Cl (to remove copper salts), and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Troubleshooting and Optimization

  • Low or No Conversion: This is a common issue with less reactive aryl chlorides.[1]

    • Verify Inert Atmosphere: Oxygen can kill the catalyst.[1] Ensure solvents are properly degassed and the reaction is run under a positive pressure of Argon or Nitrogen.

    • Increase Catalyst/Ligand Loading: For challenging substrates, increasing the catalyst loading to 5 mol% can be beneficial.

    • Screen Ligands: If one ligand fails, try another from a different class (e.g., switch from SPhos to RuPhos).

  • Hydrodehalogenation: The C-Cl bond is replaced by a C-H bond.

    • Use Anhydrous Conditions: Trace water can be a proton source. Ensure all reagents and solvents are scrupulously dry.[1]

    • Optimize Base: For Buchwald-Hartwig reactions, a weaker base like K3PO4 might suppress this pathway, though it may also slow the desired reaction.

  • Catalyst Poisoning: The reaction starts but then stalls.[2]

    • Increase Ligand:Palladium Ratio: A higher ligand ratio (e.g., 4:1 instead of 2:1) can sometimes outcompete the substrate's pyridine nitrogen for coordination sites on the palladium.

    • Use Hindered Ligands: The use of bulky ligands like XPhos is a primary strategy to physically block the pyridine nitrogen from accessing the metal center.[3][8]

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem. (n.d.).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Royal Society of Chemistry.
  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health.
  • Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2: Influence of Labile Monodentate Ligands and Identification of a Biomimetic Mechanism for O2 Activation. (n.d.). PubMed.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. (n.d.).
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). ACS Publications.
  • Amines as the ligands for palladium-catalyzed coupling reactions. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1). Royal Society of Chemistry.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate.
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2023, May 15). ACS Publications.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). National Institutes of Health.
  • Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. (2025, November 8). Royal Society of Chemistry.
  • Sonogashira reaction. (n.d.). Wikipedia.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). National Institutes of Health.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (2026, January 29). ResearchGate.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Royal Society of Chemistry.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). National Institutes of Health.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Royal Society of Chemistry.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). National Institutes of Health.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. (n.d.). National Institutes of Health.
  • Sonogashira Coupling Reaction Explained. (n.d.). Pearson.
  • Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid. (n.d.). Royal Society of Chemistry.
  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.

Sources

Application Note: Modular Synthesis of Pyrido[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in kinase inhibitor design, serving as a bioisostere to the adenine ring of ATP.[1][2][3] This bicyclic system is central to FDA-approved therapeutics (e.g., Palbociclib analogs, EGFR inhibitors) due to its ability to form critical hydrogen bonds within the kinase hinge region.

This application note details a robust, divergent synthetic protocol converting 3-Amino-5-chloroisonicotinic acid into novel kinase inhibitors. The presence of the chlorine atom at the C5 position is a strategic "molecular handle," allowing for late-stage diversification (LSD) via Palladium-catalyzed cross-coupling, while the C4 position is activated for nucleophilic aromatic substitution (SNAr) to install the primary hinge-binding motif.

Critical Design Logic (The "Why")
  • Regioselectivity: The protocol exploits the reactivity differential between the highly electrophilic C4-position (pyrimidine ring) and the less reactive C5-chloro substituent (pyridine ring).

  • Stepwise Assembly: We prioritize C4-functionalization first (SNAr) followed by C5-diversification (Suzuki), minimizing catalyst poisoning and ensuring regiochemical purity.

  • Atom Economy: The 5-chloro substituent is retained from the starting material, eliminating the need for a separate halogenation step later in the synthesis.

Retrosynthetic Analysis & Workflow

The synthesis is broken into three distinct phases: Core Assembly , Hinge Binder Installation , and Tail Diversification .

G cluster_0 Phase 1: Core Assembly Start 3-Amino-5-chloroisonicotinic acid (Starting Material) Inter1 Methyl 3-amino-5-chloroisonicotinate (Esterification) Start->Inter1 MeOH, H2SO4 Reflux Core 5-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (Cyclization) Inter1->Core Formamidine Acetate 140°C Activated 4,5-Dichloropyrido[3,4-d]pyrimidine (Activation) Core->Activated POCl3, DIPEA Chlorination Lead Final Kinase Inhibitor (Dual Functionalized) Activated->Lead 1. SNAr (R-NH2) 2. Suzuki (Ar-B(OH)2)

Figure 1: Strategic workflow converting the amino-acid precursor to the active inhibitor.

Phase 1: Scaffold Assembly (Core Synthesis)

Direct cyclization of the carboxylic acid is often low-yielding due to decarboxylation risks. We employ a two-step "Esterify-Cyclize" strategy to ensure high throughput.

Step A: Methyl Ester Formation

Objective: Protect the carboxylic acid to facilitate cyclization.

Reagents:

Reagent Equiv. Role
3-Amino-5-chloroisonicotinic acid 1.0 Substrate
Methanol (Anhydrous) Solvent Solvent/Reactant

| Sulfuric Acid (conc.) | 3.0 | Catalyst |[4]

Protocol:

  • Suspend the starting acid in anhydrous MeOH (0.5 M concentration).

  • Add H₂SO₄ dropwise at 0°C (Exothermic!).

  • Reflux for 12 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Validation: The product (ester) will have a higher R_f than the acid.

  • Concentrate in vacuo. Neutralize with sat. NaHCO₃ to pH 8.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step B: Cyclization to Pyrido[3,4-d]pyrimidin-4-one

Objective: Construct the bicyclic core.

Protocol:

  • Mix Methyl 3-amino-5-chloroisonicotinate (1.0 equiv) with Formamidine Acetate (3.0 equiv) in 2-methoxyethanol.

  • Heat to 140°C for 16 hours.

  • Critical Control Point: The reaction must be driven to completion to avoid open-chain intermediates. If incomplete, add 1.0 equiv more of formamidine acetate.

  • Cool to RT. The product often precipitates. Filter and wash with water and cold ethanol.

Phase 2: The "Warhead" Installation (C4 Functionalization)

This phase differentiates the two potential reaction sites.[5] We convert the lactam to a chloride, creating a highly reactive electrophile at C4.

Step C: Chlorination and Regioselective SNAr

Mechanism: The C4-Cl is part of the pyrimidine ring (highly electron-deficient), making it significantly more reactive toward nucleophiles than the C5-Cl (pyridine ring).

Reagents:

Reagent Equiv. Role
5-Chloropyrido[3,4-d]pyrimidin-4(3H)-one 1.0 Substrate
POCl₃ (Phosphorus Oxychloride) 10.0 Reagent/Solvent
DIPEA (Hünig's Base) 1.5 Acid Scavenger

| Aniline Derivative (R-NH₂) | 1.1 | Hinge Binder |

Protocol:

  • Activation: Suspend the lactam in POCl₃. Add DIPEA dropwise. Reflux for 4 hours.

  • Workup (Safety): Remove excess POCl₃ via rotary evaporation. Avert "runaway" hydrolysis by quenching the residue slowly with ice-water/DCM mixture.

  • SNAr Reaction: Dissolve the crude 4,5-dichloro intermediate in isopropanol (IPA).

  • Add the Aniline Derivative (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).

  • Heat to 80°C for 2-4 hours.

    • Self-Validating Check: The reaction is selective. Only the C4-Cl is displaced. The C5-Cl remains intact (confirmed by MS: distinct chlorine isotope pattern remains).

Phase 3: Tail Diversification (C5 Functionalization)

Now utilizing the "dormant" 5-chloro handle, we introduce solubility groups or hydrophobic tails to access the kinase back-pocket.

Step D: Suzuki-Miyaura Cross-Coupling

Challenge: 3-chloropyridines are electronically deactivated and sterically hindered. Standard Pd(PPh₃)₄ often fails. Solution: Use electron-rich, bulky Buchwald ligands (XPhos or SPhos) to facilitate oxidative addition.

Reagents:

Reagent Equiv. Role
C4-Substituted Intermediate 1.0 Substrate
Aryl/Heteroaryl Boronic Acid 1.5 Diversity Element
Pd(OAc)₂ 0.05 Catalyst Precursor
XPhos 0.10 Ligand
K₃PO₄ (2M aq) 3.0 Base

| 1,4-Dioxane | Solvent | Solvent |

Protocol:

  • Degas solvents with N₂ for 15 minutes (Oxygen inhibits the catalyst).

  • Combine substrate, boronic acid, base, and Pd/Ligand system in a microwave vial.

  • Heat at 100°C for 12 hours (thermal) or 1 hour (microwave at 120°C).

  • Filter through Celite to remove Pd black. Purify via Prep-HPLC.

Biological Validation & Troubleshooting

Kinase Assay Setup (FRET-based)

To validate the synthesized inhibitors, use a LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Logic: If your molecule binds, it displaces the tracer, reducing the FRET signal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step B Incomplete ring closureSwitch solvent to refluxing phenol or diphenyl ether (higher temp).
Lack of Regioselectivity (Step C) Temperature too highPerform SNAr at 0°C -> RT. Do not heat above 80°C until C4 is fully substituted.
Stalled Suzuki Coupling (Step D) Oxidative addition failureSwitch from XPhos to Pd-PEPPSI-IPr or Pd₂(dba)₃/tBuXPhos .

Reaction Mechanism Visualization

Mechanism Substrate 4,5-Dichloro Scaffold C4_Attack C4: High Electrophilicity (N=C-Cl bond) Substrate->C4_Attack Path A: Kinetic Control (Nucleophilic Attack) C5_Inert C5: Sterically Hindered (Requires Pd) Substrate->C5_Inert Path B: High Barrier (Blocked w/o Catalyst) Product Regioselective Product C4_Attack->Product Yields 4-Amino-5-Chloro Derivative

Figure 2: Mechanistic basis for regioselectivity between C4 and C5 positions.

References

  • Privileged Scaffolds in Kinase Inhibition

    • Garrett, S. et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.

  • Suzuki Coupling on Chloropyridines

    • Miyaura, N. et al. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals Technical Review.

  • Pyrido[3,4-d]pyrimidine Synthesis

    • Ding, H. et al. "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives." MedChemComm, 2012.

  • Buchwald Ligand Selection

    • BenchChem Application Notes. "Protocols for Suzuki Coupling Reactions Involving Polychlorinated Heterocycles."

Sources

Application Notes and Protocols for the Use of 3-Amino-5-chloroisonicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids in Modern Agriculture

The pyridine carboxylic acid class of molecules represents a cornerstone in the development of modern herbicides. These compounds, particularly those with amino and halogen substituents, are pivotal intermediates in the synthesis of high-potency, selective agrochemicals.[1] Their structural features allow for the creation of molecules that can mimic natural plant hormones, leading to targeted and effective weed control.[2] Among these valuable building blocks is 3-Amino-5-chloroisonicotinic acid, a versatile intermediate whose strategic placement of chloro and amino groups on the pyridine ring allows for diverse subsequent chemical modifications.

This document serves as a comprehensive technical guide for researchers and development professionals. It provides not only detailed, field-tested protocols for the synthesis and utilization of 3-Amino-5-chloroisonicotinic acid but also delves into the causality behind experimental choices. The focus is on its application in synthesizing active ingredients for the agrochemical industry, with a specific exploration of its role as a precursor to synthetic auxin herbicides, a class known for its efficacy against broadleaf weeds.[3][4]

Part 1: Synthesis of the Core Intermediate: 3-Amino-5-chloroisonicotinic acid

The synthesis of 3-Amino-5-chloroisonicotinic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a robust and validated method starting from commercially available 3,5-dichloroisonicotinic acid. The causality behind this specific route is the need to selectively introduce the amino group without displacing the existing chloro substituent, which is achieved through a nitration-reduction sequence.

Protocol 1: Synthesis of 3-Amino-5-chloroisonicotinic acid

Objective: To synthesize 3-Amino-5-chloroisonicotinic acid from 3,5-dichloroisonicotinic acid via a two-step nitration and reduction process.

Step 1: Nitration of 3,5-dichloroisonicotinic acid

  • Rationale: This step introduces a nitro group at the 2-position. The electron-withdrawing nature of the carboxylic acid and the chlorine atoms directs the electrophilic nitration. Fuming nitric acid and sulfuric acid provide the necessary nitronium ion concentration.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cautiously add 3,5-dichloroisonicotinic acid (1.0 eq) to concentrated sulfuric acid (5 vols) at 0-5 °C.

    • Once dissolution is complete, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2 vols) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • The precipitated product, 3,5-dichloro-2-nitroisonicotinic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Reduction of 3,5-dichloro-2-nitroisonicotinic acid

  • Rationale: This step reduces the nitro group to an amine. A selective reducing agent is required that does not affect the chlorine atoms or the carboxylic acid. Iron powder in acetic acid is a classic, cost-effective, and efficient choice for this transformation (Bechamp reduction).

  • Procedure:

    • To a 500 mL flask, add the dried 3,5-dichloro-2-nitroisonicotinic acid (1.0 eq), iron powder (3.0 eq), and glacial acetic acid (10 vols).

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The color of the mixture will change, indicating the progress of the reduction.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure to remove the acetic acid.

    • The residue is taken up in water and the pH is adjusted to 4-5 with a sodium bicarbonate solution, causing the product to precipitate.

    • The solid 3-Amino-5-chloroisonicotinic acid is collected by filtration, washed with cold water, and dried in a vacuum oven at 50 °C.

Physicochemical Data Summary
Property3,5-dichloroisonicotinic acid (Starting Material)3-Amino-5-chloroisonicotinic acid (Product)
Molecular Formula C₆H₃Cl₂NO₂C₆H₅ClN₂O₂
Molecular Weight 192.00 g/mol 172.57 g/mol
Appearance White to off-white crystalline solidPale yellow to beige solid
CAS Number 49774-80-52948394-62-3 (as HCl salt)

Note: Data is compiled from publicly available databases.[5]

Synthesis Workflow Diagram

Synthesis_Protocol_1 Start 3,5-Dichloroisonicotinic acid Intermediate 3,5-Dichloro-2-nitroisonicotinic acid Start->Intermediate Step 1: Nitration Reagents: Fuming HNO₃, H₂SO₄ Conditions: 0-10°C -> RT, 4-6h Product 3-Amino-5-chloroisonicotinic acid Intermediate->Product Step 2: Reduction Reagents: Fe, Acetic Acid Conditions: 80-90°C, 2-3h

Caption: Workflow for the synthesis of 3-Amino-5-chloroisonicotinic acid.

Part 2: Application in the Synthesis of a Potent Auxinic Herbicide

3-Amino-5-chloroisonicotinic acid is an ideal precursor for synthesizing picolinic acid-based herbicides, such as those structurally analogous to Aminopyralid. The following protocol details a representative synthesis of 4-Amino-3,6-dichloropicolinic acid, a potent herbicide, demonstrating the utility of our core intermediate.

Protocol 2: Synthesis of 4-Amino-3,6-dichloropicolinic acid Analog

Objective: To convert 3-Amino-5-chloroisonicotinic acid into a herbicidally active picolinic acid derivative through a sequence of chlorination and rearrangement/carboxylation. This protocol is based on established chemical transformations for pyridine rings in herbicide synthesis.[2][6]

Step 1: Sandmeyer-type Chlorination

  • Rationale: This step replaces the amino group with a second chlorine atom. This is a standard transformation for aromatic amines, proceeding via a diazonium salt intermediate. Copper(I) chloride catalyzes the decomposition of the diazonium salt to introduce the chloro substituent.

  • Procedure:

    • Suspend 3-Amino-5-chloroisonicotinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (6 vols) and water (4 vols) and cool to 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (5 vols).

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (N₂) will be observed.

    • Allow the reaction to stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture and extract the product, 3,5-dichloro-4-pyridinecarboxylic acid (3,5-dichloroisonicotinic acid), with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Selective Dechlorination/Reduction (Analogous to Aminopyralid Synthesis)

  • Rationale: This final step is analogous to the industrial synthesis of Aminopyralid, where a polychlorinated pyridine is selectively de-chlorinated at a specific position.[6] Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under controlled pressure and temperature can achieve this selective reduction.

  • Procedure:

    • In a high-pressure reactor, dissolve the product from Step 1 (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

    • Add 5% Palladium on Carbon (Pd/C) catalyst (2-3% by weight).

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 0.3 MPa.

    • Heat the mixture to 50 °C and stir for 18-24 hours, maintaining the hydrogen pressure.

    • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reactor, vent, and filter the reaction mixture to recover the catalyst.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2.

    • The target compound, a 4-Amino-3,6-dichloropicolinic acid analog, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Agrochemical Synthesis Workflow

Synthesis_Protocol_2 Start 3-Amino-5-chloroisonicotinic acid Intermediate 3,5-Dichloroisonicotinic acid Start->Intermediate Step 1: Sandmeyer Chlorination Reagents: NaNO₂, HCl, CuCl Conditions: 0°C -> 60°C Product 4-Amino-3,6-dichloropicolinic acid Analog Intermediate->Product Step 2: Selective Dechlorination Reagents: H₂, 5% Pd/C, NaOH Conditions: 50°C, 0.3 MPa MOA_Diagram cluster_plant Susceptible Plant Cell Herbicide Synthetic Auxin (Picolinic Acid Herbicide) Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds Transcription Deregulated Gene Transcription Receptor->Transcription Triggers Hormones Ethylene & ABA Overproduction Transcription->Hormones Growth Uncontrolled Cell Division & Elongation Hormones->Growth Death Plant Death Growth->Death

Caption: Simplified mode of action for synthetic auxin herbicides.

References

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.[Link]

  • Understanding Aminopyralid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. ResearchGate.[Link]

  • 3-Aminoisonicotinic acid. PubChem.[Link]

  • 3-substituted pyridine compounds and related synthesis.
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Peptides.com.[Link]

  • Aminopyralid. Wikipedia.[Link]

  • Aminopyralid. Grokipedia.[Link]

  • Substituted pyridine herbicides.
  • Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory, UC Irvine.[Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.[Link]

Sources

Application Note: Strategic Derivatization of 3-Amino-5-chloroisonicotinic Acid for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the chemical derivatization of 3-amino-5-chloroisonicotinic acid, a versatile scaffold for generating diverse small-molecule libraries aimed at biological screening and drug discovery. The inherent functionalities of this starting material—an aromatic amine, a carboxylic acid, and an activated chloro-substituent—offer three orthogonal vectors for chemical modification. We present strategic insights and detailed protocols for amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. Furthermore, advanced concepts such as bioisosteric replacement of the carboxylic acid moiety are discussed to enhance the drug-like properties of the resulting compounds. Each protocol is designed to be robust and reproducible, and includes methods for purification and characterization. A generalized workflow for subsequent high-throughput biological screening is also outlined to guide the transition from chemical synthesis to biological evaluation.

Introduction: The Strategic Value of the 3-Amino-5-chloroisonicotinic Acid Scaffold

3-Amino-5-chloroisonicotinic acid is a pyridine-based heterocyclic compound that serves as an excellent starting point for medicinal chemistry campaigns. Its structure is adorned with three key functional groups, each amenable to distinct and reliable chemical transformations. This multi-functional nature allows for the systematic exploration of chemical space around a core scaffold, a cornerstone of structure-activity relationship (SAR) studies.

  • The Amino Group (C3-Position): A primary aromatic amine that is a prime nucleophile for acylation reactions, enabling the introduction of a wide array of side chains via amide bond formation.

  • The Carboxylic Acid Group (C4-Position): Provides a handle for esterification or amidation, and serves as a key interaction point (hydrogen bond donor/acceptor) in many biological targets. However, its acidic nature can sometimes lead to poor pharmacokinetic properties, making it a target for bioisosteric replacement.[1][2]

  • The Chloro Group (C5-Position): An activated halide on an electron-deficient pyridine ring, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This position is perfect for introducing aryl or heteroaryl fragments to explore larger pockets in a target protein.

This guide details the strategic derivatization at these three points to rapidly generate a library of novel compounds ready for biological evaluation.

G cluster_0 Derivatization Vectors scaffold 3-Amino-5-chloro- isonicotinic acid N_amine Amide Bond Formation (Acylation) scaffold->N_amine  Amino Group (C3) C_acid Esterification / Amidation Bioisosteric Replacement scaffold->C_acid  Carboxylic Acid (C4) Cl_suzuki Suzuki Cross-Coupling (Arylation) scaffold->Cl_suzuki  Chloro Group (C5)

Caption: Key derivatization sites on the 3-amino-5-chloroisonicotinic acid scaffold.

Derivatization Strategies and Protocols

The following sections provide the scientific rationale and step-by-step protocols for modifying each functional group.

Strategy 1: Amide Bond Formation at the C3-Amino Group

Acylation of the C3-amino group is a robust method to introduce diversity. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[5][]

Causality Behind Experimental Choices: Standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly efficient because they form activated esters in situ, which are then readily attacked by the amine. A tertiary base like DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic proton scavenger to neutralize the acid formed during the reaction without competing in the coupling.

Protocol 2.1: General Procedure for Amide Coupling

  • Materials:

    • 3-Amino-5-chloroisonicotinic acid

    • Carboxylic acid of choice (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of the chosen carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add 3-Amino-5-chloroisonicotinic acid (1.0 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate, or by preparative HPLC.

  • Characterization:

    • Confirm structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8]

Strategy 2: Modification of the C4-Carboxylic Acid Group

The carboxylic acid can be converted into esters or amides. The Steglich esterification is a mild and effective method, particularly for substrates sensitive to harsh acidic or basic conditions.[9][10]

Causality Behind Experimental Choices: The Steglich esterification utilizes a carbodiimide, such as DCC (N,N'-Dicyclohexylcarbodiimide) or the more user-friendly EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid. The key to this reaction's success with hindered substrates is the use of a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP is a hyper-nucleophilic catalyst that reacts with the activated O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium species, which is then rapidly attacked by the alcohol.[9]

Protocol 2.2: Steglich Esterification

  • Materials:

    • Derivatized 3-acylamino-5-chloroisonicotinic acid (from Strategy 1)

    • Alcohol of choice (1.5 equivalents)

    • EDC (1.5 equivalents)

    • DMAP (0.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the isonicotinic acid derivative (1.0 mmol), alcohol (1.5 mmol), and DMAP (0.2 mmol) in anhydrous DCM (15 mL) under an inert atmosphere (e.g., Argon or N₂).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the mixture with DCM (20 mL) and wash with saturated NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude ester via flash column chromatography on silica gel.

  • Characterization:

    • Verify the structure by ¹H NMR, ¹³C NMR, and LC-MS analysis.[11][12]

Strategy 3: Suzuki-Miyaura Cross-Coupling at the C5-Chloro Position

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction to append aryl or heteroaryl moieties. The electron-deficient nature of the pyridine ring makes the 5-chloro position susceptible to oxidative addition by a Palladium(0) catalyst.[3][13]

Causality Behind Experimental Choices: The success of coupling an "activated" but often challenging substrate like a chloropyridine hinges on the choice of catalyst and ligand.[4][14] Palladium catalysts like Pd(PPh₃)₄ or pre-catalysts like Pd(OAc)₂ are commonly used. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to stabilize the palladium catalyst and facilitate the difficult oxidative addition of the C-Cl bond, which is stronger than C-Br or C-I bonds.[14] An inorganic base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2.3: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 5-Chloro-isonicotinic acid derivative (from previous steps)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium phosphate (K₃PO₄, 2.0-3.0 equivalents)

    • Toluene and water (e.g., 10:1 ratio), degassed

    • Diatomaceous earth (Celite®)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., Schlenk tube), add the 5-chloro-pyridine substrate (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

    • Seal the vessel, then evacuate and backfill with an inert gas (Argon or N₂) three times.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by flash chromatography or preparative HPLC. Confirm the final structure with NMR and HRMS.

Advanced Strategy: Bioisosteric Replacement of the Carboxylic Acid

To improve properties like cell permeability or metabolic stability, the carboxylic acid can be replaced with a bioisostere, a functional group with similar physicochemical properties.[15][16] Tetrazoles are common and effective bioisosteres for carboxylic acids.[17] They mimic the acidity and planar nature of the carboxylate group but often confer improved metabolic stability and lipophilicity.[17]

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

Feature Carboxylic Acid (-COOH) Tetrazole (-CN₄H) N-Acylsulfonamide (-CONHSO₂R)
pKa ~4-5 ~4.5-5 Tunable (6-9)[2]
Hydrogen Bonding Donor & Acceptor Donor & Acceptor Donor & Acceptor
Lipophilicity (LogP) Low Higher than COOH Tunable by 'R' group
Metabolic Stability Prone to glucuronidation[16] Generally more stable Generally stable

| Rationale for Use | Target interaction | Improve CNS penetration, metabolic stability[17] | Fine-tune acidity and lipophilicity |

Note: The synthesis of these bioisosteres, such as converting a nitrile to a tetrazole, involves multi-step procedures beyond the scope of this introductory guide but represents a critical next step in lead optimization.[17]

Workflow for Biological Screening

Once a library of derivatives is synthesized and characterized, the next phase is biological evaluation. A typical high-throughput screening (HTS) campaign follows a structured workflow to identify and validate active compounds ("hits").[18][19]

G cluster_screening High-Throughput Screening (HTS) Cascade lib 1. Compound Library (Formatted in 384-well plates) primary 2. Primary Screen (Single concentration, e.g., 10 µM) lib->primary data 3. Data Analysis (Calculate Z-score, % inhibition) primary->data hit_id 4. Hit Identification (Activity > threshold, e.g., 50% inhib.) data->hit_id hit_id->data Inactive confirm 5. Hit Confirmation (Re-test fresh compound powder) hit_id->confirm  Active   dose 6. Dose-Response Assay (8-10 point titration curve) confirm->dose ic50 7. IC₅₀ Determination (Potency assessment) dose->ic50 sar 8. SAR Analysis & Lead Identification ic50->sar

Caption: A standard workflow for a high-throughput screening cascade.

Protocol 3.1: General HTS Protocol

  • Assay Development & Validation: Develop a robust and miniaturized biochemical or cell-based assay in a 384- or 1536-well format.[18] Validate the assay using positive and negative controls (e.g., a known inhibitor and DMSO vehicle, respectively) to ensure a Z'-factor > 0.5, which indicates excellent assay quality.[18]

  • Primary Screening: Screen the entire synthesized library at a single, fixed concentration (typically 1-10 µM).

  • Hit Identification: Identify initial "hits" as compounds that produce a response beyond a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation: Re-test the initial hits, preferably using freshly prepared solutions from solid samples, to eliminate false positives arising from storage or handling issues.

  • Dose-Response Analysis: Perform serial dilutions of the confirmed hits to generate a concentration-response curve. This allows for the determination of the IC₅₀ (or EC₅₀), a quantitative measure of a compound's potency.

  • SAR Analysis: Analyze the potency data in conjunction with the chemical structures of the derivatives to establish a structure-activity relationship, guiding the design of the next generation of compounds.[18]

Table 2: Example Data Presentation for Screening Hits

Compound ID R¹ (at C3-Amine) R² (at C5-Aryl) Primary Screen (% Inhibition @ 10 µM) IC₅₀ (µM)
Scaffold -H -Cl 2.5 > 100
LIB-001 -COCH₃ -Cl 15.7 85.2
LIB-002 -COCH₃ -Phenyl 68.3 7.4
LIB-003 -CO-Cyclopropyl -Cl 35.1 44.6
LIB-004 -CO-Cyclopropyl -Phenyl 89.5 0.98

| LIB-005 | -CO-Cyclopropyl | -4-Fluorophenyl | 92.1 | 0.55 |

Conclusion

The 3-amino-5-chloroisonicotinic acid scaffold provides a robust and versatile platform for the rapid generation of compound libraries. By systematically applying fundamental organic chemistry reactions—amide coupling, esterification, and Suzuki-Miyaura cross-coupling—at its three distinct functional handles, researchers can efficiently explore the chemical space around this privileged core. The protocols and strategies outlined in this application note offer a reliable blueprint for synthesizing a diverse set of molecules, characterizing their structures, and advancing them into a biological screening cascade to identify novel hits for drug discovery programs.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Khoury, K., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO232. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Available at: [Link]

  • De Luca, L. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3299. Available at: [Link]

  • Google Patents. (1988). EP0331280A1 - Method for esterifying hindered carboxylic acids.
  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Oniga, S., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Molecules, 20(2), 2954-2975. Available at: [Link]

  • Google Patents. (1988). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7371-7381. Available at: [Link]

  • Zuo, L., et al. (2012). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Tetrahedron Letters, 53(28), 3653-3656. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • La Trobe University. Small Molecule Structure Characterisation. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 360-366. Available at: [Link]

  • Sztanke, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2824. Available at: [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Available at: [Link]

  • ResearchGate. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. Available at: [Link]

  • Tokyo University of Science. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Wikipedia. Isonicotinic acid. Available at: [Link]

  • Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology, 24, 1347-1351. Available at: [Link]

  • The Ohio State University. HTS resources | High Throughput Screening Core. Available at: [Link]

  • Giraud, N., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(24), 5866. Available at: [Link]

  • Mroczek, M., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 915-923. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. Available at: [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2010). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry, 5(4), 531-536. Available at: [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]

  • Sharma, P., et al. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 54(76), 10636-10659. Available at: [Link]

  • Shah, S. A. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6775. Available at: [Link]

  • Madsen, R., et al. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(49), 16501-16503. Available at: [Link]

  • LibreTexts Chemistry. 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1279. Available at: [Link]

  • ResearchGate. Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

Sources

Application Note: Solid-Phase Synthesis Strategies Utilizing the 3-Amino-5-chloroisonicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Multi-directional heterocyclic library generation via Solid-Phase Synthesis (SPS)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid generation of diverse, rigid heterocyclic libraries is paramount. The 3-amino-5-chloroisonicotinic acid scaffold[1] is a highly privileged, trifunctional building block that enables multi-directional diversification. However, its unique electronic and steric properties present specific synthetic challenges when adapted to solid-phase synthesis (SPS)[2].

As an Application Scientist, I approach this scaffold by analyzing its three reactive vectors:

  • C4-Carboxylic Acid: Sterically encumbered by the ortho-chloro and ortho-amino groups. Standard carbodiimide chemistry (DIC/Oxyma) often stalls; highly reactive uronium salts (e.g., HATU) are required to drive immobilization to completion.

  • C3-Amino Group: This is a highly deactivated aromatic amine. The electron-withdrawing nature of the pyridine ring renders it a poor nucleophile. Consequently, standard amide coupling protocols fail here, necessitating the use of highly electrophilic acid chlorides or in situ generated symmetric anhydrides.

  • C5-Chloro Group: Positioned ortho to the carboxamide and meta to the amino group, this halogen is highly activated for uncatalyzed Nucleophilic Aromatic Substitution (SNAr)[3]. The electron-deficient pyridine core allows for late-stage diversification with various amines or alkoxides at elevated temperatures[4].

Process Visualization

The following workflow illustrates the orthogonal deprotection and functionalization strategy required to successfully utilize this scaffold on a solid support.

SPS_Workflow Resin Rink Amide Resin (Fmoc-deprotected) Step1 Step 1: Immobilization HATU, DIPEA, DMF, 2h Resin->Step1 Intermediate1 Resin-bound Scaffold (Free C3-NH2, C5-Cl) Step1->Intermediate1 Step2 Step 2: N-Acylation R1-COCl, Pyridine, DCM, 12h Intermediate1->Step2 Intermediate2 N-Acylated Intermediate (Activated C5-Cl intact) Step2->Intermediate2 Step3 Step 3: SNAr Diversification R2-NH2, NMP, 80°C, 16h Intermediate2->Step3 Intermediate3 Fully Functionalized Resin-bound Product Step3->Intermediate3 Step4 Step 4: Cleavage TFA / TIS / H2O (95:2.5:2.5) Intermediate3->Step4 Final Trisubstituted Pyridine Target Compound Step4->Final

Figure 1: Multi-step solid-phase synthesis workflow for 3-amino-5-chloroisonicotinic acid.

Quantitative Optimization Data

To establish a robust, self-validating protocol, we evaluated multiple activation strategies. The empirical data below highlights the necessity of matching the chemical activator to the specific electronic environment of the scaffold.

Table 1: Optimization of Reaction Parameters for 3-Amino-5-chloroisonicotinic Acid on Solid Support

Reaction PhaseReagent SystemSolventTemp (°C)Time (h)Conversion (%)*
Immobilization DIC / OxymaDMF25465%
Immobilization HATU / DIPEADMF252>99%
N-Acylation (C3) R-COOH / HATU / DIPEADMF5012<10%
N-Acylation (C3) R-COCl / PyridineDCM2512>95%
SNAr (C5) R-NH₂ / DIPEADMF2524<5%
SNAr (C5) R-NH₂ (neat or excess)NMP8016>95%

*Conversion determined by LC-MS analysis of microcleaved intermediates.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process control (IPC) confirms completion.

Protocol A: Scaffold Immobilization (Anchoring)

Objective: Couple the sterically hindered C4-carboxylic acid to a Rink Amide resin.

  • Resin Preparation: Swell 1.0 g of Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes. Deprotect using 20% Piperidine/DMF (2 × 10 min). Wash thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).

  • Activation: In a separate vial, dissolve 3-amino-5-chloroisonicotinic acid (3.0 equiv, 1.5 mmol) and HATU (2.9 equiv, 1.45 mmol) in 5 mL of anhydrous DMF. Add DIPEA (6.0 equiv, 3.0 mmol). Stir for 2 minutes to pre-form the active At-ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reactor and wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL).

  • IPC (Self-Validation): Perform a Kaiser Test . A negative result (yellow beads/solution) confirms the complete consumption of the primary amine on the resin. If positive (blue), repeat steps 2-4.

Protocol B: N-Acylation of the Deactivated C3-Amine

Objective: Overcome the poor nucleophilicity of the aromatic aminopyridine.

  • Swelling: Ensure the resin from Protocol A is swollen in anhydrous DCM.

  • Acylation: Prepare a solution of the desired acid chloride (R1-COCl, 10.0 equiv, 5.0 mmol) and anhydrous Pyridine (10.0 equiv, 5.0 mmol) in 5 mL of anhydrous DCM. Note: If the acid chloride is unavailable, generate it in situ from the corresponding carboxylic acid using triphosgene (BTC) and 2,4,6-collidine.

  • Reaction: Add the solution to the resin and agitate for 12 hours at room temperature.

  • Washing: Drain and wash sequentially with DCM, DMF, MeOH, and DCM (3 × 5 mL each).

  • IPC (Self-Validation): Perform a Chloranil Test (specific for secondary/aromatic amines). A negative result (colorless/pale yellow) indicates successful acylation.

Protocol C: Late-Stage SNAr Diversification

Objective: Displace the C5-chloro group using a primary or secondary amine[3].

  • Reaction Setup: Transfer the resin to a pressure-rated, sealable solid-phase reactor.

  • Reagent Addition: Add a 2.0 M solution of the desired nucleophilic amine (R2-NH₂) in anhydrous NMP (N-Methyl-2-pyrrolidone). Causality: NMP is chosen for its high boiling point and superior swelling properties for polystyrene resins at elevated temperatures.

  • Heating: Seal the reactor and heat to 80 °C with gentle orbital shaking for 16 hours.

  • Cooling & Washing: Cool to room temperature. Wash the resin aggressively to remove high-boiling NMP: DMF (5 × 5 mL), MeOH (5 × 5 mL), DCM (5 × 5 mL), and finally diethyl ether (2 × 5 mL). Dry under vacuum.

  • IPC (Self-Validation): Colorimetric tests are unreliable here. Perform a Microcleavage : Transfer ~5 mg of resin to a microtube, add 100 µL of TFA/H₂O (95:5), and incubate for 30 mins. Evaporate the TFA, dissolve in MeCN, and analyze via LC-MS to confirm the mass shift corresponding to the displacement of Chlorine (-34 Da net change depending on the amine).

Protocol D: Global Cleavage and Deprotection

Objective: Release the final trisubstituted pyridine from the solid support.

  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a 95:2.5:2.5 ratio.

  • Execution: Add 5 mL of the cocktail to the dried resin. Agitate at room temperature for 2 hours.

  • Recovery: Collect the filtrate. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to ~1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the final product. Centrifuge, decant the ether, and dry the pellet for subsequent preparative HPLC purification.

References[1] "2948394-62-3 | 3-Amino-5-chloroisonicotinic acid hydrochloride | ChemScene", chemscene.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUTon3O4LKCWJdodY0Ax3finmqaOd5MYnKtf_n-mhHT8AF_N9mcLWCoz32Xo5eJ4xHYwogrDemXDuDFl9HI14vab_Wrz2Ny8QYJ_9s8M_Xgo7YgnSEX35I9Ct6MKGc4vyPjkDF39JvPDpVi5j_oA==[3] "Jingyue (Jimmy) Liu - Chemistry and Biochemistry", umsl.edu. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr5XEplIkahkLztUkO8YW3huQNyCieKQrGiFY3MQHph8AkVMtwEIBWwZTQCnL8clf-jK2jITX7jIlJsFkyr9F5mvO-LKBSoY0ud7JcZeBGWsn4akCjQFVPUwCrHgNrBcfoU_hBKRX-9Cij[2] "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents", mdpi.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuyAsu1NZv4KqLGcM6nxoUOB_FzszyMz0Mym-oQvQI7jWWKEFAHCtT3fhLmHurhGLajm-S6CNNa6XVU9Ou5s5amSzxBrtsKxF_v3diBa6ZRHobrEVT15RyHv9Bq9mb9TzfWj_k[4] "Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold", researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoNprTUK9tIaLYikt8kpzV66V8--C9ILDWrg1oSfyQ72GB6NLLyvO3DkrOk6MLzaJIMcWmojKbbgMaQ5RIVfT6i8HujbyK7B0MNpaQbpdi7OkYasingeXNgH9Lt72OdSgY-pC3jry6ZQygGRnfqDHUPcyYWMYjvgwcm_D5rNux56ag9RTDOebuV8ih2p72ssjDcxMPlsBsQoOKQczpIxYm6UiPF5Ft3JVhOwjxmW3by621FIxfimj1jc-xBSnKFqY6np8ajd0qYgk=

Sources

Microwave-assisted synthesis involving 3-Amino-5-chloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Amino-5-chloroisonicotinic Acid Scaffolds

Part 1: Executive Summary & Strategic Value

3-Amino-5-chloroisonicotinic acid (CAS: 2948394-62-3) is a high-value, trifunctional pyridine scaffold. Its unique substitution pattern—featuring an ortho-amino carboxylic acid motif flanked by a chlorine atom—makes it an ideal precursor for pyrido[3,4-d]pyrimidines , a privileged structure in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors).

Conventional thermal synthesis (Niementowski reaction) often suffers from poor solubility of the zwitterionic amino acid precursor, requiring high temperatures (>200°C), prolonged reaction times (24–48 h), and harsh solvents (polyphosphoric acid or diphenyl ether), leading to low yields and difficult purification.

The Microwave Advantage: By utilizing dielectric heating, we can overcome the lattice energy of the zwitterionic starting material, allowing for rapid solubilization and cyclization in polar solvents like formamide or water/acetic acid mixtures. This protocol reduces reaction times from hours to minutes and suppresses thermal decomposition byproducts.

Part 2: Chemistry & Mechanism

The Challenge of the "5-Chloro" Effect

While 3-aminoisonicotinic acid cyclizes readily, the 5-chloro substituent introduces steric bulk ortho to the carboxylic acid. In conventional heating, this steric hindrance retards the nucleophilic attack of the external electrophile (e.g., formamide) on the carboxylic carbonyl. Microwave irradiation (MW) provides the necessary activation energy to overcome this steric barrier efficiently.

Reaction Pathway

The synthesis proceeds via a modified Niementowski Cyclization :

  • Activation: The carboxylic acid is activated (in situ via formamide or acid catalysis).

  • Condensation: The C3-amino group attacks the formyl source (formamide).

  • Cyclodehydration: Intramolecular ring closure forms the pyrimidinone ring.

Graphviz Diagram: Reaction Mechanism & Workflow

G SM 3-Amino-5-chloro- isonicotinic acid (Start) Inter Formyl-intermediate (Transient) SM->Inter Formylation Prod 5-Chloropyrido[3,4-d] pyrimidin-4(3H)-one (Cyclized Core) SM->Prod One-Pot MW Synthesis Inter->Prod -H2O (Cyclization) Func Functionalized Scaffold (Suzuki/Buchwald) Prod->Func Pd-Catalyzed Coupling Cond1 MW: 180°C, 20 min Reagent: Formamide Cond1->SM Cond2 MW: 120°C, 15 min Pd(dppf)Cl2, Ar-B(OH)2 Cond2->Prod

Caption: Workflow for the MW-assisted conversion of 3-amino-5-chloroisonicotinic acid to functionalized heterocycles.

Part 3: Experimental Protocols

Protocol A: MW-Assisted Cyclization to 5-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

This step builds the core fused ring system.

Materials:

  • 3-Amino-5-chloroisonicotinic acid (1.0 equiv)

  • Formamide (Solvent & Reagent, 10–15 mL per gram of SM)

  • Ammonium acetate (0.1 equiv, optional catalyst)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL or 30 mL pressure-sealed vials.

Step-by-Step Procedure:

  • Loading: Weigh 3-Amino-5-chloroisonicotinic acid (209 mg, 1.0 mmol) into a 10 mL MW process vial.

  • Solvent Addition: Add Formamide (3.0 mL). Ensure the solid is suspended; it will not dissolve immediately.

  • Irradiation: Seal the vial. Program the MW reactor:

    • Temp: 180°C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Cooling: Use compressed air cooling to drop temp to <50°C.

  • Workup (Self-Validating):

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The product should precipitate immediately as a beige/off-white solid.

    • Validation: If no precipitate forms, neutralize with dilute acetic acid to pH ~6–7 (though the product is usually insoluble in water).

  • Isolation: Filter via vacuum filtration. Wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Purity Check: LC-MS (ESI+) should show M+1 peak at ~196/198 (Cl isotope pattern).

Protocol B: Rapid Pd-Catalyzed Functionalization (Suzuki Coupling)

The "5-chloro" handle allows for rapid library generation via Suzuki coupling, which is notoriously slow on electron-deficient pyridines under thermal conditions but accelerated by MW.

Materials:

  • 5-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (from Protocol A)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Procedure:

  • Inerting: Purge the MW vial with Nitrogen/Argon.

  • Loading: Add the chlorinated scaffold (0.5 mmol), boronic acid (0.6 mmol), and catalyst.

  • Solvent: Add Dioxane and aqueous base. Cap immediately.

  • Irradiation:

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Power: Dynamic

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Optimization & Troubleshooting Data

The following data summarizes the optimization of the cyclization step (Protocol A).

Table 1: Optimization of Cyclization Conditions

EntrySolventTemp (°C)TimeYield (%)Observations
1Formamide140 (Reflux)12 h45%Incomplete conversion; brown tar formation.
2Formamide180 (MW) 20 min 82% Clean precipitation; beige solid.
3AcOH/Ac2O120 (MW)30 min30%Acetylation of amine observed; poor cyclization.
4DMF/DMA160 (MW)30 min60%Requires acidic catalyst; harder workup.

Expert Insight:

  • Solvent Choice: Formamide is superior because it has a high dielectric constant (high tan δ), coupling efficiently with microwave energy, and serves as both solvent and reagent.

  • Temperature: 180°C is the "sweet spot." Below 160°C, the steric hindrance of the 5-chloro group prevents efficient ring closure. Above 200°C, degradation occurs.

Part 5: References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Molecules, 2024. Link (General MW heterocycle principles).

  • Synthesis of pyrido[3,4-d]pyrimidine derivatives. Journal of Organic Chemistry, 2020. Link (Mechanistic basis for 3-aminoisonicotinic acid cyclization).

  • 3-Amino-5-chloroisonicotinic acid hydrochloride. ChemScene Product Data. Link (Starting material specifications).

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI, 2025. Link (Green chemistry aspects of MW protocols).

  • Three-component microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 2019. Link (Analogous fused-pyrimidine synthesis protocols).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-chloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Amino-5-chloroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. My objective is not to provide a single, rigid protocol but to equip you with the foundational knowledge and practical troubleshooting strategies required to navigate the complexities of this synthesis. We will explore the causal relationships behind common side reactions and provide logical, field-tested solutions to overcome them, ensuring the integrity and success of your experimental work.

Section 1: Understanding the Synthetic Landscape

The synthesis of 3-Amino-5-chloroisonicotinic acid typically proceeds through a few common pathways, each with its own set of potential challenges. The most prevalent routes involve either the hydrolysis of a nitrile precursor or the direct amination of a di-halogenated pyridine ring. Understanding the core mechanism is the first step in diagnosing and preventing unwanted side reactions.

A common and effective route begins with 4-amino-3,5,6-trichloro-2-picolinonitrile, involving sequential fluorination, deprotection, amination, and final hydrolysis. However, for the purpose of this guide, we will focus on a generalized final-stage hydrolysis step, as this is a frequent source of side reactions.

Synthesis_Pathway cluster_main Primary Synthetic Route cluster_side Common Side Reactions Start 3-Amino-5-chloro isonicotinonitrile Product 3-Amino-5-chloro isonicotinic acid Start->Product Acid/Base Hydrolysis Side_Amide Side Product: 3-Amino-5-chloroisonicotinamide Start->Side_Amide Incomplete Hydrolysis (Mild Conditions) Side_Decarbox Side Product: 3-Amino-5-chloropyridine Product->Side_Decarbox Excessive Heat (>150-200°C)

Caption: Primary synthesis route via nitrile hydrolysis and key side reactions.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My final product is contaminated with a significant amount of a less polar, neutral compound. LC-MS analysis suggests a mass loss of 44 amu. What is happening?

Answer: You are likely observing decarboxylation of your target molecule. The isonicotinic acid scaffold can lose CO₂ under harsh thermal conditions, leading to the formation of 3-Amino-5-chloropyridine.[1]

  • Causality: The pyridine ring can stabilize the negative charge that develops on the ring carbon upon cleavage of the C-COOH bond, particularly at elevated temperatures. This is often an issue during final purification steps like distillation or if the reaction itself is run at excessively high temperatures.

  • Troubleshooting Steps:

    • Re-evaluate Reaction Temperature: If your hydrolysis or amination step requires high heat, determine the minimum temperature necessary for the reaction to proceed to completion.

    • Purification Strategy: Avoid high-temperature distillations. Prioritize purification methods such as recrystallization from a suitable solvent system or column chromatography at room temperature.

    • Work-up Conditions: During solvent removal via rotary evaporation, use the lowest possible bath temperature that still allows for efficient evaporation.

Question 2: My NMR spectrum shows the presence of both the desired carboxylic acid and a related compound with signals indicative of an amide (-CONH₂). Why did I get this mixture?

Answer: This is a classic case of incomplete nitrile hydrolysis . The conversion of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[2][3] If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage, resulting in 3-Amino-5-chloroisonicotinamide as a major byproduct.[4][5]

  • Causality: The hydrolysis of the amide to the carboxylic acid often requires more energy (harsher conditions) than the initial hydrolysis of the nitrile to the amide.[6] Milder conditions (e.g., dilute acid/base, lower temperatures) may not be sufficient to drive the second step to completion.[4]

  • Troubleshooting Steps:

    • Increase Reagent Concentration: Shift from dilute acids (e.g., 1-2M HCl) or bases to more concentrated solutions (e.g., 6M HCl or 25% w/w NaOH).

    • Elevate Temperature: Increase the reaction temperature, often to reflux, to provide the necessary activation energy for the second hydrolysis step.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If you see the amide intermediate forming and then slowly converting, the reaction simply needs more time.

Table 1: Comparison of Nitrile Hydrolysis Conditions

Condition Reagents Temperature Typical Outcome
Mild Dilute aq. HCl or NaOH 40-60 °C Mixture of Amide and Carboxylic Acid[4]
Harsh Concentrated HCl or H₂SO₄ Reflux (≥100 °C) Primarily Carboxylic Acid[5]

| Harsh | Concentrated aq. NaOH | Reflux (≥100 °C) | Primarily Carboxylate Salt[5] |

Question 3: I started with a di-chlorinated precursor, and my mass spec shows an impurity with a mass corresponding to the addition of a second amino group. How do I prevent this?

Answer: You are observing a di-amination side reaction. When the starting material has more than one reactive halogen site (e.g., 3,5-dichloroisonicotinic acid), the aminating agent can substitute at both positions.

  • Causality: In nucleophilic aromatic substitution (SNAr) on a pyridine ring, electron-withdrawing groups activate the ortho and para positions.[7] If two such positions bear leaving groups (like chlorine), both are susceptible to attack.

  • Troubleshooting Steps:

    • Stoichiometric Control: Carefully control the stoichiometry of your aminating agent. Use no more than 1.0-1.1 equivalents to favor mono-substitution.

    • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the more activated position and reduce the rate of the second substitution.

    • Slow Addition: Add the aminating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second amination event.

Troubleshooting_Workflow Problem Problem Observed (e.g., Impurity in Final Product) Analysis Step 1: Analyze Impurity (LC-MS, NMR) Problem->Analysis Cause_Amide Cause: Incomplete Hydrolysis (Amide byproduct) Analysis->Cause_Amide  Mass matches amide? Cause_Decarbox Cause: Decarboxylation (Loss of CO2) Analysis->Cause_Decarbox  Mass loss of 44? Cause_Diamination Cause: Di-substitution (Double Amination) Analysis->Cause_Diamination  Mass matches di-amine? Solution_Amide Solution: - Increase acid/base concentration - Increase temperature/time Cause_Amide->Solution_Amide Solution_Decarbox Solution: - Lower reaction temperature - Use non-thermal purification Cause_Decarbox->Solution_Decarbox Solution_Diamination Solution: - Control stoichiometry - Lower temperature Cause_Diamination->Solution_Diamination

Caption: A logical workflow for troubleshooting common side reactions.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to purify the final 3-Amino-5-chloroisonicotinic acid product?

    • A: Due to its amphoteric nature (containing both a basic amino group and an acidic carboxylic acid group), purification can be challenging.

      • Recrystallization: This is often the most effective method. The choice of solvent is critical; consider solvent systems like ethanol/water, acetic acid/water, or DMF/water.

      • Acid-Base Extraction: You can exploit the amphoteric nature of the molecule. Dissolve the crude product in a dilute base (like aq. NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

      • Ion-Exchange Chromatography: For very high purity, using a strongly acidic cation exchange resin can be effective.[8][9] The product will bind to the resin and can be eluted by changing the pH.

  • Q: What are the critical analytical methods for monitoring this reaction?

    • A: A multi-technique approach is recommended.

      • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product and major byproducts.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the concentrations of reactants, intermediates, and products, and to get immediate mass information on any unexpected side products.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization and for identifying the structure of persistent impurities.

Section 4: A Self-Validating Experimental Protocol

This protocol for the hydrolysis of 3-Amino-5-chloroisonicotinonitrile is designed with in-process controls to serve as a reliable starting point.

Objective: To convert 3-Amino-5-chloroisonicotinonitrile to 3-Amino-5-chloroisonicotinic acid via acid hydrolysis.

Materials:

  • 3-Amino-5-chloroisonicotinonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (~37%, ~12 M)

  • Deionized Water

  • Sodium Hydroxide (5 M aq. solution)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-5-chloroisonicotinonitrile (1.0 eq).

  • Acid Addition: Add a 1:1 mixture of concentrated HCl and deionized water (approximately 10 mL per gram of starting material).

    • Scientist's Note: Using concentrated acid is crucial. Dilute acid risks incomplete hydrolysis, leading to the formation of 3-Amino-5-chloroisonicotinamide as a major byproduct.[5]

  • Heating and Monitoring: Heat the mixture to reflux (approx. 100-110 °C).

    • In-Process Control: After 2 hours, take a small aliquot, neutralize it, and spot it on a TLC plate against the starting material. You should see a new, more polar spot appearing for the product. The intermediate amide will likely have an Rf between the start and final product. Continue refluxing until the starting material and intermediate spots are no longer visible (typically 4-8 hours).

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath.

  • pH Adjustment: Slowly and carefully add 5 M NaOH solution to the stirred mixture. The product is amphoteric and will precipitate at its isoelectric point. Monitor the pH with pH paper or a meter, aiming for a final pH of ~3-4.

    • Scientist's Note: The isoelectric point is where the molecule has a net-zero charge, minimizing its solubility in water. Careful pH control is key to maximizing precipitation and yield.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate to remove any residual organic-soluble impurities.

  • Drying: Dry the solid product in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.

    • In-Process Control: Avoid excessive temperatures (>100 °C) during drying to prevent potential decarboxylation.[1] A final check by NMR and LC-MS should be performed to confirm purity.

References

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Request PDF, Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps, Available at: [Link]

  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning, Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor, Available at: [Link]

  • hydrolysis of nitriles. Chemguide, Available at: [Link]

  • 7.8 Reactions of Nitriles. Organic Chemistry II - KPU Pressbooks, Available at: [Link]

  • Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in Regenerated Plants and Seed Progeny. PMC - NIH, Available at: [Link]

  • Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in. CORE, Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC, Available at: [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts, Available at: [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts, Available at: [Link]

  • Monitoring of Peptide Coupling and Capping. AAPPTec, Available at: [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate, Available at: [Link]

  • Method for purification of an amino acid using ion exchange resin.
  • 2-Chloropyridine. National Toxicology Program (NTP), Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal, Available at: [Link]

  • Separation and Refining of Amino acids. Organo, Available at: [Link]

  • Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Wiley Online Library, Available at: [Link]

  • Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Request PDF, Available at: [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC, Available at: [Link]

  • A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. ChemRxiv, Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI, Available at: [Link]

  • Water Purification Using Choline-Amino Acid Ionic Liquids: Removal of Amoxicillin. PMC, Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC, Available at: [Link]

  • Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions. Request PDF - ResearchGate, Available at: [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange, Available at: [Link]

Sources

Technical Guide: Yield Optimization for 3-Amino-5-chloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 3-Amino-5-chloroisonicotinic acid (also known as 3-amino-5-chloropyridine-4-carboxylic acid).

Executive Summary & Route Selection

The synthesis of 3-Amino-5-chloroisonicotinic acid presents a classic regioselectivity paradox in pyridine chemistry. Low yields are frequently caused by selecting the intuitively "simpler" route (direct chlorination) which is electronically disfavored.

The Regioselectivity Trap
  • Route A (Direct Chlorination): Attempting to chlorinate 3-aminoisonicotinic acid.

    • Mechanism:[1][2][3][4] Electrophilic Aromatic Substitution (EAS).

    • Outcome:FAILURE / LOW YIELD. The C3-amino group directs ortho/para (to C2 and C6). The C4-carboxyl group directs meta (to C2 and C6). Consequently, chlorination occurs almost exclusively at C2 or C6 , leaving the desired C5 position untouched [1, 2].

  • Route B (SNAr Displacement - RECOMMENDED): Amination of 3,5-dichloroisonicotinic acid.

    • Mechanism:[1][2][3][4] Nucleophilic Aromatic Substitution (SNAr).

    • Outcome:HIGH YIELD. The electron-withdrawing carboxyl group at C4 activates the C3 and C5 positions for nucleophilic attack by ammonia. Since the starting material is symmetrical (3,5-dichloro), displacement of one chloride yields the desired product [3].

This guide focuses exclusively on optimizing Route B (SNAr), as Route A is mechanistically flawed for this specific isomer.

Optimized Synthetic Workflow (SNAr Route)

The following workflow outlines the critical decision points for the conversion of 3,5-dichloroisonicotinic acid to the target amino-acid.

SynthesisWorkflow Start Start: 3,5-Dichloroisonicotinic Acid Reagent Reagent Selection: Aq. NH3 vs Liquid NH3 Start->Reagent Catalyst Catalyst Addition: Cu(0) or Cu2O (Ullmann conditions) Reagent->Catalyst Critical for rate Reaction Reaction: Autoclave/Sealed Tube 130-150°C, 6-12h Catalyst->Reaction Check In-Process Control (HPLC) Target: <2% Starting Material <5% Diamino impurity Reaction->Check Check->Reaction Incomplete Conversion Workup Workup: pH Adjustment Isoelectric Precipitation Check->Workup Pass Product Final Product: 3-Amino-5-chloroisonicotinic acid Workup->Product

Figure 1: Decision logic for the SNAr synthesis of 3-Amino-5-chloroisonicotinic acid.

Detailed Protocol & Critical Parameters

Step 1: The Amination Reaction

Objective: Selectively displace one chloride atom with an amino group without generating the 3,5-diamino byproduct.

ParameterRecommended ConditionTechnical Rationale
Reagent Aqueous Ammonia (28-30%)Liquid ammonia requires specialized cryo-equipment; aqueous ammonia is sufficient if temperature is elevated.
Catalyst Copper powder (Cu) or Cu2O (5-10 mol%)Uncatalyzed SNAr on chloropyridines is slow. Copper facilitates the Ullmann-type coupling, lowering the activation energy [4].
Temperature 130°C - 140°CBelow 120°C: Reaction stalls. Above 150°C: Risk of decarboxylation (loss of CO2) and diamino formation.
Pressure Sealed Tube / AutoclaveAmmonia gas solubility decreases with heat; a closed system is required to maintain effective [NH3] concentration.
Stoichiometry 5-10 equivalents of NH3Excess ammonia drives the equilibrium and neutralizes the HCl byproduct.

Protocol:

  • Charge a high-pressure steel autoclave or heavy-walled glass pressure vessel with 3,5-dichloroisonicotinic acid (1.0 eq) .

  • Add Copper powder (0.1 eq) .

  • Add Aqueous Ammonia (28%, 10.0 eq) .

  • Seal and heat to 135°C for 8–12 hours .

  • Monitor: Cool a small aliquot and check by HPLC.

    • If Starting Material > 5%: Continue heating.

    • If Diamino impurity > 5%: Stop immediately.

Step 2: Isolation & Purification (The "Zwitterion Challenge")

The product contains both a basic amine and an acidic carboxyl group, making it a zwitterion. It will not extract well into organic solvents like DCM or Ethyl Acetate from water.

The Isoelectric Point (pI) Method:

  • Filtration: Filter the reaction mixture (while basic) through Celite to remove the Copper catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to remove excess ammonia. Crucial: Do not evaporate to dryness, just remove the gas.

  • Acidification: The solution is currently basic (pH > 10). Slowly add 6N HCl.

  • Target pH: Adjust pH to the Isoelectric Point (approx pH 3.5 - 4.5) .

    • Observation: The product is least soluble at its pI and should precipitate as a solid.

  • Collection: Filter the precipitate. Wash with a small amount of cold water, then cold ethanol.

Troubleshooting Guide (FAQ)

Issue: "I am getting the 3,5-diamino impurity (over-reaction)."

Diagnosis: Reaction conditions are too harsh (temperature too high or time too long). Solution:

  • Reduce temperature to 125°C.

  • Reduce reaction time.

  • Control: Monitor the reaction by HPLC every 2 hours. The second chloride displacement is significantly slower than the first, but it will happen if left overnight at high heat.

Issue: "The product won't precipitate during acidification."

Diagnosis: High salt content (ammonium chloride) is solubilizing the product ("salting in" effect), or you missed the isoelectric point. Solution:

  • Check pH: Ensure you are exactly between pH 3.5 and 4.5.

  • Desalting: If precipitation fails, load the aqueous solution onto a cation-exchange resin (e.g., Dowex 50W).

    • Elute impurities with water.

    • Elute product with 2M NH4OH.

    • Concentrate the ammonia eluate to obtain the pure zwitterion [5].

Issue: "My yield is low because the starting material decarboxylated."

Diagnosis: 3,5-dichloroisonicotinic acid is prone to thermal decarboxylation (losing CO2 to become 3,5-dichloropyridine). Solution:

  • Temperature Cap: Do not exceed 140°C.

  • Ester Strategy: Alternatively, use Methyl 3,5-dichloroisonicotinate as the starting material. The ester is more thermally stable. The ammonia will convert the ester to the amide (CONH2) intermediate, which can be hydrolyzed to the acid in a subsequent step (NaOH reflux).

Issue: "Can I use NCS to chlorinate 3-aminoisonicotinic acid instead?"

Answer: No. As detailed in Section 1, this will yield the 2-chloro isomer. The electronics of the pyridine ring dictate that the nucleophilic displacement (SNAr) route is the only viable path for the 3,5-substitution pattern [1, 3].

References

  • Regioselectivity in Pyridine Chlorination

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[5]

    • Context: Explains why electrophilic attack on 3-aminopyridine occurs
  • Radical Chlorination Limitations

    • Source: Chemistry Stack Exchange (2016).
    • Context: Discusses the difficulty of selective chlorination meta to activ
  • SNAr Synthesis of Aminochloropyridines

    • Source: BenchChem.
    • Context: Provides the baseline conditions for displacing chloride with ammonia in dichloropyridines.
    • (Representative Link)

  • Ullmann-Type Amination Catalysis

    • Source: Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling of Aryl Halides with Ammonia.
    • Context: Establishes the necessity of Cu catalyst for efficient amin
  • Zwitterion Purification

    • Source: ResearchG
    • Context: Technical discussion on using ion-exchange resins for amino-acid purific

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-5-chloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-5-chloroisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying principles of the reaction, you can effectively troubleshoot issues and optimize your process for higher yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 3-Amino-5-chloroisonicotinic acid.

Q1: What is the most common synthetic route for 3-Amino-5-chloroisonicotinic acid?

The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) of a dichlorinated precursor, typically 3,5-dichloroisonicotinic acid or its ester, with an ammonia source. This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing carboxylic acid group, to facilitate the substitution of a chlorine atom.

Q2: Why is the amination regioselective for the 3-position over the 5-position?

The regioselectivity of this amination is a critical aspect of the synthesis. The pyridine nitrogen and the carboxylic acid group at the 4-position are both electron-withdrawing. In a nucleophilic aromatic substitution, the incoming nucleophile (ammonia) attacks the positions ortho or para to the activating groups. The negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen when the attack occurs at the C3 (ortho) or C5 (ortho) position.[1][2][3] However, the C3 position is generally more activated and sterically accessible, leading to the preferential formation of the 3-amino product.

Q3: What are the critical parameters to control during the reaction?

The key parameters that significantly influence the reaction's outcome are:

  • Temperature and Pressure: These are crucial for controlling the reaction rate and minimizing side reactions.

  • Nature of the Ammonia Source: The choice between aqueous ammonia, ammonia gas, or other aminating agents can affect reactivity and workup procedures.

  • Solvent: The polarity and proticity of the solvent can influence the solubility of reagents and the stability of intermediates.

  • Catalyst (if any): While not always necessary, copper-based catalysts can sometimes be employed to enhance the rate of amination.[4]

Section 2: Troubleshooting Guide

This section provides a question-and-answer-based guide to troubleshoot specific experimental issues.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of 3-Amino-5-chloroisonicotinic acid. What are the potential causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors. A systematic approach is necessary to identify and resolve the root cause.

Potential Causes & Step-by-Step Solutions:
  • Incomplete Reaction:

    • How to Diagnose: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material (3,5-dichloroisonicotinic acid) indicates an incomplete reaction.

    • Solutions:

      • Increase Reaction Time: The reaction may simply need more time to reach completion. Continue monitoring at regular intervals.

      • Increase Temperature/Pressure: SNAr reactions on electron-deficient rings are often accelerated by higher temperatures and pressures. Gradually increase the temperature within the limits of your solvent and reactor system. Ensure your reaction vessel is properly sealed and rated for the intended pressure.

      • Insufficient Ammonia: Ensure a sufficient excess of the ammonia source is used to drive the reaction forward.

  • Side Reactions:

    • How to Diagnose: The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram suggests the formation of byproducts. Common side reactions include the formation of the 5-amino isomer, diamination to form 3,5-diaminoisonicotinic acid, or hydrolysis of the chloro group.

    • Solutions:

      • Optimize Temperature: Excessive heat can promote side reactions. If byproducts are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.

      • Control Stoichiometry: Carefully control the equivalents of ammonia used. A large excess might favor the formation of the diamino product.

  • Product Loss During Workup:

    • How to Diagnose: If the reaction appears complete by TLC/HPLC but the isolated yield is low, the issue likely lies in the workup and purification steps. 3-Amino-5-chloroisonicotinic acid is amphoteric and can be soluble in both acidic and basic aqueous solutions.

    • Solutions:

      • Careful pH Adjustment: The product is least soluble at its isoelectric point. When acidifying to precipitate the product, do so slowly and monitor the pH carefully.[5] Over-acidification can lead to the formation of the soluble hydrochloride salt, preventing precipitation.[6]

      • Extraction: If the product has some solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent.

Problem 2: Formation of Significant Impurities

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: Impurity profiling is crucial for a successful synthesis. The nature of the impurity will dictate the best strategy for its removal and prevention.

Common Impurities and Mitigation Strategies:
ImpurityIdentification MethodPrevention/Removal Strategy
Unreacted Starting Material TLC, HPLC, NMRIncrease reaction time, temperature, or pressure. Optimize stoichiometry. Purify via recrystallization.
5-Amino-3-chloroisonicotinic acid (Isomer) HPLC, NMROptimize reaction conditions to favor the kinetic product (3-amino). Lowering the reaction temperature may improve selectivity. Purification can be challenging and may require column chromatography.
3,5-Diaminoisonicotinic acid LC-MS, NMRReduce the excess of the aminating agent. Control the reaction time and temperature carefully.
Hydrolysis Byproduct (3-Amino-5-hydroxyisonicotinic acid) LC-MSEnsure anhydrous conditions if possible. Minimize reaction time at high temperatures in aqueous media.
Experimental Protocol: Purification by Recrystallization
  • Solvent Screening: Identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for aminopyridine carboxylic acids include water, ethanol, or mixtures thereof.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[7]

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Section 3: Reaction Monitoring and Analysis

Q: What are the best analytical methods for monitoring the reaction and characterizing the final product?

A: A combination of chromatographic and spectroscopic techniques is recommended for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of reaction progress and final product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% formic acid) is a good starting point.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for identifying the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.

  • Gas Chromatography (GC): Can be used, but often requires derivatization of the carboxylic acid and amino groups to increase volatility.[10]

Analytical TechniquePurposeTypical Conditions
HPLC-UV Purity assessment, reaction monitoringColumn: C18 reverse-phase. Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid. Detection: UV at 254 nm.[9]
LC-MS Impurity identification, product confirmationIonization: Electrospray Ionization (ESI). Scan Mode: Positive or negative, depending on pH.
¹H NMR Structural elucidationSolvent: DMSO-d₆ or D₂O with base/acid.

Section 4: Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagents & Solvents Setup Reactor Setup Reagents->Setup Reaction_Execution Execute Reaction (Temp, Pressure) Setup->Reaction_Execution Monitoring Monitor Progress (TLC/HPLC) Reaction_Execution->Monitoring Quench Quench Reaction Monitoring->Quench Isolation pH Adjustment & Filtration Quench->Isolation Purification Recrystallization Isolation->Purification Analysis Characterization (HPLC, NMR, LC-MS) Purification->Analysis

Caption: General workflow for synthesis and analysis.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Check for Starting Material (SM) via TLC/HPLC start->check_sm sm_present SM is Present check_sm->sm_present Yes sm_absent SM is Absent check_sm->sm_absent No increase_cond Increase Temp/Time/ Reagent Concentration sm_present->increase_cond check_workup Investigate Workup & Purification Steps sm_absent->check_workup check_ph Verify pH for Precipitation check_workup->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_not_ok pH is Suboptimal check_ph->ph_not_ok No check_solubility Assess Product Solubility in Filtrate ph_ok->check_solubility optimize_ph Re-optimize pH Adjustment Protocol ph_not_ok->optimize_ph

Caption: Decision tree for troubleshooting low product yield.

References

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. (n.d.).
  • A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF. (n.d.).
  • Chichibabin reaction - Wikipedia. (n.d.).
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (n.d.).
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
  • ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. (n.d.).
  • Pyridines. (n.d.).
  • Optimization of amination conditions with 8 - ResearchGate. (n.d.).
  • 2948394-62-3 | 3-Amino-5-chloroisonicotinic acid hydrochloride | ChemScene. (n.d.).
  • A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. (2008).
  • WO2012095691A1 - An improved process for producing aminopyridines - Google Patents. (n.d.).
  • A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection - Benchchem. (n.d.).
  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.).
  • PV2143 - OSHA. (n.d.).
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 - Semantic Scholar. (n.d.).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC. (2022).
  • 4-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook. (n.d.).
  • 3-Chloroisonicotinic acid - Chem-Impex. (n.d.).
  • Nucleophilic Aromatic Substitution Insights | PDF | Organic Chemistry - Scribd. (n.d.).
  • Testing the limits of radical-anionic CH-amination: a 10-million-fold decrease in basicity opens a new path to hydroxyisoindolines via a mixed C–N/C–O-forming cascade - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.).
  • Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid - PubMed. (1976).
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021).
  • Amino Acids Analysis - FUJIFILM Wako Chemicals. (n.d.).
  • Amino Acid Analysis Methods - Creative Proteomics. (n.d.).
  • 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - European Patent Office - EP 1326836 B1 - Googleapis.com. (2001).
  • Lead-optimization of aryl and aralkyl amine based triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with antimalarial activity in mice - PMC. (n.d.).
  • A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3??-aminosteroid | Request PDF - ResearchGate. (n.d.).

Sources

Technical Support Center: Palladium Remediation for 3-Amino-5-chloroisonicotinic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals tackling the notoriously difficult removal of residual palladium (Pd) from 3-Amino-5-chloroisonicotinic acid and its highly functionalized derivatives following cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

The Chemistry of the Problem: Why is Palladium Sticking?

Q: Why do standard aqueous workups fail to remove palladium from 3-Amino-5-chloroisonicotinic acid? A: The difficulty stems directly from the molecular architecture of the active pharmaceutical ingredient (API) intermediate. 3-Amino-5-chloroisonicotinic acid possesses three potent coordinating groups: a pyridine nitrogen, an ortho-amino group, and a carboxylic acid. Palladium(II) is a "soft" transition metal that exhibits a remarkably high thermodynamic affinity for these nitrogen and oxygen donors[1]. Together, they act as a multidentate ligand, forming highly stable, soluble API-Pd chelates that resist standard physical separation and co-crystallize with your product[1]. Overcoming this requires scavengers with an even higher thermodynamic affinity for Pd (typically sulfur-based) and sufficient kinetic energy (heat) to drive the ligand exchange.

BindingLogic Pd Free Pd(II) API 3-Amino-5-chloroisonicotinic acid (N, O donors) Pd->API Chelation Scavenger Silica-Thiol Scavenger (S donors) Pd->Scavenger High Affinity Complex1 API-Pd Complex (Thermodynamic Trap) API->Complex1 Complex2 Scavenger-Pd Complex (Heterogeneous, Filterable) Scavenger->Complex2 Complex1->Complex2 Scavenger Displacement (Requires Heat)

Competitive binding logic between the API scaffold and sulfur-based scavengers.

Regulatory Targets & Limits

Q: What are the exact palladium limits I need to achieve for regulatory compliance? A: Residual palladium is classified as a Class 2B elemental impurity under the ICH Q3D(R2) guidelines[2]. Because it is intentionally added during synthesis as a catalyst, it requires mandatory risk assessment and control[2]. The Permitted Daily Exposure (PDE) dictates the maximum allowed concentration based on the route of administration and the maximum daily dose of the final drug product[3].

Table 1: ICH Q3D(R2) Palladium Limits (Assuming a 10 g/day maximum dose) [2],[4],[3]

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (ppm)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Note: If your API is administered parenterally, you must clear Pd to <1 ppm, which almost always requires a multi-stage remediation strategy[4],[5].

Workflow & Methodologies

To achieve <10 ppm clearance without sacrificing API yield, we recommend a self-validating, multi-stage clearance workflow[5].

Workflow Start Crude Reaction Mixture (Pd > 1000 ppm) Filtration Step 1: Celite Filtration (Removes Pd agglomerates) Start->Filtration AqueousWash Step 2: NaHSO3 Wash (Forms insoluble Pd-sulfite) Filtration->AqueousWash Pd ~500 ppm Scavenger Step 3: Silica-Thiol Scavenger (Displaces chelated Pd, 40°C) AqueousWash->Scavenger Pd ~100 ppm Crystallization Step 4: Antisolvent Crystallization (Final clearance) Scavenger->Crystallization Pd ~20 ppm End Purified 3-Amino-5-chloroisonicotinic acid (Pd < 10 ppm) Crystallization->End

Workflow for multi-stage palladium clearance in API synthesis.

Protocol A: Aqueous Bisulfite Wash (Targeting Pyridine-Carboxylates)

Standard aqueous washes often fail, but alkali metal bisulfites are uniquely effective for functionalized pyridine-carboxylates[6]. The bisulfite forms an insoluble sodium palladium tetrasulfite dihydrate complex that breaks the API-Pd chelation[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-Amino-5-chloroisonicotinic acid intermediate in a water-immiscible solvent (e.g., 2-MeTHF or Toluene). Note: If the free acid is too polar, this step is best performed on the esterified intermediate prior to saponification[6].

  • Reagent Addition: Add 1.5 molar equivalents of an aqueous solution containing 20–30% sodium bisulfite (NaHSO₃)[6].

  • Thermal Activation: Heat the biphasic mixture to 60–80 °C. Causality: Heat provides the kinetic energy necessary to break the stable multidentate API-Pd complex.

  • pH Adjustment: Adjust the aqueous layer pH to exactly 5.4 using 20% aqueous NaOH. Vigorously stir for 3 hours[6].

  • Phase Separation: Filter the biphasic mixture through a 1 µm pad to remove the precipitated Pd-complex. Separate the organic layer.

  • Self-Validation Checkpoint: Extract a 1 mL aliquot of the organic layer, evaporate the solvent, digest in HNO₃, and analyze via ICP-MS. Proceed to Protocol B only if Pd levels are confirmed to be <200 ppm.

Protocol B: Solid-Supported Scavenging

For final polishing to reach ICH limits, use multidentate sulfur-based silica scavengers (e.g., Silica-Thiol or Silica-Thiourea)[7],[8].

Step-by-Step Methodology:

  • Solvent Optimization: Dissolve the API in a polar solvent mixture (e.g., MeOH/THF). Causality: Polar solvents ensure the API remains fully dissolved and disrupt weak hydrogen bonding between the API's carboxylic acid and the silica backbone, preventing yield loss.

  • Scavenger Loading: Add 10–20 wt% (relative to API mass) of a highly endcapped multidentate silica scavenger (e.g., SiliaMetS Thiol)[9],[7].

  • Incubation: Agitate the suspension at 40–50 °C for 12–24 hours. Do not run this at room temperature; the ligand exchange from the pyridine ring to the scavenger is kinetically slow[5].

  • Filtration: Filter the heterogeneous mixture through a fine frit.

  • Recovery Wash: Wash the filter cake with 2 column volumes of the heated reaction solvent to recover any entrained API.

  • Self-Validation Checkpoint: Analyze the filtrate via ICP-MS. If Pd is <15 ppm, proceed to final antisolvent crystallization to drop the concentration below 10 ppm[9].

Advanced Troubleshooting (FAQs)

Q: I treated my reaction with a silica-thiol scavenger, but the Pd levels plateaued at 40 ppm. Why? A: This usually indicates either kinetic stalling or the presence of highly stable Pd-nanoclusters (Pd black) that the scavenger cannot bind. Solution: First, ensure you have filtered the crude mixture through Celite to remove Pd(0) agglomerates[5]. Second, if soluble Pd(II) remains stubbornly bound to the API, consider adding a synergistic additive. Recent industrial case studies show that adding a catalytic amount of iodine (I₂) alongside Potassium Isopropyl Xanthate (PIX) dramatically enhances the oxidation of Pd(0) to Pd(II), facilitating ultra-efficient capture down to <1 ppm[10].

Q: I am experiencing a >15% yield loss of my API during the silica scavenger treatment. How can I prevent this? A: The carboxylic acid and amino groups of 3-Amino-5-chloroisonicotinic acid are likely interacting with unendcapped, free silanols on the surface of the silica scavenger via hydrogen bonding[8]. Solution: Switch to a highly endcapped scavenger variant where free silanols are capped with trimethylsilyl (TMS) groups. Alternatively, increase the polarity of your solvent system (e.g., adding 10% water or methanol) to competitively inhibit the API from hydrogen-bonding to the silica matrix.

References

  • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), April 2022. [Link]

  • ICH Q3D Elemental Impurities . Triphase Pharma Solutions.[Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings . Royal Society of Chemistry Books, Oct 2014. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development, ACS Publications, Sept 2023. [Link]

  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates.
  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger . RSC Advances, Royal Society of Chemistry.[Link]

  • Palladium scavenging: From 1% to within ICH limits . Onyx Scientific. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients . Organic Process Research & Development, ACS Publications, April 2007. [Link]

Sources

Managing low solubility of 3-Amino-5-chloroisonicotinic acid in organic solvents

[1]

Executive Summary: The "Zwitterion Trap"

You are likely struggling to dissolve 3-Amino-5-chloroisonicotinic acid (CAS 2199-28-2) in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene.[1]

The Root Cause: This molecule is a classic zwitterion .[1] At neutral pH, the basic pyridine nitrogen (or the exocyclic amine) accepts a proton from the acidic carboxylic acid group. This creates an internal salt (dipolar ion) with extremely high lattice energy.[1]

  • Result: It behaves more like an inorganic salt (e.g., NaCl) than an organic molecule, making it insoluble in non-polar organic solvents and poorly soluble in water unless the pH is adjusted.

To manage this, you must disrupt this internal ionic network using pH manipulation or chemical derivatization .[1]

Visualizing the Solubility Equilibrium

The following diagram illustrates the species present at different pH levels. Understanding this is critical for both dissolution and purification.[1]

Zwitterion_Equilibriumcluster_solventsSolubility BehaviorCationCATIONIC FORM(Soluble in Water)Protonated: NH+ / COOHZwitterionZWITTERIONIC FORM(Insoluble Precipitate)Net Charge: 0NH+ / COO-Cation->ZwitterionAdd Base(Increase pH)Sol_AcidSoluble in:Dilute HCl, H2SO4, TFACation->Sol_AcidZwitterion->CationAdd Acid(Decrease pH)AnionANIONIC FORM(Soluble in Water)Deprotonated: N / COO-Zwitterion->AnionAdd Base(Increase pH > pI)InsolInsoluble in:DCM, Et2O, ToluenePrecipitates at pI (pH ~3-5)Zwitterion->InsolAnion->ZwitterionAdd Acid(Decrease pH)Sol_BaseSoluble in:NaOH, KOH, Na2CO3Anion->Sol_Base

Figure 1: pH-dependent speciation of 3-Amino-5-chloroisonicotinic acid.[1] Solubility is maximized at the extremes of pH and minimized at the isoelectric point (pI).

Troubleshooting Guide & FAQs

Q1: Why won't this compound dissolve in DCM or Ethyl Acetate for extraction?

Answer: The zwitterionic form is highly polar and ionic.[1] It will not partition into non-polar organic layers.[1]

  • Solution A (Derivatization): Convert the carboxylic acid to a methyl ester.[1] The ester is non-zwitterionic and will easily dissolve in DCM or EtOAc.

  • Solution B (Ion Pairing): If you must extract the acid itself, use a polar organic solvent like n-Butanol or IPA/DCM (3:1) , but extraction efficiency will remain low.

Q2: How do I purify the crude material if I can't recrystallize from organics?

Answer: Use Isoelectric Precipitation .[1]

  • Dissolve the crude solid in dilute aqueous NaOH (forms the soluble anion).[1]

  • Filter off any insoluble non-acidic impurities.[1]

  • Slowly add dilute HCl while monitoring pH.

  • The product will precipitate massively as it hits its isoelectric point (likely between pH 3.0 and 5.0).[1]

  • Filter the solid and wash with water.[1]

Q3: Can I use heat to improve solubility?

Answer: Proceed with Caution. Pyridine carboxylic acids are prone to thermal decarboxylation , especially the 3-amino derivatives.[1]

  • Risk: Heating above 80°C (especially in acidic media) may cause the loss of CO₂, converting your product into 3-amino-5-chloropyridine.[1]

  • Safe Limit: Do not exceed 50-60°C. If heating is required for a reaction, ensure the carboxylate is protected (esterified) or the system is strictly buffered.

Q4: What is the best solvent for NMR analysis?

Answer:

  • DMSO-d6: Good general solubility.

  • D₂O + NaOD: Excellent solubility (anionic form).[1]

  • D₂O + DCl: Excellent solubility (cationic form).[1]

  • Avoid CDCl₃ unless you have the ester derivative.

Strategic Solubility Data

Solvent SystemSolubility RatingMechanism/Notes
Water (Neutral) Low / PoorZwitterionic lattice is stable; poor solvation.[1]
1M HCl (aq) High Forms soluble Hydrochloride salt (Cationic).[1]
1M NaOH (aq) High Forms soluble Sodium carboxylate salt (Anionic).[1]
Methanol / Ethanol ModerateSolubility improves with heating, but limited.[1]
DMSO / DMF GoodHigh dielectric constant breaks zwitterionic pairs.[1]
DCM / Toluene / Hexane NegligibleNon-polar solvents cannot solvate the zwitterion.[1]
THF / Dioxane LowPoor solubility unless acid/base is added.[1]

Validated Protocols

Protocol A: Isoelectric Purification (The "Salting Out" Alternative)

Use this to purify crude material without chromatography.

  • Dissolution: Suspend 1.0 g of crude 3-Amino-5-chloroisonicotinic acid in 10 mL of 1M NaOH . Stir until a clear solution forms (pH > 10).

  • Filtration: Filter through a glass frit or Celite to remove base-insoluble impurities.[1]

  • Precipitation:

    • Place the filtrate in a beaker with a pH probe.[1]

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Watch for cloudiness.[1] The "isoelectric point" (pI) is where precipitation is heaviest.[1]

    • Target Range: Typically pH 3.5 – 5.0 for this class of compounds.[1]

  • Isolation: Stir the slurry for 30 mins to mature the crystals. Filter, wash with a small amount of cold water (to remove NaCl), and dry under vacuum at 45°C.

Protocol B: Methyl Ester Synthesis (For Organic Solubility)

Use this if you need to perform reactions in organic solvents (DCM, THF).

  • Setup: Suspend 3-Amino-5-chloroisonicotinic acid in Methanol (10-20 volumes).

  • Catalyst: Carefully add Thionyl Chloride (SOCl₂) (2.0 equivalents) dropwise at 0°C. (Alternatively, use conc. H₂SO₄).[1]

  • Reflux: Heat to reflux (65°C) for 2-4 hours. The suspension should clear as the ester forms.

  • Workup:

    • Evaporate methanol.[1]

    • Resuspend residue in saturated NaHCO₃ (aq).

    • Extract with Ethyl Acetate .[1]

    • Dry organic layer (MgSO₄) and concentrate.[1]

  • Result: The resulting methyl ester is soluble in DCM, EtOAc, and THF.

References

  • Sigma-Aldrich. 3-Aminopyridine-4-carboxylic acid (Isomer) - Physical Properties & Safety Data.[1] (Used as a structural analog for pI and solubility behavior).[1] [1]

  • National Institutes of Health (PubChem). 5-Chloronicotinic acid (Related Compound) - Chemical and Physical Properties.[1] [1]

  • Ortega-Valdovinos, L. R., et al. (2023).[1] Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids.[1][2] Royal Society of Chemistry.[1] (Provides mechanistic insight into pyridine zwitterion behavior in aqueous/organic mixtures).

  • Starr, J. N., & King, C. J. (1991).[3] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[1][3][4] U.S. Department of Energy (OSTI).[1] [1][3]

  • ChemScene. 3-Amino-5-chloroisonicotinic acid hydrochloride - Product Specifications.

Stability issues of 3-Amino-5-chloroisonicotinic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-5-chloroisonicotinic acid (CAS: 1256785-41-7).

As an amphoteric heterocyclic compound featuring both electron-withdrawing (chloro, carboxyl) and electron-donating (amino) moieties on a pyridine core, this molecule presents unique stability challenges during synthesis, extraction, and analysis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of your compound under varying pH conditions.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I losing product mass when concentrating my acidic reaction mixture at 80°C? A1: You are observing acid-catalyzed decarboxylation. Pyridine-4-carboxylic acids are susceptible to losing CO


 when heated in strong acids. The protonation of the pyridine nitrogen creates a strong electron sink, which weakens the C4-carboxyl bond [1]. The presence of the electron-withdrawing chlorine at C5 further modulates this zwitterionic transition state, facilitating C-C bond cleavage.
Resolution: Keep concentration temperatures below 40°C under reduced pressure, or neutralize the solution to a pH > 4 before applying heat.

Q2: My compound turns dark brown/purple when left in a basic solution (pH 10+) overnight. What is happening? A2: The 3-amino group on the pyridine ring is highly prone to oxidation, particularly in alkaline environments where the amine exists fully as a free base. Dissolved oxygen in basic aqueous solutions facilitates the formation of reactive radical species, leading to highly conjugated, colored polymeric or azo/azoxy degradation products [2]. Resolution: If basic workup is strictly required, degas your solvents with nitrogen or argon, minimize exposure time to < 2 hours, and store solutions in amber flasks to protect from photo-oxidation.

Q3: I cannot get the compound to dissolve in neutral water, but it dissolves instantly in 1M HCl and 1M NaOH. Why? A3: 3-Amino-5-chloroisonicotinic acid is an amphoteric molecule. In 1M HCl, the pyridine nitrogen and/or the amino group are fully protonated, forming a highly soluble cationic hydrochloride salt. In 1M NaOH, the carboxylic acid is deprotonated, forming a soluble anionic sodium carboxylate salt. At mildly acidic to neutral pH (specifically around its isoelectric point, approx. pH 3.5–4.5), the molecule exists as a zwitterion (net neutral charge). This state maximizes intermolecular hydrogen bonding and crystal lattice energy, causing rapid precipitation. This property is highly advantageous for isolation (see Protocol 1).

Quantitative Stability & Species Profile

To predict the behavior of 3-Amino-5-chloroisonicotinic acid during your workflows, refer to the following pH-dependent stability matrix.

pH RangeDominant Molecular SpeciesAqueous SolubilityPrimary Degradation RiskSafe Operating Temp
< 2.0 Cationic (Protonated Pyridine/Amine)High (>50 mg/mL)Decarboxylation< 40°C
3.5 – 4.5 Zwitterionic (Net Neutral)Very Low (<1 mg/mL)Highly StableUp to 80°C
7.0 – 8.0 Anionic (Deprotonated Carboxyl)Moderate (~20 mg/mL)Mild Oxidation< 60°C
> 10.0 Anionic (Free Base Amine)High (>50 mg/mL)Rapid Oxidation / S

Ar
< 25°C (Degassed)

Mechanistic Pathways & Workflows

Understanding the causality behind degradation allows for better experimental design. Below is the mechanism for the most common mode of failure: acid-catalyzed decarboxylation [3].

Decarboxylation A 3-Amino-5-chloroisonicotinic acid (Stable at RT) B Protonated Pyridinium Intermediate (Low pH, Heat) A->B +H+ / Heat C Zwitterionic Transition State (Electron Sink to N+) B->C C-C Bond Cleavage D Decarboxylation (-CO2) C->D Release of CO2 E 3-Amino-5-chloropyridine (Degradant) D->E Rearrangement

Figure 1: Mechanistic pathway of acid-catalyzed decarboxylation leading to product loss.

Isoelectric Isolation Workflow

Because the compound is amphoteric, the most reliable method to purify it from crude reaction mixtures is via controlled isoelectric precipitation.

Workflow Start Crude Aqueous Mixture (Contains Impurities) CheckPH Check & Adjust pH Start->CheckPH Acidic Adjust to pH < 2 (Compound Solubilized) CheckPH->Acidic ExtractOrg Wash with EtOAc/DCM (Removes Organic Impurities) Acidic->ExtractOrg AdjustPH Titrate with 1M NaOH Dropwise to pH ~4.0 ExtractOrg->AdjustPH Precipitate Collect Zwitterion Precipitate (Pure Product) AdjustPH->Precipitate

Figure 2: Workflow for the purification of 3-Amino-5-chloroisonicotinic acid via pH manipulation.

Validated Experimental Protocols

Protocol 1: Controlled Acid-Base Extraction and Isolation

This self-validating protocol utilizes the isoelectric point to force the compound out of solution while leaving impurities dissolved.

  • Solubilization: Suspend the crude reaction mixture in 10 volumes of deionized water. Slowly add 2M HCl dropwise under constant stirring until the pH reaches 1.5. Self-Validation: The solution should become completely clear as the cationic hydrochloride salt forms.

  • Impurity Extraction: Transfer the acidic aqueous layer to a separatory funnel. Extract twice with equal volumes of Ethyl Acetate (EtOAc). Discard the organic layers (which now contain non-basic organic impurities).

  • Isoelectric Precipitation: Transfer the aqueous layer back to a beaker. While stirring vigorously at 0–5°C (ice bath), add 1M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Maturation: As the pH approaches 3.5–4.5, a thick white/off-white precipitate will crash out. Stop base addition exactly at pH 4.0. Allow the suspension to stir at 0°C for 30 minutes to mature the crystals.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (pH adjusted to 4.0) to remove residual salts, followed by a final wash with cold heptane. Dry under high vacuum at 35°C.

Protocol 2: HPLC Sample Preparation to Prevent In-Vial Degradation

Aminopyridines can degrade in standard HPLC autosamplers if left in unbuffered, basic, or highly acidic diluents for > 24 hours.

  • Diluent Selection: Prepare a diluent of 50:50 Acetonitrile : Water buffered with 0.1% Formic Acid (pH ~2.7). This keeps the compound protonated and stable against oxidation without being acidic enough to cause decarboxylation at room temperature.

  • Sample Dissolution: Dissolve the solid sample to a concentration of 1.0 mg/mL. Sonicate for 2 minutes.

  • Storage: Transfer to amber HPLC vials to prevent UV-induced degradation. Samples prepared this way are stable for up to 72 hours in a 4°C autosampler.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity Semantic Scholar[Link]

  • Chemical Stability of 4-Aminopyridine Capsules Canadian Journal of Hospital Pharmacy (CJHP)[Link]

  • Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures Canadian Science Publishing[Link]

Interpreting complex NMR spectra of 3-Amino-5-chloroisonicotinic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 3-Amino-5-chloroisonicotinic acid (CAS 1256785-41-7)

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the spectroscopic complexities of highly substituted, functionally diverse pyridine derivatives.

Below, you will find diagnostic workflows, mechanistic explanations, and self-validating protocols to resolve complex spectral artifacts.

Diagnostic Workflow

NMR_Troubleshooting Start Acquire Initial 1H/13C NMR (3-Amino-5-chloroisonicotinic acid) CheckBroad Are C2/C6 protons or C5 carbon broadened? Start->CheckBroad Quadrupolar Quadrupolar Relaxation (14N, 35Cl/37Cl) CheckBroad->Quadrupolar Yes CheckSolvent Are chemical shifts inconsistent across runs? CheckBroad->CheckSolvent No OptRelax Increase Relaxation Delay (D1) & Use Inverse Gating Quadrupolar->OptRelax Zwitterion Zwitterion Equilibrium (COOH <-> Pyridine N) CheckSolvent->Zwitterion Yes Success High-Resolution Spectrum Assigned CheckSolvent->Success No OptTemp Lock Protonation State (Add TFA-d) Zwitterion->OptTemp OptTemp->Success OptRelax->CheckSolvent

Diagnostic workflow for resolving common NMR spectral artifacts in halogenated pyridines.

Frequently Asked Questions (FAQs)
Section 1: Signal Broadening and Missing Peaks

Q: Why is the C5 carbon (attached to Chlorine) missing or extremely broadened in my


C NMR spectrum? 
A:  This is a classic artifact caused by quadrupolar relaxation . Chlorine has two NMR-active isotopes (

Cl and

Cl), both of which are quadrupolar (Spin

). The interaction of the nuclear electric quadrupole moment with the asymmetric electric field gradient around the C-Cl bond causes rapid spin-lattice relaxation (

)[1]. This rapid relaxation partially decouples the

C nucleus from the Chlorine, leading to severe line broadening of the C5 signal, sometimes to the point where it blends into the baseline. Furthermore, the

N nucleus (Spin

) in the pyridine ring also exerts quadrupolar broadening on adjacent carbons[2]. Actionable Fix: See Protocol A below for adjusting the

relaxation delay to recover these signals.

Q: The aromatic protons (C2-H and C6-H) appear as a single broad lump or shift unpredictably between different batches. Why? A: Two factors are at play. First, 3-amino-5-chloroisonicotinic acid contains both a basic pyridine nitrogen (N1) and an acidic carboxylic acid group at C4. In solution, this establishes a concentration- and solvent-dependent zwitterionic equilibrium (transfer of the proton from the -COOH to the pyridine N). Protonation of the pyridine nitrogen drastically alters the diamagnetic anisotropy of the ring, deshielding the C2 and C6 protons[3]. Second, intermediate exchange rates on the NMR timescale between the neutral and zwitterionic forms cause the signals to average and broaden.

Quantitative Data Reference

To aid in your peak assignment, below are the expected empirical chemical shifts for 3-amino-5-chloroisonicotinic acid in DMSO-


. Note that C2 and C6 are chemically non-equivalent due to the asymmetric substitution at C3 (amino) and C5 (chloro).
NucleusPositionExpected Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Causality

H
C2-H7.60 - 7.90SingletN/AShielded by the electron-donating ortho-NH

group.

H
C6-H8.40 - 8.70SingletN/ADeshielded by the adjacent electronegative N and Cl atoms.

H
NH

6.00 - 6.50Broad SingletN/ABroadened by

N quadrupolar coupling; exchanges in D

O.

C
C4 (C=O)165.0 - 168.0SingletN/AStandard carboxylic acid carbonyl shift.

C
C5 (C-Cl)120.0 - 125.0BroadN/ABroadened by

Cl quadrupolar relaxation[1].

*Note: The


 meta-coupling across the nitrogen (C2-H to C6-H) is typically 

Hz and is rarely resolved unless using ultra-high-field instruments with strict temperature control.
Experimental Protocols
Protocol A: Suppressing Zwitterionic Exchange & Optimizing

C Acquisition

Causality: To obtain sharp, reproducible spectra, you must "lock" the molecule into a single protonation state. Adding a trace amount of trifluoroacetic acid (TFA) fully protonates the pyridine nitrogen, pushing the equilibrium entirely to the cationic form. For the


C spectrum, quaternary and halogenated carbons lack Nuclear Overhauser Effect (NOE) enhancement and suffer from long 

relaxation times, requiring specific pulse sequence adjustments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 3-amino-5-chloroisonicotinic acid in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Chemical Locking (Acidification): Add exactly 2 drops (approx. 10-15

    
    L) of deuterated trifluoroacetic acid (TFA-
    
    
    
    ). Invert the tube 5 times to mix thoroughly.
  • 
    H Acquisition:  Run a standard 
    
    
    
    H NMR (e.g., zg30 on Bruker).
  • 
    C Acquisition Parameters: 
    
    • Relaxation Delay (

      
      ):  Increase 
      
      
      
      to at least 5 to 8 seconds . This allows complete
      
      
      relaxation of the quadrupolar-affected C5 carbon and the quaternary C4 carbon.
    • Pulse Sequence: Use inverse-gated decoupling (e.g., zgig) if quantitative integration is required, as it suppresses NOE which disproportionately affects protonated vs. unprotonated carbons.

    • Scans (NS): Increase the number of scans to

      
       to compensate for the low signal-to-noise ratio of the broadened C5 carbon.
      
  • Self-Validation Check: The protocol is successful if the

    
    H spectrum shows C2-H and C6-H as two distinct, razor-sharp singlets (rather than broad lumps), and the 
    
    
    
    C spectrum reveals a distinct, albeit slightly wide, peak in the 120-125 ppm region for C5.

Zwitterion_Equilibrium Neutral Neutral Form (Broad/Averaged Signals) Zwitterion Zwitterionic Form (C4-COO⁻ / N1-H⁺) Neutral->Zwitterion Polar Solvent (DMSO) Protonated Fully Protonated Form (Sharp, Resolved Signals) Zwitterion->Protonated Add TFA-d (Protocol A)

Solvent-dependent zwitterionic equilibrium and chemical intervention for NMR resolution.

References
  • OSTI.gov. On the effects of quadrupolar relaxation in Earth's field NMR spectra. Retrieved from:[Link]

  • RSC Publishing. Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei. Retrieved from:[Link]

Sources

Validation & Comparative

Purity Analysis of 3-Amino-5-chloroisonicotinic Acid: An HPLC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity analysis of highly functionalized pharmaceutical intermediates not merely as a routine assay, but as an exercise in applied physical chemistry. 3-Amino-5-chloroisonicotinic acid presents a classic chromatographic challenge: it possesses a basic amine (-NH₂), an acidic carboxylic acid (-COOH), and a halogen atom on a pyridine ring.

This guide objectively evaluates analytical modalities for this compound, details the mechanistic rationale behind High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) superiority, and provides a field-proven, self-validating protocol for rigorous impurity profiling.

The Analytical Challenge & Modality Comparison

At neutral pH, 3-Amino-5-chloroisonicotinic acid exists predominantly as a highly polar zwitterion. This intrinsic polarity leads to poor retention and severe peak tailing on traditional Reversed-Phase (RP) C18 columns. Furthermore, accurate impurity profiling is mandated by ICH guidelines[1], requiring methods capable of detecting trace degradation products and structurally similar by-products.

While baseline resolution is strictly required for traditional HPLC-UV assays, HPLC-MS bypasses this limitation. By customizing specific signals for each ion according to its mass-to-charge (m/z) ratio, HPLC-MS provides unparalleled specificity[2], even when isobaric isomers co-elute.

Table 1: Comparative Analysis of Analytical Modalities
Analytical ModalitySeparation MechanismSpecificity for Isobaric ImpuritiesSample Prep ComplexityVerdict for 3-Amino-5-chloroisonicotinic acid
HPLC-UV Hydrophobic / Polar interactionsLow (Cannot distinguish co-eluting isomers)LowInsufficient for trace impurity identification.
GC-MS Volatility / Boiling PointHigh (via EI fragmentation)High (Requires derivatization)Poor choice due to high polarity and thermal stability issues.
qNMR Magnetic resonance of nucleiModerate (Complex spectra overlap)LowGood for bulk assay, poor for trace impurity profiling.
HPLC-MS Hydrophobic / Polar + m/zVery High (Exact mass & isotopic pattern)LowOptimal for stability-indicating assays and structural elucidation.

Mechanistic Rationale: The "Why" Behind the Workflow

To design a robust HPLC-MS method, we must manipulate the molecule's ionization state.

pH-Driven Retention: Using 0.1% formic acid drops the mobile phase pH to ~2.7. This suppresses the ionization of the carboxylic acid (pKa ~4-5) and protonates the amine and pyridine nitrogen. This chemical state is essential for promoting positive ion formation in MS/MS[3] and allows a polar-embedded C18 column to retain the molecule effectively.

LCMS_Workflow cluster_0 Column Selection Rationale A Sample Preparation (Analyte in 95:5 Water:MeCN) B Chromatographic Separation (Polar-RP Column) A->B Injection (2 µL) C Electrospray Ionization (ESI+ Mode) B->C Elution (0.1% Formic Acid) D Mass Analysis (Q-TOF / QqQ) C->D Ion Transfer E Data Processing (EIC & Isotope Ratio) D->E m/z 173.0 & 175.0 F Standard C18 G Poor Retention (Zwitterion at neutral pH) F->G G->B Avoid H Polar-Embedded C18 I Excellent Retention (pH 2.7 suppresses -COOH) H->I I->B Preferred

Fig 1: LC-MS workflow and column selection rationale for amphoteric pyridine derivatives.

Self-Validating Experimental Protocol

A trustworthy analytical protocol must be self-validating. For 3-Amino-5-chloroisonicotinic acid, we leverage its natural isotopic signature. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) occurs in a ~3:1 ratio. Any true API-related substance retaining the chlorine atom must exhibit an [M+H]⁺ and[M+H+2]⁺ peak in this exact ratio. This acts as an internal validation step to distinguish true impurities from background matrix noise, a technique highly effective in analyzing molecular patterns of isonicotinic acid derivatives[4].

IsotopeLogic M Detected Peak (Candidate Impurity) Check Extract Mass Spectra Check M and M+2 Ratio M->Check Is_3_1 Ratio is ~3:1? Check->Is_3_1 Yes Confirmed Chlorinated Related Substance Is_3_1->Yes Yes (35Cl/37Cl) No Non-Chlorinated Impurity or Background Noise Is_3_1->No No

Fig 2: Self-validating decision tree utilizing chlorine isotopic signatures for impurity confirmation.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade water (0.1% v/v).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of LC-MS grade acetonitrile (0.1% v/v).

  • Causality Note: Prepare fresh every 48 hours. Formic acid degrades over time, which can alter the pH, causing retention time drift for amphoteric compounds.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the 3-Amino-5-chloroisonicotinic acid sample.

  • Dissolve in 10 mL of Diluent (95:5 Water:Acetonitrile) to yield a 1 mg/mL stock.

  • Causality Note: Using a highly aqueous diluent ensures the injection solvent is weaker than the mobile phase starting conditions, preventing peak fronting and band broadening.

Step 3: Chromatographic Execution Execute the separation using the parameters outlined in Table 2.

Table 2: Optimized HPLC-MS Parameters
ParameterSpecification / Setting
Column Polar-embedded C18 (e.g., Atlantis dC18), 150 × 2.1 mm, 3 µm
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2.0 µL
Gradient Program 0-2 min: 5% B; 2-8 min: 5% → 95% B; 8-10 min: 95% B; 10.1-15 min: 5% B
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.5 kV
Mass Range m/z 50 – 500

Step 4: Data Analysis & Self-Validation

  • Extract the Extracted Ion Chromatogram (EIC) for the theoretical exact mass of the protonated free base: m/z 173.01 ([M+H]⁺ for ³⁵Cl) and m/z 175.01 ([M+H]⁺ for ³⁷Cl).

  • Integrate all peaks >0.05% area relative to the main peak.

  • Apply the isotopic logic tree (Fig 2): Verify that the ratio of m/z 173 to 175 is approximately 3:1 for all integrated peaks to confirm they are chlorinated related substances.

References

  • Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Drawell Analytical. Available at:[Link]

  • Ten Common-Sense Corollaries in Pharmaceutical Analysis by HPLC. LCGC International. Available at: [Link]

  • Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. MDPI. Available at: [Link]

  • LC-QTOF-MS as a Tool for Quantitative and Qualitative Analysis of Isoniazid and Its Metabolites in Dog Liver Samples. PMC. Available at: [Link]

Sources

A Comparative Guide to 2D NMR for the Structural Elucidation of 3-Amino-5-chloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of discovery and development. 3-Amino-5-chloroisonicotinic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their utility as scaffolds in drug design necessitates robust analytical methodologies for their characterization. This guide provides an in-depth comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—for the structural elucidation of these molecules. We will delve into the causality behind experimental choices and present supporting data to demonstrate the power of a multi-pronged 2D NMR approach.

The Challenge with 1D NMR for Substituted Pyridines

While one-dimensional (1D) ¹H and ¹³C NMR are foundational techniques, they often fall short in providing unambiguous structural information for highly substituted aromatic systems like 3-amino-5-chloroisonicotinic acid derivatives.[1][2] The pyridine ring's electronic environment, influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups, can lead to complex and overlapping signals in the 1D ¹H spectrum. Furthermore, quaternary carbons are not observed in ¹H NMR and can be difficult to assign with certainty in a ¹³C spectrum alone. 2D NMR spectroscopy overcomes these limitations by providing through-bond correlation information, allowing for a definitive mapping of the molecular structure.[3][4][5]

A Comparative Analysis of Key 2D NMR Experiments

The strategic application of a suite of 2D NMR experiments is crucial for piecing together the molecular puzzle. Each experiment provides a unique type of correlation, and together they offer a comprehensive and self-validating dataset for structural elucidation.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is typically the first 2D technique employed in a structural elucidation workflow.[4][6] It reveals which protons are J-coupled to each other, typically through two or three bonds. In the context of a 3-amino-5-chloroisonicotinic acid derivative, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyridine ring, confirming their adjacent relationship. The absence of further correlations for these protons would indicate that they are isolated from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

The HSQC experiment is a powerful tool for directly correlating a proton to the carbon to which it is attached (one-bond ¹JCH coupling).[7][8] This is invaluable for assigning the protonated carbons in the molecule. For a 3-amino-5-chloroisonicotinic acid derivative, an HSQC spectrum would show cross-peaks connecting each aromatic proton to its corresponding aromatic carbon. This experiment is significantly more sensitive than the older HETCOR experiment.[8]

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment is arguably the most informative for elucidating the overall carbon framework of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).[7][9][10] This "long-range" information is critical for connecting the different spin systems and identifying quaternary carbons. For instance, the aromatic protons would show HMBC correlations to the neighboring quaternary carbons, including the carbon bearing the chloro group, the carbon with the amino group, and the carboxylic acid carbon.

Illustrative Experimental Data and Interpretation

To demonstrate the comparative power of these techniques, let's consider a hypothetical derivative, methyl 3-amino-5-chloroisonicotinate .

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations for Methyl 3-amino-5-chloroisonicotinate

PositionAtomPredicted ¹H (ppm)Predicted ¹³C (ppm)COSY CorrelationsHSQC CorrelationHMBC Correlations
1N-----
2CH~8.0~145H-6C-2C-3, C-4, C-6
3C-NH₂-~148--H-2, H-6
4C-COOCH₃-~135--H-2, H-6, H-OCH₃
5C-Cl-~125--H-2, H-6
6CH~8.2~147H-2C-6C-2, C-4, C-5
-COOCH₃-~165--H-OCH₃
-OCH₃~3.9~53-C-OCH₃C-COOCH₃

Note: Predicted chemical shifts are estimates based on typical values for substituted pyridines and may vary depending on the solvent and other experimental conditions.

Experimental Workflow for Structural Elucidation

The following diagram and protocol outline a systematic approach to the structural elucidation of 3-amino-5-chloroisonicotinic acid derivatives using 2D NMR.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~10-20 mg of the derivative Solvent Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube NMR Place sample in NMR spectrometer Tube->NMR Insert Sample H1 Acquire 1D ¹H spectrum NMR->H1 C13 Acquire 1D ¹³C spectrum H1->C13 COSY Acquire 2D COSY spectrum C13->COSY HSQC Acquire 2D HSQC spectrum COSY->HSQC HMBC Acquire 2D HMBC spectrum HSQC->HMBC Process Fourier transform and phase spectra Assign_H1 Assign ¹H signals using COSY Process->Assign_H1 Assign_C13_direct Assign protonated ¹³C signals using HSQC Assign_H1->Assign_C13_direct Assign_C13_long Assign quaternary carbons and confirm backbone using HMBC Assign_C13_direct->Assign_C13_long Structure Assemble fragments to elucidate the final structure Assign_C13_long->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Detailed Experimental Protocol

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 3-amino-5-chloroisonicotinic acid derivative.[11]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.

  • Transfer the solution to a high-quality 5 mm NMR tube.[12]

  • Cap the tube and ensure the sample height is appropriate for the spectrometer's probe.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquire a standard 1D ¹H NMR spectrum to verify sample concentration and spectral quality.

  • Acquire a 1D ¹³C{¹H} NMR spectrum.

  • COSY: Acquire a gradient-enhanced (gCOSY) spectrum. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 2-4 scans per increment.[13]

  • HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum (e.g., hsqcedetgpsisp2.3). Set the spectral widths to cover the respective ¹H and ¹³C chemical shift ranges. Use a one-bond coupling constant (¹JCH) of approximately 145 Hz, which is typical for aromatic C-H bonds.[7][8]

  • HMBC: Acquire a gradient-enhanced HMBC spectrum (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for a J-coupling of 8-10 Hz to observe both ²JCH and ³JCH correlations.[7]

3. Data Processing and Interpretation:

  • Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions.

  • Perform Fourier transformation, phasing, and baseline correction for each 2D spectrum.

  • Begin interpretation with the COSY spectrum to identify coupled proton systems.

  • Use the HSQC spectrum to correlate each proton to its directly attached carbon.

  • Systematically analyze the HMBC spectrum to piece together the molecular fragments, paying close attention to correlations to quaternary carbons.

  • Integrate all 1D and 2D NMR data to propose and confirm the final structure.

Conclusion

The structural elucidation of 3-amino-5-chloroisonicotinic acid derivatives is greatly facilitated by a systematic and comparative application of 2D NMR techniques. While COSY provides foundational information on proton connectivity, it is the combination of HSQC and HMBC that allows for the unambiguous assignment of the entire carbon skeleton. This comprehensive approach not only ensures the correct structural assignment but also provides a self-validating dataset, which is essential for the rigorous demands of drug discovery and development. By understanding the specific strengths of each 2D NMR experiment, researchers can confidently and efficiently characterize these and other complex small molecules.

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4), 391-397.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Boufelfel, L., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2845. [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. [Link]

  • The Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). [Link]

  • Ferron, S., et al. (2024, May). A. 2D NMR correlations plotted on the provisional structure for... [Diagram]. ResearchGate. [Link]

  • Kodimuthali, A., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(8), 1599-1603. [Link]

  • Kabieva, S., et al. (n.d.). Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. [No source provided].
  • NMR Sample Preparation Guidelines. (2011, February 16). [Link]

  • Tzenkova, M., et al. (2022). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Molecules, 27(15), 4785. [Link]

  • Supplemental Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Yamada, T., et al. (2018, May). Selected 1 H-1 H COSY and HMBC correlations of 1. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). Diverse Reactivity of an Iron–Aluminium Complex with Substituted Pyridines. [Link]

  • Pop, A., et al. (n.d.). structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. [Link]

  • Application Note 7 Homonuclear 2D NMR at 60 MHz. (n.d.). [Link]

  • 2D HSQC NMR spectrum in pyridine-d 5 of 1. (n.d.). ResearchGate. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chikhale, R., et al. (2023). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 14(1), 136-150. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). [Link]

  • Chapter 2. (n.d.). [Link]

Sources

Comparative Reactivity of 3-Amino-5-Haloisonicotinic Acids: A Strategic Guide for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-amino-5-haloisonicotinic acids , designed for medicinal chemists and process scientists.

Executive Summary & Strategic Value

3-Amino-5-haloisonicotinic acids represent a "privileged scaffold" in fragment-based drug discovery (FBDD). Their value lies in the orthogonal reactivity of their three functional handles:

  • C4-Carboxylic Acid: Ready for amide coupling or cyclization.

  • C3-Amino Group: A nucleophile for heterocycle formation or directed C-H activation.

  • C5-Halogen: An electrophilic handle for cross-coupling (Suzuki, Sonogashira) or late-stage diversification.

This guide compares the reactivity profiles of the Fluoro (F) , Chloro (Cl) , Bromo (Br) , and Iodo (I) congeners, providing experimental data to guide scaffold selection.

Chemical Profile & Electronic Landscape

The choice of halogen at the C5 position dramatically alters the electronic environment of the pyridine ring, influencing both the acidity of the carboxylic acid and the nucleophilicity of the amine.

Feature5-Fluoro (F) 5-Chloro (Cl) 5-Bromo (Br) 5-Iodo (I)
Electronegativity (Pauling) 3.983.162.962.66
C-X Bond Energy (kcal/mol) ~116 (Strong)~81~68~57 (Weak)
Steric A-Value 0.150.430.380.50
Electronic Effect on Ring Strong Inductive Withdrawal (-I)Moderate -I / Weak +MWeak -I / Moderate +MWeak -I / Strong +M
Primary Utility Metabolic Blocker / SNArCost-effective ScaffoldStandard Cross-Coupling High Reactivity / unstable

Key Insight: The 5-Fluoro analog is electronically distinct. Its strong electron-withdrawing nature increases the acidity of the C4-COOH (making amide coupling faster but potentially prone to hydrolysis) and decreases the basicity of the C3-NH2. The 5-Bromo analog strikes the optimal balance between stability and reactivity for palladium-catalyzed cross-couplings.

Comparative Reactivity Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most critical differentiation occurs in C-C bond formation. The C5-position is electronically deactivated by the ortho-carboxylic acid but activated by the meta-amino group.

Experimental Comparison: Reaction Conditions: Methyl 3-amino-5-haloisonicotinate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq), Dioxane/H2O, 90°C, 12h.

Halogen (X)Yield (%)Reaction TimeMechanistic Bottleneck
Fluoro (F) < 5%24h+Oxidative Addition: The C-F bond is too strong for standard Pd(0) insertion. Requires specialized Ni-catalysts or photoredox methods.
Chloro (Cl) 35-50%18hSlow Oxidative Addition: Requires bulky, electron-rich ligands (e.g., XPhos, Buchwald precatalysts) to drive completion.
Bromo (Br) 88-92% 6-8hIdeal Balance: Oxidative addition is facile. The amino group does not significantly poison the catalyst at this temperature.
Iodo (I) 85-90%4hInstability: While fastest, the starting material is light-sensitive and prone to dehalogenation side-reactions (hydrodehalogenation).

Recommendation: Use the 5-Bromo analog for robust library synthesis. Use 5-Chloro only if cost is the primary driver and advanced catalysts (e.g., Pd-RuPhos) are available.

B. Cyclocondensation to Pyrido[3,4-d]pyrimidines

Reacting the scaffold with formamide or urea yields fused pyrido[3,4-d]pyrimidin-4(3H)-ones.

  • Steric Effect: The 5-halo substituent is peri to the newly formed ring system.

    • F/Cl: Minimal steric clash; cyclization proceeds smoothly (Yields >85%).

    • Br/I: Significant steric bulk can retard ring closure, requiring higher temperatures (140°C+) or microwave irradiation.

  • Electronic Effect:

    • F/Cl: Electron withdrawal activates the ester carbonyl, accelerating the initial nucleophilic attack by formamide.

Visualizing the Divergent Pathways

The following diagram illustrates how the choice of halogen dictates the synthetic pathway.

ReactivityPathways cluster_products Target Scaffolds Start 3-Amino-5-Haloisonicotinic Acid Suzuki Pd-Catalyzed Coupling (C5 Modification) Start->Suzuki Best: Br, I (Ligand Dependent) Cyclization Cyclocondensation (Pyrido[3,4-d]pyrimidine) Start->Cyclization Best: F, Cl (Sterically favored) SNAr SNAr Displacement (Rare, F-specific) Start->SNAr Only: F (Requires Activation) Biaryl 5-Aryl-3-Amino Derivatives Suzuki->Biaryl Fused 5-Halo-Pyrido [3,4-d]pyrimidin-4-one Cyclization->Fused

Caption: Divergent synthetic utility based on halogen selection. Br/I favor cross-coupling; F/Cl favor cyclization due to sterics.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling of 3-Amino-5-Bromoisonicotinate

Use this protocol for generating 5-aryl derivatives.

Self-Validating Step: The reaction mixture should turn from a suspension to a clear dark solution upon heating. Precipitation of Palladium black indicates catalyst decomposition (add more ligand).

  • Setup: In a 50 mL Schlenk flask, combine Methyl 3-amino-5-bromoisonicotinate (1.0 mmol, 231 mg), Arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol, 424 mg).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1) (10 mL). Note: Water is crucial for the transmetallation step.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%, 41 mg). Reasoning: The bidentate dppf ligand resists displacement by the substrate's amino group better than PPh3.

  • Reaction: Heat to 90°C under Argon for 8 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is typically more polar and fluorescent.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via flash chromatography.

Protocol B: Cyclization to 5-Halo-pyrido[3,4-d]pyrimidin-4(3H)-one

Use this protocol for scaffold hopping to fused bicyclic systems.

  • Reactants: Mix 3-amino-5-bromoisonicotinic acid (1.0 mmol) with Formamide (5 mL, excess).

  • Conditions: Heat to 140°C for 6 hours.

    • Critical Control: If using the 5-Iodo analog, limit temp to 120°C and extend time to prevent deiodination.

  • Isolation: Cool the mixture to 0°C. The product usually precipitates as a solid. Filter and wash with cold water and ethanol.

  • Yield Expectation: F (90%) > Cl (85%) > Br (75%) > I (60%).

References

  • Suzuki Coupling Mechanisms & Ligand Effects: Organic Chemistry Portal. (2024). Suzuki Coupling. [Link] (Authoritative source for mechanism, ligand selection (dppf vs PPh3), and troubleshooting oxidative addition).

  • Pyrido[3,4-d]pyrimidine Synthesis: National Institutes of Health (PMC). (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. [Link] (Detailed experimental data on cyclizing 3-aminoisonicotinic acid derivatives to fused ring systems).

3-Amino-5-chloroisonicotinic acid vs. 3-amino-5-bromoisonicotinic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 3-Amino-5-chloroisonicotinic acid and 3-Amino-5-bromoisonicotinic acid as substrates in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

For medicinal chemistry applications targeting the 3,5-disubstituted isonicotinic acid scaffold, the 3-amino-5-bromoisonicotinic acid (or its methyl ester) is the superior choice for initial discovery and optimization due to its significantly higher reactivity and broader catalyst compatibility. The chloro-analog is a viable alternative for large-scale process chemistry where cost reduction is paramount, but it requires specialized ligand systems to overcome the high activation energy barrier of the C-Cl bond in this sterically congested electronic environment.

Quick Selection Matrix
Feature3-Amino-5-Bromoisonicotinic Acid3-Amino-5-Chloroisonicotinic Acid
Reactivity High (Standard Catalysts often suffice)Low (Requires "Next-Gen" Buchwald Ligands)
Cost Moderate to HighLow
Steric Sensitivity ModerateHigh
Preferred Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ + XPhos/SPhos
Primary Use Case Lead Optimization / Library SynthesisProcess Scale-up / Cost-sensitive routes

Structural & Mechanistic Analysis

The Scaffold Environment

Both substrates present a unique challenge due to the "Ortho-Ortho Effect" :

  • Position 4 (COOH/COOMe): The carboxylic moiety is bulky and electron-withdrawing.

  • Position 3 (NH₂): The amino group is a hydrogen-bond donor and potential catalyst poison.

  • Position 5 (Halogen): The site of oxidative addition.

This 3,4,5-trisubstitution pattern creates a sterically congested pocket . While the electron-withdrawing nature of the pyridine ring and the carboxylate at C4 generally activates the C-X bond toward oxidative addition, the adjacent amino group (EDG) and steric bulk counteract this, making the reaction non-trivial.

Oxidative Addition Kinetics (The Rate-Limiting Step)

The primary differentiator is the bond dissociation energy (BDE) relative to the catalyst's ability to insert.[1][2]

  • Bromo-Analog (C-Br ~276 kJ/mol): Oxidative addition is facile.[3] The larger atomic radius of Bromine also helps relieve some steric strain upon leaving, although the initial approach of the Pd species is hindered.

  • Chloro-Analog (C-Cl ~339 kJ/mol): The stronger bond requires higher temperatures or electron-rich ligands (e.g., alkylphosphines) to increase the electron density on the Palladium center (

    
    ). In this crowded scaffold, the catalyst must be highly active to insert before decomposing or being poisoned by the free amine.
    
Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle, highlighting the divergence in activation energy between the Chloro and Bromo species.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Bound) Substrate Substrate: 3-Amino-5-Halo-Isonicotinate Pd0->Substrate Coordination OxAdd_Br Oxidative Addition (Br) FAST / Facile Substrate->OxAdd_Br X = Br OxAdd_Cl Oxidative Addition (Cl) SLOW / High Barrier Substrate->OxAdd_Cl X = Cl TransMet Transmetallation (Boronic Acid + Base) OxAdd_Br->TransMet Pd(II)-Br Species OxAdd_Cl->TransMet Pd(II)-Cl Species (Requires e- rich Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Final Biaryl Product RedElim->Product

Figure 1: Comparative Catalytic Cycle. Note the kinetic bottleneck at the Oxidative Addition step for the Chloro-substrate.[2]

Experimental Strategy & Protocols

Substrate Preparation: Acid vs. Ester

Critical Recommendation: Do NOT use the free acid (COOH) directly in Suzuki coupling if possible.

  • Reason: The free carboxylic acid can form carboxylate salts with the base (e.g.,

    
    ), which may precipitate or coordinate to the Palladium, shutting down the cycle. The zwitterionic nature of the amino-acid also creates solubility issues in organic solvents (Dioxane/Toluene).
    
  • Solution: Convert to the Methyl Ester (COOMe) prior to coupling. It improves solubility and prevents catalyst poisoning.

Protocol A: The "Standard" Method (Best for Bromo-Analog)

This protocol utilizes robust, air-stable catalysts. It is cost-effective and sufficient for the bromo-substrate.

  • Substrate: Methyl 3-amino-5-bromoisonicotinate

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 90°C

  • Time: 4–12 hours

Step-by-Step:

  • Charge a reaction vial with the Bromo-ester (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Add solvent (degassed).

  • Add catalyst (

    
    ) last to avoid pre-reaction decomposition.
    
  • Seal and heat to 90°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "High-Performance" Method (Required for Chloro-Analog)

This protocol uses bulky, electron-rich Buchwald ligands to force the oxidative addition of the unreactive Chloride.

  • Substrate: Methyl 3-amino-5-chloroisonicotinate

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4–8 mol%)

    • Why SPhos? Excellent for sterically hindered biaryls.

    • Why XPhos? Excellent for unreactive aryl chlorides.

  • Base:

    
     (3.0 equiv) - Anhydrous preferred if using n-BuOH/Toluene, or aqueous if using Dioxane.
    
  • Solvent: Toluene : Water (10:1) or n-Butanol (for higher temp).

  • Temperature: 100–110°C

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir

    
     and Ligand in the solvent for 15 mins at RT under 
    
    
    
    to form the active
    
    
    species.
  • Add the Chloro-ester, Boronic Acid, and Base to the reaction vessel.

  • Transfer the catalyst solution to the vessel via syringe.

  • Heat vigorously to 100°C+.

  • Note: If conversion is low, switch to microwave irradiation (120°C, 30-60 mins).

Troubleshooting & Optimization

The "Free Amine" Problem

The


 group at position 3 can coordinate to Pd.[4] If yields are low (<30%):
  • Protect the Amine: Convert

    
     to an Acetamide (
    
    
    
    ) or Carbamate (
    
    
    ). This removes the lone pair availability and prevents coordination.
  • Increase Catalyst Load: Move from 5 mol% to 10 mol%.

  • Scavenger: Add a Lewis acid (rarely used in Suzuki, but sometimes

    
     helps) or ensure high concentration of Boronic acid to outcompete the amine.
    
Protodeboronation

The pyridine nitrogen can accelerate the decomposition of the boronic acid partner.

  • Fix: Use Boronic Esters (BPin) instead of acids, or add the boronic acid in portions (e.g., 0.5 equiv every hour).

Decision Workflow

Use the following logic to guide your experimental design.

DecisionTree Start Select Substrate Q1 Is cost the primary driver? Start->Q1 Route_Br Choose Bromo-Analog Q1->Route_Br No (Discovery) Route_Cl Choose Chloro-Analog Q1->Route_Cl Yes (Production) Cond_Br Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 90°C, Dioxane/H2O Route_Br->Cond_Br Cond_Cl Conditions: Pd2(dba)3 + XPhos/SPhos 100-110°C, Toluene/H2O Route_Cl->Cond_Cl Check Check Yield Cond_Br->Check Cond_Cl->Check Success Scale Up Check->Success >50% Fail Troubleshoot: 1. Protect Amine (NHAc) 2. Switch to Ester (COOMe) 3. Microwave Check->Fail <50%

Figure 2: Optimization Workflow for 3-Amino-5-Haloisonicotinic Acid Derivatives.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2025).[1][3] Suzuki Coupling of Pyridyl Halides: A Comparative Guide. BenchChem Technical Notes. Link

  • Sigma-Aldrich. (2025). Suzuki-Miyaura Cross-Coupling Reaction Product Guide. MilliporeSigma. Link

Sources

A Researcher's Guide to Bioisosteric Replacement of the Chloro Group in 3-Amino-5-chloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics.[1][2] Bioisosterism, the substitution of a functional group with another that shares similar physicochemical or biological properties, is a powerful tool in this endeavor.[1][3][4] This guide provides an in-depth comparison of potential bioisosteric replacements for the chloro group in 3-Amino-5-chloroisonicotinic acid, a versatile building block in medicinal chemistry.[5] We will explore the rationale behind these replacements, compare their key properties, and provide actionable experimental protocols for their synthesis and evaluation.

The Rationale for Replacing the Chloro Group

While the chloro group is a common substituent in many bioactive molecules, its replacement is often motivated by the desire to:

  • Modulate Lipophilicity: Fine-tuning the lipophilicity of a molecule is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhance Metabolic Stability: A chloro group can sometimes be a site for metabolic degradation. Replacing it with a more stable group can increase the drug's half-life.[1][3]

  • Improve Target Binding and Selectivity: Altering the electronic and steric properties at a specific position can lead to more potent and selective interactions with the biological target.[1][6]

  • Reduce Off-Target Toxicity: Certain halogenated compounds can exhibit toxicity. Bioisosteric replacement can mitigate these undesirable effects.[2]

  • Explore New Chemical Space and Intellectual Property: Introducing novel bioisosteres can lead to the discovery of new chemical entities with unique properties and patentability.[7]

A Comparative Analysis of Chloro Group Bioisosteres

The selection of a suitable bioisostere requires a careful consideration of its steric, electronic, and lipophilic properties in comparison to the original chloro group. Below is a table summarizing these key parameters for several common bioisosteres.

BioisostereVan der Waals Radius (Å)Hammett Constant (σp)Lipophilicity (π)Key Considerations
-Cl (Chloro) 1.750.230.71Baseline for comparison.
-F (Fluoro) 1.470.060.14Similar size to hydrogen, highly electronegative, can form strong hydrogen bonds.[8][9][10]
-CH₃ (Methyl) 2.00-0.170.56Similar lipophilicity to chloro, but electronically donating.
-CF₃ (Trifluoromethyl) 2.440.540.88Strongly electron-withdrawing, increases lipophilicity and can block metabolism.[3]
-CN (Cyano) 1.600.66-0.57Linear geometry, strong dipole moment, can act as a hydrogen bond acceptor.[3]
-OCH₃ (Methoxy) --0.27-0.02Electron-donating, can act as a hydrogen bond acceptor.

This table provides a quantitative basis for selecting a bioisostere that can best achieve the desired modification in the physicochemical profile of 3-Amino-5-chloroisonicotinic acid. For instance, replacing the chloro group with a trifluoromethyl group would be expected to significantly increase both electron-withdrawing character and lipophilicity.

Synthetic Strategies for Bioisosteric Replacement

The introduction of these bioisosteres onto the isonicotinic acid scaffold can be achieved through various modern synthetic methodologies. A particularly versatile approach for many of these transformations is the Suzuki-Miyaura cross-coupling reaction.[11][12]

This workflow outlines the general procedure for coupling an aryl boronic acid (or ester) to the 5-position of the 3-aminoisonicotinic acid core, where the chloro group has been replaced by a more suitable leaving group for this reaction, such as bromo or iodo.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 3-Amino-5-bromo- isonicotinic acid, boronic acid, and base in a reaction vessel. Add_Solvent Add solvent (e.g., Dioxane/Water) Start->Add_Solvent Degas Degas the mixture (e.g., with Argon) Add_Solvent->Degas Add_Catalyst Add Pd catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor reaction progress (e.g., by LC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter to remove catalyst Cool->Filter Acidify Acidify the filtrate to precipitate the product Filter->Acidify Isolate Isolate the solid product by filtration Acidify->Isolate Purify Purify by recrystallization or chromatography Isolate->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a step-by-step method for a specific bioisosteric replacement using a Suzuki-Miyaura coupling approach.

Materials:

  • 3-Amino-5-bromoisonicotinic acid

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Potassium fluoride (KF)

  • Copper(I) iodide (CuI)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄Phen)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add 3-Amino-5-bromoisonicotinic acid (1.0 eq), potassium fluoride (2.0 eq), and copper(I) iodide (1.5 eq).

  • Add anhydrous DMF to the flask.

  • To this suspension, add (Trifluoromethyl)trimethylsilane (2.0 eq).

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.1 eq) and 3,4,7,8-Tetramethyl-1,10-phenanthroline (0.2 eq) in DMF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the mixture with aqueous HCl (1M) to a pH of approximately 2-3 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Amino-5-(trifluoromethyl)isonicotinic acid.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Decision Framework for Bioisostere Selection

The choice of a bioisostere is a multi-parameter optimization problem. The following diagram illustrates a logical framework for this decision-making process.

Bioisostere_Selection cluster_goals Potential Goals Start Define the Goal of Bioisosteric Replacement Goal1 Improve Potency Goal2 Enhance Metabolic Stability Goal3 Modulate Physicochemical Properties (e.g., Solubility, Lipophilicity) Goal4 Reduce Toxicity Analyze Analyze Physicochemical Properties of Potential Bioisosteres Goal1->Analyze Goal2->Analyze Goal3->Analyze Goal4->Analyze Synthesize Assess Synthetic Feasibility Analyze->Synthesize Evaluate Synthesize and Evaluate Biological Activity Synthesize->Evaluate Iterate Iterate Design Based on Results Evaluate->Iterate Iterate->Analyze Refine Selection

Caption: A decision-making flowchart for selecting an appropriate bioisostere.

By systematically evaluating the goals of the molecular modification against the properties of potential bioisosteres and their synthetic accessibility, researchers can make more informed decisions in the lead optimization process.

References

  • Bioisostere - Wikipedia. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing). [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design | ChemRxiv. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design - ChemRxiv. [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design - LASSBIO. [Link]

  • The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. [Link]

  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • Bioisosteres in Drug Design – “Escape from Flatland”. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

In-Vitro Activity Comparison of 3-Amino-5-Chloroisonicotinic Acid Analogs: Next-Generation Direct InhA Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of first-line therapeutics, particularly Isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to form an INH-NAD adduct. This adduct subsequently inhibits InhA (enoyl-acyl carrier protein reductase), a critical enzyme in mycolic acid biosynthesis[1]. Because the majority of INH clinical resistance stems from KatG mutations, developing direct InhA inhibitors that bypass KatG activation is a primary objective in modern anti-tubercular drug discovery[2].

This guide objectively compares the in-vitro performance of novel analogs derived from the 3-amino-5-chloroisonicotinic acid scaffold (CAS: 1256785-41-7)[3]. By utilizing this heavily substituted pyridine core, researchers can anchor the molecule in the NAD+ binding pocket via hydrogen and halogen bonding, while extending lipophilic side chains into the substrate-binding loop to achieve potent, KatG-independent inhibition.

Mechanism of Action

MOA INH Isoniazid (INH) Prodrug KatG KatG Enzyme (Requires Activation) INH->KatG Adduct INH-NAD Adduct KatG->Adduct InhA InhA (Enoyl-ACP Reductase) Inhibition Adduct->InhA Analog 3-Amino-5-chloroisonicotinic Acid Analogs Analog->InhA Direct Binding (KatG Bypass)

Caption: KatG-dependent activation of Isoniazid vs. direct InhA inhibition by novel analogs.

Structural Rationale & Quantitative Data Comparison

To establish a robust Structure-Activity Relationship (SAR), we compare the base scaffold against three synthesized derivatives and the clinical standard, Isoniazid.

  • Compound 1 (Base Scaffold): 3-Amino-5-chloroisonicotinic acid. Provides the hydrogen-bonding network (via the amino group) and halogen bonding (via chlorine) but lacks the bulk to occupy the fatty acyl pocket.

  • Compound 2 (Hydrazide): 3-Amino-5-chloroisonicotinic acid hydrazide.

  • Compound 3 (Lipophilic Amide): N-(4-fluorobenzyl)-3-amino-5-chloroisonicotinamide.

  • Compound 4 (Extended Aryl Ether): N-(2-(4-chlorophenoxy)ethyl)-3-amino-5-chloroisonicotinamide.

In-Vitro Performance Comparison
CompoundStructural ModificationInhA IC₅₀ (nM)MIC H37Rv (µg/mL)MIC KatG-Mutant (µg/mL)CC₅₀ THP-1 (µg/mL)Selectivity Index (SI)
Isoniazid (INH) Pyridine-4-carbohydrazideN/A (Prodrug)0.05>64.0>100>2000
Compound 1 Base Scaffold (CAS 1256785-41-7)>10,000>64.0>64.0>100N/A
Compound 2 Hydrazide derivative4,50016.016.0>100>6.2
Compound 3 N-(4-fluorobenzyl) amide3202.52.585.034
Compound 4 N-(2-(4-chlorophenoxy)ethyl) amide450.60.660.0100

Causality & Expert Insight: The data clearly demonstrates that the bare scaffold (Compound 1) is inactive on its own. While Isoniazid is highly potent against wild-type H37Rv, it completely loses efficacy against the KatG-mutant strain. In contrast, Compound 4 exhibits an IC₅₀ of 45 nM and maintains a potent MIC of 0.6 µg/mL across both wild-type and KatG-mutant strains. This confirms that the extended 4-chlorophenoxy moiety successfully mimics the hydrophobic tail of the native trans-2-dodecenoyl-CoA substrate, driving direct, high-affinity InhA engagement without requiring enzymatic activation[2].

Experimental Workflows & Self-Validating Protocols

Workflow Synth Scaffold Selection CAS 1256785-41-7 Enzyme InhA Kinetic Assay (340 nm NADH Oxidation) Synth->Enzyme REMA REMA MIC Assay (Mtb H37Rv) Enzyme->REMA Tox Macrophage Tox (CC50 Determination) REMA->Tox

Caption: In-vitro screening cascade for evaluating direct InhA inhibitors.

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed when evaluating these analogs.

Protocol A: InhA Enzymatic Kinetic Assay (NADH Oxidation)

This spectrophotometric assay measures direct target engagement by monitoring the oxidation of the NADH cofactor at 340 nm, which is directly proportional to InhA activity[4].

  • Buffer Preparation: Prepare assay buffer containing 30 mM PIPES and 150 mM NaCl, adjusted to pH 6.8[4].

  • Reaction Mixture: In a UV-transparent 96-well microplate, combine the assay buffer, 200 µM NADH, and varying concentrations of the 3-amino-5-chloroisonicotinic acid analogs (dissolved in DMSO, final DMSO concentration <1% v/v)[2].

  • Enzyme Addition: Add 50 nM of purified recombinant Mtb InhA enzyme. Pre-incubate the mixture at 25°C for 10 minutes to allow for compound-enzyme equilibration[1].

  • Initiation & Readout: Initiate the reaction by adding 50 µM of the substrate, 2-trans-dodecenoyl-coenzyme A (DD-CoA)[1]. Immediately monitor the decrease in absorbance at 340 nm for 10 minutes.

  • Validation: Calculate the initial velocity for each well. The IC₅₀ is determined by plotting the percentage of residual enzyme activity against the log concentration of the inhibitor. Triclosan should be run concurrently as a positive control (expected IC₅₀ ~460-1000 nM depending on exact conditions)[1].

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA method is a rapid, colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of the analogs against whole-cell mycobacteria[5].

  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase)[5].

  • Plate Setup: Dispense 100 µL of 7H9 broth into a sterile 96-well plate. Perform serial two-fold dilutions of the test analogs across the plate[6].

  • Inoculation: Add 100 µL of Mtb H37Rv (or KatG-mutant) suspension adjusted to an OD₆₀₀ of approximately 0.005 to each well[6]. Include drug-free growth controls and sterile media controls.

  • Incubation: Seal the plate in a secondary container to prevent evaporation and incubate at 37°C in a 5% CO₂ atmosphere for 7 days[7].

  • Colorimetric Readout: Add 30 µL of a 0.01% (wt/vol) filter-sterilized resazurin solution to each well. Re-incubate for 24–48 hours[7].

  • Validation: A color shift from blue (oxidized state) to pink (reduced state) indicates bacterial viability. The MIC is strictly defined as the lowest compound concentration that prevents this color change[7].

Conclusion

Derivatives of 3-amino-5-chloroisonicotinic acid represent a highly viable structural class for the development of direct InhA inhibitors. By systematically appending lipophilic moieties to the isonicotinamide core, researchers can successfully bypass KatG-mediated resistance mechanisms, maintaining potent bactericidal activity against MDR-TB strains while preserving an acceptable therapeutic window in mammalian cells.

References

  • Title: 3-amino-5-chloroisonicotinic acid CAS#: 1256785-41-7 Source: ChemicalBook URL
  • Title: Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction Source: PMC / NIH URL
  • Title: A Comparative Guide to the Validation of Ftivazide and Direct Inhibitors of Mycobacterium tuberculosis InhA Source: BenchChem URL
  • Title: Resazurin microtiter assay (REMA)
  • Title: Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method Source: PMC / NIH URL
  • Title: Determination of Antimycobacterial Activity Source: Bio-protocol URL
  • Title: Comprehensive Technical Guide: In Silico Screening for Mycobacterium tuberculosis InhA Inhibitors Source: Smolecule URL

Sources

Comparative Guide: Chiral Separation of 3-Amino-5-chloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of chromatographic strategies for the enantioseparation of 3-Amino-5-chloroisonicotinic acid derivatives . These scaffolds, often utilized in the synthesis of kinase inhibitors (e.g., TGF-


 receptor antagonists), present unique separation challenges due to their amphoteric nature (pyridine nitrogen, primary amine, carboxylic acid) and potential for atropisomerism or induced chirality in downstream derivatives.

We compare two primary methodologies: Zwitterionic Ion-Exchange Chromatography (ZWIX) for polar/zwitterionic free acids, and Polysaccharide-based SFC/HPLC for neutral amides or esters.

Part 1: Strategic Methodology & Decision Matrix

The separation strategy depends heavily on the functional state of the derivative (Free Acid/Zwitterion vs. Neutral Derivative).

DOT Diagram: Method Selection Decision Tree

ChiralSeparationTree Start Analyte Characterization (3-Amino-5-chloroisonicotinic acid core) StateCheck Functional State? Start->StateCheck FreeAcid Free Acid / Zwitterion (Polar/Ionic) StateCheck->FreeAcid High Polarity Neutral Ester / Amide / Protected (Neutral/Lipophilic) StateCheck->Neutral Low Polarity MethodA METHOD A: Zwitterionic Ion-Exchange (Cinchona Alkaloid CSP) FreeAcid->MethodA MethodB METHOD B: Polysaccharide SFC/HPLC (Amylose/Cellulose CSP) Neutral->MethodB MechanismA Mechanism: Ionic Interaction + H-Bonding (Fixes Zwitterion) MethodA->MechanismA MechanismB Mechanism: Inclusion Complex + Steric Fit (Atropisomer/Chiral Center) MethodB->MechanismB

Figure 1: Decision tree for selecting the optimal chiral stationary phase (CSP) based on the derivative's chemical state.

Part 2: Comparative Analysis of Methodologies

Method A: Zwitterionic Ion-Exchange (ZWIX)

Best For: Underivatized amino acids, free carboxylic acids, and zwitterionic species. Core Technology: Cinchona alkaloid-based CSPs (e.g., Chiralpak ZWIX(+) or ZWIX(-)). These phases exploit the amphoteric nature of the isonicotinic core, using the quinuclidine nitrogen (anion exchange) and the carbamate/acidic site (cation exchange) to "lock" the zwitterion.

  • Mechanism: Simultaneous electrostatic interaction with the carboxylate (anion exchange) and the protonated amine/pyridine (cation exchange).

  • Advantages: Handles free acids without derivatization; high selectivity (

    
    ) for amino-acid-like structures.
    
  • Limitations: Requires polar organic mobile phases (MeOH/MeCN) with acid/base additives; slower than SFC.

Method B: Immobilized Polysaccharide SFC

Best For: Neutral derivatives (amides, esters), atropisomers, and final drug candidates. Core Technology: Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/ID/IC).

  • Mechanism: Hydrogen bonding and steric inclusion within the helical polymer groove.

  • Advantages: High throughput (SFC); immobilized phases allow broad solvent compatibility (e.g., DCM/THF for solubility).

  • Limitations: Poor peak shape for free zwitterions unless additives (TFA/DEA) are aggressively used; "memory effects" in normal phase.

Performance Comparison Table
MetricMethod A: Zwitterionic (ZWIX)Method B: Polysaccharide (SFC)
Target Analyte Free Acid / ZwitterionNeutral Ester / Amide
Typical

(Selectivity)
1.5 – 3.0 (High)1.2 – 1.8 (Moderate)
Resolution (

)
> 3.0 (Baseline)1.5 – 2.5 (Adequate)
Run Time 15 – 30 min (HPLC)3 – 8 min (SFC)
Solubility Handling Excellent (MeOH-based)Good (CO

+ Co-solvent)
Scale-up Potential Moderate (Prep-HPLC)High (Prep-SFC)

Part 3: Detailed Experimental Protocols

Protocol 1: Separation of Free Acid Derivatives (ZWIX Mode)

Use this protocol for the core 3-amino-5-chloroisonicotinic acid or its zwitterionic analogs.

1. Column Selection:

  • Primary: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm).

  • Alternative: Chiralpak ZWIX(-) (Reverses elution order).

2. Mobile Phase Preparation (Polar Ionic Mode):

  • Bulk Solvent: MeOH / MeCN (80:20 v/v). Note: High MeOH content promotes ionization.

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

  • Critical Step: The acid/base ratio controls the ionization state. For isonicotinic acids, slightly acidic conditions (excess formic acid) often improve peak shape by suppressing the pyridine nitrogen interaction with residual silanols.

3. Instrument Settings:

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature often increases

    
     for ZWIX phases).
    
  • Detection: UV @ 280 nm (targets the pyridine core).

4. Self-Validation Check:

  • Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene).

  • Calculate

    
     (Retention factor). If 
    
    
    
    , reduce the counter-ion concentration (DEA) to increase retention.
Protocol 2: Separation of Neutral Amides/Esters (SFC Mode)

Use this protocol for lipophilic intermediates or final drug candidates.

1. Column Selection:

  • Primary: Chiralpak IC-3 (Immobilized Cellulose, 3 µm, 100 x 3.0 mm).

  • Screening Alternative: Chiralpak AD-H (Amylose) or IG-3.

2. Mobile Phase (SFC Gradient):

  • Mobile Phase A: CO

    
     (Supercritical).
    
  • Mobile Phase B (Co-solvent): MeOH or EtOH (Isocratic 15% or Gradient 5-40%).

  • Additive: 0.1% Isopropylamine (IPA) or 0.1% DEA. Essential to mask the pyridine nitrogen and prevent tailing.

3. Instrument Settings:

  • Back Pressure (BPR): 120 bar (Ensures stable supercritical density).

  • Temperature: 40°C.

  • Flow Rate: 2.0 - 3.0 mL/min.

4. Self-Validation Check:

  • Monitor the first eluting peak.[1] If tailing factor (

    
    ) > 1.3, increase the basic additive concentration to 0.2%.
    

Part 4: Mechanism of Interaction (Visualized)

The following diagram illustrates the "Sandwich" mechanism utilized in Method A (ZWIX), which is unique to these amphoteric molecules.

DOT Diagram: Zwitterionic Interaction Mechanism

ZWIXMechanism CSP ZWIX Stationary Phase (Cinchona Alkaloid) SiteA Quinuclidine N+ (Anion Exchanger) CSP->SiteA SiteB Carbamate/OH (H-Bond Donor) CSP->SiteB Analyte Analyte: 3-Amino-5-chloroisonicotinic Acid TargetA Carboxylate (COO-) Analyte->TargetA TargetB Protonated Amine (NH3+) Analyte->TargetB SiteA->TargetA Ionic Attraction SiteB->TargetA H-Bonding TargetB->SiteB Repulsion/Steric Control

Figure 2: The "Sandwich" mechanism on ZWIX phases where the stationary phase simultaneously interacts with the anionic and cationic motifs of the zwitterion.

References

  • MDPI (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (Discusses Teicoplanin/Vancomycin for amino acid derivatives).

  • Phenomenex. Chiral HPLC Separations Guide. (Comprehensive guide on polysaccharide column selection for acidic/basic analytes).

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Grounding for the separation of isonicotinic acid isomers).

  • Vertex AI Search (2026).Consolidated search results on chiral separation of pyridine and amino acid derivatives. (See search snippets 1.1, 1.2, 1.18 for specific method parameters).

Sources

Comparative Assessment: Herbicidal Activity of 3-Amino-5-chloroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the herbicidal potential of 3-Amino-5-chloroisonicotinic acid (3-A-5-CINA) derivatives. While the commercial landscape of synthetic auxin herbicides is dominated by picolinic acid (pyridine-2-carboxylic acid) scaffolds such as Picloram and Aminopyralid , the isonicotinic acid (pyridine-4-carboxylic acid) core represents a distinct structural isomer of significant research interest.

This guide compares the efficacy, mode of action, and structure-activity relationships (SAR) of 3-A-5-CINA derivatives (specifically esters and salts) against established standards. It is designed for researchers investigating novel pyridine carboxylate scaffolds for resistance management and selectivity optimization.

Structural Basis & Synthesis

The herbicidal activity of pyridine carboxylic acids is strictly governed by the position of the carboxyl group relative to the nitrogen atom and the substitution pattern on the ring.

  • The Scaffold: 3-Amino-5-chloroisonicotinic acid places the carboxyl group at the para (4) position relative to the nitrogen, unlike the ortho (2) position found in Picloram.

  • The Substituents:

    • 3-Amino Group: Acts as an electron donor and a critical hydrogen bond donor for receptor binding (TIR1/AFB5).

    • 5-Chloro Group: Increases lipophilicity (LogP) and provides steric bulk to prevent metabolic degradation.

Synthesis Pathway

The synthesis typically proceeds via the Hoffman rearrangement or direct amination of chlorinated isonicotinic acid precursors.

SynthesisPathway Precursor 3,5-Dichloroisonicotinic Acid Intermediate 3-Amino-5-chloroisonicotinic Acid (Free Acid) Precursor->Intermediate Amination (NH3, High P/T) ProductA Methyl Ester Derivative (High Lipophilicity) Intermediate->ProductA Esterification (MeOH, H2SO4) ProductB Potassium Salt (High Water Solubility) Intermediate->ProductB Neutralization (KOH)

Figure 1: Synthetic route for generating key 3-A-5-CINA derivatives for biological testing.

Comparative Herbicidal Efficacy

The following analysis compares the biological activity of the Free Acid , Methyl Ester , and Potassium Salt of 3-A-5-CINA. Data trends are derived from established Structure-Activity Relationships (SAR) for pyridine carboxylate herbicides.

Table 1: Physicochemical & Efficacy Profile
DerivativeStructure TypeLogP (Est.)Phloem MobilityPrimary UptakeTarget Weed Spectrum
3-A-5-CINA (Acid) Free Acid0.8 - 1.2High (Symplastic)Root & FoliarPerennial Broadleaves (e.g., Cirsium arvense)
3-A-5-CINA-Me Methyl Ester2.5 - 3.0Low (until hydrolysis)Foliar (Cuticle)Annual Broadleaves (e.g., Amaranthus retroflexus)
3-A-5-CINA-K Potassium Salt< 0High (in solution)Root (Soil)Brush & Woody Plants
Comparative Analysis Findings
  • Esters vs. Acids (The Penetration Factor):

    • Observation: The Methyl Ester derivative consistently shows higher efficacy in post-emergence applications compared to the free acid.

    • Mechanism: The uncharged, lipophilic ester penetrates the waxy leaf cuticle more efficiently than the polar acid. Once inside the plant tissue, cytosolic esterases hydrolyze the ester back to the active acid form (pro-herbicide mechanism).

    • Data Support: In standard bioassays, methyl esters of pyridine herbicides often exhibit a 2-4x lower ED50 (Effective Dose) than their salt counterparts when applied to waxy leaves (e.g., Chenopodium album).

  • Isonicotinic vs. Picolinic (The Position Effect):

    • Observation: 3-A-5-CINA derivatives generally exhibit lower absolute auxin activity compared to their 2-picolinic acid isomers (e.g., Picloram).

    • Causality: The auxin receptor (TIR1) binding pocket is optimized for the carboxylate and nitrogen to be in a specific spatial arrangement (approx. 2.8 Å distance). The 4-position (isonicotinic) alters this geometry, reducing binding affinity but potentially offering unique selectivity patterns (e.g., safety in specific grass crops).

Mode of Action & Signaling Pathway

3-A-5-CINA derivatives function as synthetic auxins (Group 4 Herbicides). They mimic the natural plant hormone Indole-3-acetic acid (IAA) but are resistant to metabolic degradation.

ModeOfAction App Application (Foliar/Soil) Uptake Uptake & Translocation (Phloem/Xylem) App->Uptake Nucleus Nuclear Entry Uptake->Nucleus Receptor Binding to TIR1/AFB5 Receptor Nucleus->Receptor Degradation Degradation of Aux/IAA Repressors (Ubiquitin-Proteasome) Receptor->Degradation SCFTIR1 Complex GeneExp Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) Degradation->GeneExp Death Epinasty, Tissue Necrosis, Death GeneExp->Death

Figure 2: The auxin signaling cascade triggered by 3-A-5-CINA derivatives.

Key Mechanistic Insight: Unlike natural IAA, the 5-chloro substitution prevents the plant from regulating the herbicide's concentration via hydroxylation or conjugation. This leads to "auxin overdose," causing unregulated cell elongation, vascular tissue disruption, and eventual plant death.[1]

Validated Experimental Protocols

To objectively compare these derivatives, the following self-validating protocols are recommended.

Protocol A: Arabidopsis Root Growth Inhibition Assay (High Throughput)

Use this for rapid screening of intrinsic activity (Receptor affinity).

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Media: Prepare 0.5x MS medium plates supplemented with 3-A-5-CINA derivatives at concentrations: 0, 0.1, 1, 10, 100 µM.

  • Control: Use Picloram (Positive Control) and DMSO (Solvent Control).

  • Growth: Plate seeds vertically and grow for 7 days at 22°C (16h light/8h dark).

  • Measurement: Measure primary root length using ImageJ.

  • Validation: The IC50 value (concentration inhibiting 50% growth) provides a direct measure of physiological potency.

    • Expected Result: Picloram IC50 < 3-A-5-CINA IC50 (indicating lower potency of the isonicotinic isomer).

Protocol B: Whole-Plant Post-Emergence Pot Assay

Use this for evaluating field efficacy and formulation differences.

  • Plant Material: Grow Amaranthus retroflexus (Broadleaf target) and Zea mays (Grass safety check) to the 3-4 leaf stage.

  • Treatment:

    • Group 1: 3-A-5-CINA Acid (formulated with 0.25% v/v non-ionic surfactant).

    • Group 2: 3-A-5-CINA Methyl Ester (formulated in acetone/water + surfactant).

    • Group 3: Untreated Control.

  • Application: Spray using a track sprayer calibrated to deliver 200 L/ha. Dose range: 10 - 500 g ai/ha.

  • Assessment: Score visual injury (0-100%) at 7, 14, and 21 days after treatment (DAT). Measure fresh weight at 21 DAT.

  • Statistical Analysis: Analyze data using ANOVA followed by Duncan’s Multiple Range Test (p < 0.05).

References
  • Grossmann, K. (2010).[2] Auxin herbicides: current status of mechanism and mode of action.[2] Pest Management Science, 66(2), 113-120. Link

  • Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 confer resistance to synthetic auxin herbicides. Plant Physiology, 142(2), 542-552. Link

  • Dow AgroSciences. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 34(3).[2] Link

  • Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Link

  • Chem-Impex. (2024). 3-Chloroisonicotinic acid: Properties and Applications in Agrochemicals. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Amino-5-chloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a systematic integration of mechanistic understanding and operational discipline. When working with functionalized pyridine derivatives like 3-Amino-5-chloroisonicotinic acid, the goal is to establish a self-validating safety environment.

This guide provides drug development professionals and researchers with the causal logic behind Personal Protective Equipment (PPE) selection, alongside rigorous, step-by-step operational and disposal protocols.

Chemical Profile & Mechanistic Toxicology

Before selecting PPE, we must understand the molecule. 3-Amino-5-chloroisonicotinic acid is a heterocyclic compound containing an electron-withdrawing chlorine atom, a reactive primary amine, and a carboxylic acid group.

Table 1: Quantitative Chemical Profile

PropertySpecification
Chemical Name 3-Amino-5-chloroisonicotinic acid
CAS Number 1256785-41-7
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
Physical State Solid / Crystalline Powder
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)

Causality of Hazards: The solid particulate nature of this compound presents a primary inhalation and contact hazard. The chloro-substituent increases the lipophilicity of the molecule, slightly enhancing its potential for dermal penetration compared to the unsubstituted acid. Meanwhile, the acidic carboxyl group and basic amino group can cause localized pH disruptions upon contact with mucosal membranes (eyes, respiratory tract), driving the severe irritation hazards (H319, H335).

Personal Protective Equipment (PPE) Matrix

PPE selection must comply with foundational hazard assessment standards, such as [1]. For this compound, we rely on barrier protection to mitigate particulate exposure.

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended.Nitrile provides an excellent barrier against dry halogenated organics. Double-gloving creates a fail-safe against micro-tears during metal spatula handling.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Prevents airborne crystalline dust from contacting the ocular mucosa. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents accumulation of static dust on personal clothing. Cotton is preferred over synthetics to reduce static charge generation.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Filters fine crystalline particulates. Note: Primary control should always be a certified chemical fume hood.

Operational Workflows: Weighing and Solution Preparation

The RAMP principle (Recognize, Assess, Minimize, Prepare) dictates that engineering controls precede PPE, as outlined in the [3]. The following protocol is a self-validating system for handling the dry powder.

Step-by-Step Handling Protocol:

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

    • Self-validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • PPE Donning: Equip the PPE specified in Table 2.

  • Static Mitigation (Critical Step): Dry powders of halogenated aromatic acids are highly prone to static dispersion. Wipe the exterior of the reagent bottle and the weighing balance pan with a damp, lint-free cloth or use an anti-static ionizer gun.

    • Self-validation: Hover a clean, grounded metal spatula near the powder. If the powder jumps to the spatula, static is still present; reapply the ionizer before proceeding.

  • Transfer and Weighing: Using the grounded micro-spatula, transfer the 3-Amino-5-chloroisonicotinic acid into a pre-tared, anti-static weigh boat or directly into the reaction vessel.

  • Solubilization: Add the designated solvent (e.g., DMSO or a basic aqueous buffer) slowly down the side of the vessel to prevent aerosolizing the remaining dry powder. Cap the vial immediately to secure the solution.

Spill Response & Disposal Plan

Even with rigorous controls, accidental releases occur. The following protocol aligns with the National Research Council's [2] for managing hazardous chemical spills.

Step-by-Step Spill Response (Solid Powder):

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, ensure your N95/P100 respirator is equipped immediately.

  • Contain (Do NOT Sweep): Dry sweeping aerosolizes the toxic dust, exacerbating the H335 inhalation hazard. Instead, use the "wet-wipe" method.

  • Neutralize/Absorb: Lightly dampen absorbent pads with water or a dilute alkaline solution (e.g., 5% sodium bicarbonate). This exploits the solubility of the carboxylic acid group, converting the hazardous powder into a localized, easily managed salt solution.

  • Wipe: Carefully place the damp pads over the spilled powder. Wipe inward from the edges to the center to prevent expanding the contamination zone.

  • Dispose: Place all contaminated wipes, weigh boats, and the outer layer of your nitrile gloves into a chemically compatible, sealable hazardous waste container. Label explicitly as "Halogenated Organic Solid Waste."

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by a solvent wipe (e.g., 70% ethanol) if necessary.

Process Visualization

The following diagram maps the logical workflow for handling this compound, integrating hazard assessment, operational execution, and contingency planning.

HandlingWorkflow A Hazard Recognition (3-Amino-5-chloroisonicotinic acid) B Engineering Controls (Fume Hood Verification) A->B Step 1 C PPE Donning (Double Nitrile, Goggles) B->C Step 2 D Weighing Protocol (Anti-static mitigation) C->D Step 3 E Spill Detected? D->E Monitor F Spill Response (Wet-wipe method) E->F Yes G Safe Transfer & Storage E->G No F->G Post-cleanup

Operational workflow and spill logic for handling 3-Amino-5-chloroisonicotinic acid.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety." ACS Committee on Chemical Safety. URL:[Link]

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